2-(2-Methoxyphenyl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKKBKZYLQRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589859 | |
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34547-26-7 | |
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)acetohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(2-methoxyphenyl)acetohydrazide, a valuable building block in medicinal chemistry. Hydrazide moieties are pivotal precursors for synthesizing a wide array of bioactive heterocyclic compounds and often serve as key pharmacophoric elements. This guide presents a field-proven, reliable protocol for the synthesis via the hydrazinolysis of a methyl ester precursor. The rationale behind the synthetic strategy, a step-by-step experimental procedure, and a complete workflow for purification and characterization are detailed. The structural identity and purity of the synthesized compound are validated through a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers with the practical knowledge required to confidently prepare and validate this important chemical intermediate for applications in drug discovery and development.
Introduction: The Significance of the Arylacetohydrazide Scaffold
The arylacetohydrazide framework is a cornerstone in modern medicinal chemistry. Its prominence stems from its dual functionality: it acts as a versatile synthon for constructing nitrogen-containing heterocycles (e.g., oxadiazoles, pyrazoles, triazoles) and as a potent pharmacophore in its own right. The inherent hydrogen bonding capabilities of the hydrazide group (-CONHNH₂) allow it to interact favorably with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.
Specifically, this compound incorporates an ortho-methoxy substituted phenyl ring. This substitution is not trivial; the methoxy group's position can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. As such, mastering the synthesis and characterization of this specific derivative is a critical capability for laboratories engaged in the development of novel therapeutics.
Synthesis Methodology: From Ester to Hydrazide
Principle and Rationale
The most direct and efficient route for the synthesis of this compound is the nucleophilic acyl substitution reaction known as hydrazinolysis. This method involves the reaction of a suitable carboxylic acid ester, in this case, methyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.
The Causality Behind the Choice:
-
Starting Material Accessibility: Methyl 2-(2-methoxyphenyl)acetate is readily prepared from 2-methoxyphenylacetic acid or is commercially available, providing a reliable starting point.
-
Reaction Efficiency: Hydrazine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. The reaction typically proceeds with high conversion and yield.
-
Favorable Thermodynamics: The formation of the stable hydrazide and a volatile alcohol byproduct (methanol) drives the reaction to completion.
-
Simplicity of Protocol: The procedure often involves a simple reflux in an alcoholic solvent, making it highly accessible for standard laboratory setups. A similar methodology is widely employed for analogous hydrazide syntheses.[1][2][3][4]
Visualizing the Synthesis
The overall transformation is a classic example of nucleophilic acyl substitution.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Methyl 2-(2-methoxyphenyl)acetate | ≥98% | Standard Chemical Supplier | Starting ester. |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | ~80% solution | Standard Chemical Supplier | Caution: Toxic and corrosive. Handle in a fume hood. |
| Ethanol (Absolute) | Reagent Grade | Standard Chemical Supplier | Reaction solvent. |
| Diethyl Ether | Reagent Grade | Standard Chemical Supplier | For washing the final product. |
| Round-bottom flask | 100 mL | Standard Lab Supplier | --- |
| Reflux condenser | --- | Standard Lab Supplier | --- |
| Magnetic stirrer and hotplate | --- | Standard Lab Supplier | --- |
| Büchner funnel and filter flask | --- | Standard Lab Supplier | For product isolation. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Lab Supplier | For reaction monitoring. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-methoxyphenyl)acetate (1.80 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (~1.5 mL of 80% solution, ~24 mmol) to the solution. Note: Using an excess of hydrazine ensures the complete consumption of the starting ester.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 5-8 hours, as indicated by the disappearance of the starting ester spot.
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 100 mL of ice-cold distilled water with gentle stirring. A white solid precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to yield the crude this compound. For enhanced purity, recrystallization from ethanol is recommended.[2][4]
Purification and Characterization Workflow
A rigorous characterization cascade is non-negotiable to validate the structural integrity and purity of the synthesized compound. This process forms a self-validating system: successful synthesis is only confirmed when all analytical data align with the target structure.
Caption: Standard workflow from crude product to fully validated compound.
Physicochemical and Spectroscopic Data
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [5] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 118-121 °C | Literature Value |
Spectroscopic Characterization
The following data represent the expected analytical signatures for this compound.[7][8]
4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is instrumental for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3200 | N-H Stretching | -NH₂ and -NH- |
| 3050 - 3000 | C-H Stretching | Aromatic C-H |
| 2950 - 2850 | C-H Stretching | Aliphatic C-H (CH₂ & OCH₃) |
| ~1650 | C=O Stretching (Amide I) | Carbonyl (-CONH-) |
| ~1600, ~1490 | C=C Stretching | Aromatic Ring |
| ~1240 | C-O Stretching | Aryl Ether (Ar-O-CH₃) |
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural map of the molecule. Spectra are typically recorded in DMSO-d₆.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.10 | Singlet | 1H | -CONH - |
| 7.20 - 7.25 | Multiplet | 1H | Ar-H |
| 6.85 - 7.00 | Multiplet | 3H | Ar-H |
| ~4.20 | Singlet (broad) | 2H | -NH₂ |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~3.45 | Singlet | 2H | -CH₂ -CO- |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Carbon Type |
| ~169.0 | C =O (Amide Carbonyl) |
| ~157.0 | Ar-C -OCH₃ |
| ~128.0 - 130.0 | Ar-C H |
| ~125.0 | Quaternary Ar-C -CH₂ |
| ~120.0 | Ar-C H |
| ~110.0 | Ar-C H |
| ~55.0 | -OC H₃ |
| ~35.0 | -C H₂-CO- |
4.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Ion | m/z (mass-to-charge) |
| Electrospray Ionization (ESI) | [M+H]⁺ | 181.09 |
| Electrospray Ionization (ESI) | [M+Na]⁺ | 203.07 |
References
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Axsyn (n.d.). Acetic acid, 2-(2-methoxyphenyl)hydrazide;79984-63-7. Available at: [Link]
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LookChem (n.d.). Cas 79984-63-7, N'-(2-Methoxyphenyl)Acetohydrazide. Available at: [Link]
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Gang, L., & Jie, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. PubChem Compound Database. Available at: [Link]
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Khan, K. M., et al. (2015). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, 2015(2), M856. Available at: [Link]
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Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 487-493. Available at: [Link]
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PubChemLite (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, hydrazide (C13H20N2O3). Available at: [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Available at: [Link]
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Mary, Y. S., et al. (2007). N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization. Journal of Molecular Structure, 832(1-3), 116-122. Available at: [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(77), 40851-40859. Available at: [Link]
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ResearchGate (n.d.). (PDF) 2-(3-Methoxyphenyl)acetohydrazide. Available at: [Link]
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Büyükgüzel, E., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(21), 7247. Available at: [Link]
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A Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
2-(2-Methoxyphenyl)acetohydrazide is a member of the hydrazide class of organic compounds, which are recognized as crucial intermediates in the synthesis of various heterocyclic systems with potential biological activity. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, process development, and materials science. This guide provides a comprehensive framework for the characterization of this molecule, moving beyond a simple data sheet to explain the causality behind the selection of analytical methods. We present established, self-validating protocols for determining key parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). While experimental data for this specific ortho-substituted isomer is not widely published, this document serves as a technical blueprint for its complete physicochemical profiling, using data from related isomers for context and comparison.
Molecular Identity and Structural Rationale
The first step in any characterization is to establish the molecule's identity and consider how its constituent parts will influence its overall properties. The structure of this compound contains three key regions: the aromatic phenyl ring, the ortho-positioned methoxy group, and the flexible acetohydrazide side chain.
-
The Acetohydrazide Moiety (-C(O)NHNH₂): This is the primary driver of the molecule's reactivity and its acid-base properties. The terminal amine group (-NH₂) is basic and capable of protonation. The entire hydrazide group is polar and a strong hydrogen bond donor and acceptor, suggesting a predisposition towards aqueous solubility and crystal lattice formation.
-
The Phenyl Ring: This provides a nonpolar, hydrophobic core that will counteract the polarity of the hydrazide group, influencing lipophilicity.
-
The ortho-Methoxy Group (-OCH₃): The placement of the methoxy group at the ortho position (adjacent to the side chain) is significant. It can exert steric effects that may influence the conformation of the side chain. Electronically, it is an electron-donating group, which can subtly influence the basicity of the hydrazide moiety.
These features are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 34547-26-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=CC=C1CC(=O)NN | N/A |
Core Physicochemical Properties: An Overview
A quantitative understanding of a compound's properties is essential for predicting its behavior, from reaction kinetics to bioavailability. The following table summarizes the most critical physicochemical parameters. Since experimentally determined values for the target compound are scarce in public literature, this section outlines the expected properties and includes data for the related para-isomer (CAS 57676-49-0) for comparative purposes.
| Parameter | Value for this compound | Comparative Value (para-isomer) | Significance in Drug Development |
| Melting Point (°C) | Data not available | 132-134 °C[3] | Purity assessment, solid-state stability |
| LogP (Octanol/Water) | Predicted: ~0.5 - 1.5 | XLogP3: 0.4[4][5] | Membrane permeability, drug-likeness |
| Aqueous Solubility | Data not available | Data not available | Bioavailability, formulation feasibility |
| pKa (Basic) | Predicted: ~2.5 - 3.5 | Data not available | pH-dependent solubility, absorption in GI tract |
Experimental Determination of Key Parameters
As a Senior Application Scientist, my focus is not just on the data, but on the integrity of the methods used to generate it. The following sections provide detailed, field-proven protocols for characterizing the most influential physicochemical properties.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Causality: Lipophilicity, expressed as LogP, is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs the ability of a molecule to cross biological membranes.[6] For a compound to be orally bioavailable, it must possess a balanced LogP, typically between -2 and 5, as famously encapsulated in Lipinski's Rule of Five.[6] The "shake-flask" method is the gold standard for its direct and accurate measurement.[7]
Workflow for LogP Determination:
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate the n-octanol and aqueous phase (typically 0.1 M phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) with each other by mixing them vigorously for 24 hours, followed by a 1-hour separation. This prevents volume changes during the actual experiment.[6]
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound's aqueous stock solution.
-
Equilibration: Seal the vial and shake on a mechanical rotator at a constant ambient temperature for at least 2 hours to allow the compound to partition and reach equilibrium.[6] For compounds that equilibrate slowly, a 24-hour period may be necessary.
-
Phase Separation: Centrifuge the vial at >2000 x g for 10 minutes to ensure a sharp and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]
Aqueous Solubility: Thermodynamic Approach
Causality: Poor aqueous solubility is a primary cause of failure for drug candidates, as it directly limits oral bioavailability and complicates formulation.[9] A thermodynamic solubility assay measures the true equilibrium solubility of the solid material, providing a definitive value for development, unlike kinetic methods which can be misleading.[10][11]
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for thermodynamic equilibrium solubility determination.
Step-by-Step Protocol (Thermodynamic Shake-Flask):
-
Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.[10]
-
Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 700 rpm) for 24 hours. This extended incubation ensures the system reaches thermodynamic equilibrium.[10][12]
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet the solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare serial dilutions of the supernatant and analyze via HPLC-UV to determine the concentration of the dissolved compound by comparing it to a calibration curve prepared from a DMSO stock.
-
Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[13] For this compound, the terminal amine of the hydrazide is basic and will be protonated at low pH. This property is critical as it dictates the compound's solubility and charge state in different physiological environments, such as the stomach (low pH) and intestine (higher pH).[14] Potentiometric titration is a highly precise and reliable method for pKa determination.[15]
Ionization Equilibrium of the Hydrazide Moiety:
Caption: Acid-base equilibrium for the hydrazide functional group.
Step-by-Step Protocol (Potentiometric Titration):
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers of pH 4, 7, and 10.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of at least 10⁻⁴ M.[13][15] Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[16]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.[15]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[13][17] This can be precisely located using the first or second derivative of the plot.
Predicted Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While experimental spectra are not available, the following profile can be predicted based on the known structure of this compound.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Four protons on the phenyl ring would appear as a complex multiplet between ~6.8 and 7.3 ppm.
-
Methylene Protons (-CH₂-): A singlet at approximately 3.5-3.7 ppm, corresponding to the two protons between the phenyl ring and the carbonyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons at ~3.8 ppm.
-
Hydrazide Protons (-NHNH₂): Two broad, exchangeable singlets. In DMSO-d₆, the -NH- proton might appear around 9.0-9.5 ppm and the -NH₂ protons around 4.0-4.5 ppm.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.
-
Aromatic Carbons: Six signals between ~110 and 158 ppm, with the carbon attached to the methoxy group being the most downfield (~157 ppm).
-
Methylene Carbon (-CH₂-): A signal around 40-45 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
-
-
Infrared (IR) Spectroscopy (KBr Pellet or ATR):
-
N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C-O Stretching: A strong band around 1240-1260 cm⁻¹ for the aryl-alkyl ether.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Implications for Research and Drug Development
The physicochemical profile of this compound provides critical insights for its potential applications.
-
Drug Discovery: The predicted LogP value falls within a favorable range for drug-likeness, suggesting a good balance between solubility and membrane permeability. The basic pKa implies that its solubility will be significantly higher in the acidic environment of the stomach, which could favor oral absorption.
-
Synthetic Chemistry: Its solubility characteristics will dictate the choice of solvents for reactions and purification (e.g., recrystallization). The hydrazide moiety is a potent nucleophile, making this compound an excellent starting material for synthesizing pyrazoles, oxadiazoles, and other biologically relevant heterocycles.
-
Formulation Science: Knowledge of its solubility and solid-state properties (like melting point) is essential for developing stable formulations, whether for in-vitro assays or potential in-vivo studies.[9]
Conclusion
While this compound is not yet extensively characterized in the public domain, this guide establishes a robust, scientifically-grounded framework for its complete physicochemical profiling. By employing the detailed protocols for determining lipophilicity, solubility, and ionization constants, researchers can generate the high-quality, reliable data necessary to unlock the full potential of this versatile chemical intermediate in drug discovery and beyond.
References
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Kruve, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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lookchem.com. (n.d.). Cas 79984-63-7,N'-(2-Methoxyphenyl)Acetohydrazide. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(2-Methoxyphenyl)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)acetohydrazide, a versatile hydrazide derivative with significant potential in medicinal chemistry. This document delineates the compound's core physicochemical properties, including its CAS number and molecular structure. A detailed, field-proven synthesis protocol is presented, followed by an in-depth analysis of its spectroscopic characterization. Furthermore, this guide explores the current understanding of its biological activities and potential as a scaffold in drug discovery, offering valuable insights for researchers engaged in the development of novel therapeutic agents.
Introduction
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This structural motif is a key pharmacophore in a wide array of biologically active molecules, demonstrating a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The unique chemical reactivity of the hydrazide group also makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
This compound, in particular, has emerged as a compound of interest due to the presence of the 2-methoxyphenyl moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a detailed technical resource for scientists working with or considering the use of this compound in their research and development endeavors.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 34547-26-7 | [1][2] |
| Molecular Formula | C9H12N2O2 | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [2] |
Molecular Structure:
The molecular structure of this compound comprises a benzene ring substituted with a methoxy group at the ortho position, connected to an acetohydrazide functional group via a methylene bridge.
Caption: Molecular Structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-(2-methoxyphenyl)acetic acid. The causality behind this experimental choice lies in the high efficiency and reliability of esterification followed by hydrazinolysis.
Step 1: Esterification of 2-(2-Methoxyphenyl)acetic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard Fischer esterification reaction, catalyzed by a strong acid, which proceeds with high yield.
Protocol:
-
To a solution of 2-(2-methoxyphenyl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield ethyl 2-(2-methoxyphenyl)acetate as a colorless oil.
Step 2: Hydrazinolysis of Ethyl 2-(2-methoxyphenyl)acetate
The subsequent hydrazinolysis of the synthesized ester yields the final product, this compound. This nucleophilic acyl substitution reaction is highly efficient. A published procedure for a similar compound, 2-(4-methoxyphenoxy)acetohydrazide, involves reacting the corresponding ethyl ester with hydrazine hydrate in ethanol under reflux.[3]
Protocol:
-
To a solution of ethyl 2-(2-methoxyphenyl)acetate (1 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (80% solution, 3 equivalents) dropwise.
-
The reaction mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether, filtered, and washed with a small amount of cold ether to afford the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound as a white solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons, and the protons of the hydrazide group. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.3 ppm. The methoxy protons will be a singlet at approximately δ 3.8 ppm. The methylene protons adjacent to the aromatic ring will present as a singlet around δ 3.5 ppm. The NH and NH2 protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the hydrazide will be observed in the downfield region, typically around δ 170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a lower field. The methoxy carbon will be a sharp signal around δ 55 ppm, and the methylene carbon will be observed at approximately δ 40 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands include:
-
N-H stretching: Two bands in the region of 3300-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH2 group.
-
C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹.
-
N-H bending (Amide II): A band in the region of 1600-1500 cm⁻¹.
-
C-O-C stretching: Asymmetric and symmetric stretching bands for the methoxy group, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180, corresponding to the molecular weight of the compound.
Biological Activities and Therapeutic Potential
The hydrazide scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological studies on this compound are limited in publicly available literature, the broader class of hydrazide derivatives has demonstrated a wide range of pharmacological activities.
-
Anticonvulsant Activity: Hydrazide-hydrazone derivatives are known to exhibit significant anticonvulsant properties, with the -CONHNH- moiety being a key structural feature for this activity.[1]
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of hydrazide derivatives.[4] The mechanism of action is often attributed to the inhibition of inflammatory mediators.
-
Antimicrobial Activity: The hydrazide functional group is present in several antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.
-
Anticancer Activity: Recent studies have highlighted the potential of novel hydrazide derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1]
The 2-methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding to biological targets and its overall pharmacokinetic profile. This makes this compound an attractive scaffold for the design and synthesis of new drug candidates.
Caption: Potential therapeutic pathways for this compound derivatives.
Conclusion
This compound is a readily synthesizable compound with a molecular architecture that holds significant promise for drug discovery and development. Its versatile hydrazide core, combined with the modulating influence of the 2-methoxyphenyl group, makes it a valuable scaffold for the generation of novel therapeutic agents with a wide range of potential biological activities. This technical guide provides a solid foundation of its synthesis, characterization, and potential applications, encouraging further exploration of this compound and its derivatives in the scientific community.
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The Pharmacological Potential of 2-(2-Methoxyphenyl)acetohydrazide Derivatives: A Technical Guide for Drug Discovery
Foreword
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of scaffolds explored, the hydrazide-hydrazone moiety (-CONH-N=CH-) has emerged as a privileged structural motif, bestowing a remarkable spectrum of biological activities upon its derivatives. This technical guide delves into the potential biological activities of a specific subclass: derivatives of 2-(2-methoxyphenyl)acetohydrazide. While direct and extensive research on this particular scaffold is still maturing, this document synthesizes the wealth of information available on closely related analogues to provide a comprehensive and insightful perspective for researchers, scientists, and drug development professionals. We will explore the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships that govern their therapeutic potential.
The this compound Scaffold: A Primer
The this compound core combines two key structural features: the versatile hydrazide group and a methoxy-substituted phenyl ring. The hydrazide moiety serves as a crucial pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which facilitates interactions with various biological targets. The 2-methoxyphenyl group, with its specific electronic and steric properties conferred by the ortho-methoxy substituent, is poised to influence the pharmacokinetic and pharmacodynamic profile of its derivatives. The ease of derivatization of the terminal amino group of the hydrazide allows for the generation of a diverse library of compounds, typically Schiff bases (hydrazones), through condensation with various aldehydes and ketones.
General Synthesis of this compound Derivatives (Hydrazones)
The synthesis of hydrazone derivatives from this compound is a straightforward and high-yielding process, typically involving a two-step procedure.
Step 1: Synthesis of this compound
The parent hydrazide is synthesized by reacting an ester of 2-(2-methoxyphenyl)acetic acid, such as ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate in a suitable solvent like ethanol under reflux.
Step 2: Synthesis of Hydrazone Derivatives (Schiff Bases)
The synthesized this compound is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the corresponding hydrazone derivatives.
Experimental Protocol: General Synthesis of N'-substituted-2-(2-methoxyphenyl)acetohydrazones
-
Esterification: To a solution of 2-(2-methoxyphenyl)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ethyl 2-(2-methoxyphenyl)acetate.
-
Hydrazinolysis: The synthesized ester is dissolved in ethanol, and an excess of hydrazine hydrate (80-99%) is added. The reaction mixture is refluxed for 8-12 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting solid, this compound, is recrystallized from ethanol.
-
Hydrazone Formation: Equimolar amounts of this compound and the desired aldehyde/ketone are dissolved in ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. The solid product that precipitates upon cooling is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Hydrazones and their Schiff base derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. [1]The presence of the azomethine linkage is often associated with their antiproliferative effects. [2] Mechanism of Action: The anticancer activity of hydrazone derivatives can be attributed to several mechanisms, including:
-
Induction of Apoptosis: Many hydrazones have been shown to trigger programmed cell death (apoptosis) in cancer cells through the modulation of key signaling pathways, such as the p53 and MAPK pathways. [2]* Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation.
-
Inhibition of Topoisomerases: Some derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
-
Inhibition of Angiogenesis: Certain hydrazones can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.
Structure-Activity Relationship (SAR):
-
The nature and position of substituents on the aromatic rings can significantly influence the cytotoxic potency. For instance, the presence of methoxy groups on the phenyl ring has been associated with anticancer activity in some hydrazone series. [3]* The overall lipophilicity of the molecule can affect its ability to cross the cell membrane and reach intracellular targets.
-
The steric bulk of the substituents can also play a role in the binding of the molecule to its target proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined. [4]
Caption: Potential mechanisms of anticancer activity of hydrazone derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Hydrazone derivatives have been identified as promising anti-inflammatory agents. [5] Mechanism of Action: The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). [6]Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. [7] Structure-Activity Relationship (SAR):
-
The presence of a methoxy group on the phenyl ring has been shown to be favorable for anti-inflammatory activity in some series of compounds. [6]* The nature of the substituent on the imine carbon of the hydrazone moiety can influence the COX inhibitory activity and selectivity.
-
Modification of the core hydrazide structure can lead to compounds with improved anti-inflammatory profiles and reduced gastrointestinal side effects, a common issue with traditional NSAIDs. [8]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (this compound derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle. [9]3. Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity. [8]
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The wealth of data on related hydrazone derivatives strongly suggests that this class of compounds is likely to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of these derivatives allows for the creation of large and diverse chemical libraries, which can be screened for various biological activities.
Future research in this area should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of this compound derivatives should be synthesized and screened against a wide range of microbial strains, cancer cell lines, and in relevant models of inflammation.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models will be crucial for understanding the relationship between the chemical structure and biological activity, which will guide the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This will involve identifying their specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.
By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.
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[9]Narang, R., Narasimhan, B., & Sharma, S. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia:: Journal for Drugs and Medicines, 4(2), 15-20. [Link]
[10]V, A. L., & K, S. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. International Journal of Pharmaceutical Sciences and Research, 9(8), 3369-3375. [Link]
[8]Almasirad, A., Shafiee, A., Abdollahi, M., Noeparast, M., & Shahin, M. (2005). Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences, 8(1), 1-7. [Link]
[3]Tsvetkova, E., Tsvetkov, D., Getova, V., & Georgieva, M. (2017). 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 161(1), 47-56. [Link]
[5]V, A. L., & K, S. (2017). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1, 2, 3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry, 33(6), 2963-2971. [Link]
[11]Kumar, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]
[4]Temma, G. F., Shoman, M. E., El-Taweel, A. H., & El-Gazzar, M. G. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-14. [Link]
[12]Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(19), 6296. [Link]
[13]El-Sayed, W. M., El-Sawy, E. R., & El-Gazzar, M. G. (2018). Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research, 27, 915-927. [Link]
[14]Prasanna Kumar, B. N., Mohana, K. N., & Mallesha, L. (2016). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Journal of Applicable Chemistry, 5(4), 856-865. [Link]
[15]Skuodis, E., Janciene, R., Stumbreviciute, Z., Malakauskiene, D., Jonuskiene, I., Kantminiene, K., ... & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]
[16]Rauf, A., Ahmed, I., & Ali, S. (2007). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 54(3). [Link]
[17]Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
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[18]Al-jabor, H. K., & Al-sultani, K. H. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(5), 643. [Link]
[19]Kumar, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]
[2]Zeytin, H., & Yilmaz, I. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research, 1-16. [Link]
[20]Siswandono, S., Purwanto, B. T., & Puspitasari, I. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 180-185. [Link]
[21]Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014. [Link]
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Spectroscopic Data of 2-(2-Methoxyphenyl)acetohydrazide: An In-depth Technical Guide
Introduction to 2-(2-Methoxyphenyl)acetohydrazide and its Spectroscopic Characterization
This compound belongs to the hydrazide class of organic compounds, which are recognized for their wide range of biological activities. The precise characterization of its molecular structure is a prerequisite for understanding its chemical behavior and biological function. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular framework. This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra, offering insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular skeleton.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methoxy group protons, and the hydrazide NH and NH₂ protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H6) | ~ 7.25 | Doublet of doublets | 1H |
| Aromatic (H4) | ~ 7.20 | Triplet of doublets | 1H |
| Aromatic (H3) | ~ 6.90 | Doublet | 1H |
| Aromatic (H5) | ~ 6.85 | Triplet | 1H |
| Methylene (-CH₂-) | ~ 3.50 | Singlet | 2H |
| Methoxy (-OCH₃) | ~ 3.85 | Singlet | 3H |
| Amide (-NH-) | ~ 8.50 | Broad Singlet | 1H |
| Amine (-NH₂) | ~ 4.50 | Broad Singlet | 2H |
Note: Predicted chemical shifts are based on analogous structures and established substituent effects in ortho-substituted methoxybenzene derivatives. Actual values may vary depending on the solvent and concentration.
Interpretation and Causality:
The ortho-methoxy group exerts a significant influence on the chemical shifts of the aromatic protons.[1][3] Its electron-donating nature through resonance and electron-withdrawing inductive effect leads to a complex pattern in the aromatic region (δ 6.8-7.3 ppm). The protons ortho and para to the methoxy group are expected to be shielded (shifted upfield) compared to benzene (δ 7.34 ppm), while the meta protons will be less affected. The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet. The hydrazide protons (-NH and -NH₂) are exchangeable with deuterium and their signals will disappear upon addition of D₂O. Their chemical shifts can be highly variable and depend on factors like solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 170 |
| Aromatic (C2-OCH₃) | ~ 157 |
| Aromatic (C1) | ~ 125 |
| Aromatic (C6) | ~ 128 |
| Aromatic (C4) | ~ 121 |
| Aromatic (C5) | ~ 120 |
| Aromatic (C3) | ~ 110 |
| Methylene (-CH₂-) | ~ 40 |
| Methoxy (-OCH₃) | ~ 55 |
Note: Predicted chemical shifts are based on established substituent effects and data from related methoxyphenyl derivatives.[4]
Interpretation and Causality:
The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The carbon atom attached to the electron-donating methoxy group (C2) is also deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The methylene and methoxy carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydrazide protons. DMSO-d₆ is often preferred for hydrazides as it slows down the exchange of NH protons, leading to sharper signals.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the assignment of NH protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to the NH and NH₂ protons will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3300 - 3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O Stretch (Aryl Ether) | 1250 - 1200 (asymmetric) & 1050 - 1000 (symmetric) | Strong |
| C-N Stretch | 1400 - 1200 | Medium |
Note: Predicted absorption ranges are based on characteristic frequencies for hydrazides and aromatic ethers.[5][6][7]
Interpretation and Causality:
The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide I band) in the region of 1680-1640 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety will appear as one or more bands in the 3300-3200 cm⁻¹ region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether are also a key diagnostic feature.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectral Data (Electron Ionization)
| m/z | Predicted Fragment Ion | Interpretation |
| 180 | [C₉H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₇H₇O]⁺ | Tropylium-like ion from benzylic cleavage |
| 107 | [C₇H₇O]⁺ | Loss of CH₂ from m/z 121 |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The molecular weight of this compound is 180.20 g/mol . The predicted fragmentation is based on typical pathways for acetohydrazide and benzyl derivatives.[8][9][10][11]
Interpretation and Causality:
Upon electron ionization, the molecule will form a molecular ion at m/z 180. A characteristic fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond to form a stable tropylium-like cation. For this compound, this would lead to a prominent peak at m/z 121, corresponding to the [CH₃OC₆H₄CH₂]⁺ fragment. Further fragmentation of this ion can lead to the other observed peaks. The stability of the fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.[10]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS and is useful for confirming the molecular weight with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Mass Spectrometry Workflow Diagram
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, a detailed and scientifically grounded interpretation of its spectral features has been presented. The experimental protocols and workflows described herein offer a self-validating system for the characterization of this and other novel chemical entities. This guide is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the unambiguous structural elucidation of new therapeutic agents.
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Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. [Link]
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Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. ResearchGate. [Link]
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Aziz-ur-Rehman, et al. (2018). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). ResearchGate. [Link]
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Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 32(1), 25-35. [Link]
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A Technical Guide to the Structural Elucidation of Novel 2-(2-Methoxyphenyl)acetohydrazide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale Behind the Structure
The structural elucidation of novel chemical entities is not a linear process but a synergistic interplay of synthesis and multi-faceted analysis. This guide is structured to mirror this scientific reality. We begin with the synthetic foundation, as the proposed reaction pathway provides the initial hypothesis of the molecule's structure. We then delve into a cascading series of analytical techniques, moving from the confirmation of functional groups (FT-IR) to the mapping of the molecular framework (NMR) and the verification of molecular mass (MS). Finally, we culminate with the definitive, three-dimensional confirmation via single-crystal X-ray crystallography—the gold standard for absolute structure determination. This logical progression ensures that each step validates the last, building a robust and irrefutable structural assignment.
Introduction: The Significance of the Hydrazone Scaffold
Hydrazide-hydrazones, characterized by the azometine group (-NHN=CH-), are a cornerstone of modern medicinal chemistry.[1] The 2-(2-methoxyphenyl)acetohydrazide framework, in particular, serves as a versatile scaffold for generating novel analogs with significant therapeutic potential. The pharmacological importance of these compounds is vast, with documented antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This biological activity is often attributed to the presence of the hydrazone pharmacophore (-C=N-NH-C=O), which can chelate metal ions or interact with biological targets.[1]
The introduction of various substituents onto this core structure allows for the fine-tuning of physicochemical and biological properties, making these analogs prime candidates for drug discovery.[1] However, to establish a clear Structure-Activity Relationship (SAR), the unambiguous confirmation of the synthesized molecule's structure is a non-negotiable prerequisite. This guide provides a comprehensive overview of the integrated analytical workflow required for this purpose.
Synthetic Pathway: From Precursor to Novel Analog
The synthesis of this compound analogs is typically a robust and high-yielding two-step process. The causality behind this approach is efficiency and modularity.
Step 1: Formation of the Hydrazide Intermediate. The process begins with the nucleophilic acyl substitution of an appropriate ester, such as ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.[3] This reaction selectively forms the stable this compound core, which serves as the common precursor for all subsequent analogs.
Step 2: Condensation to Form the Hydrazone Analog. The synthesized hydrazide is then reacted with a selected aldehyde or ketone via a condensation reaction.[1][4] This step introduces the desired variable substituent (R group) and forms the characteristic hydrazone linkage (-C=N-NH-). The acidic or basic conditions often used catalyze the dehydration, driving the reaction to completion.
Sources
exploring the mechanism of action of 2-(2-Methoxyphenyl)acetohydrazide
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Methoxyphenyl)acetohydrazide
Authored by: A Senior Application Scientist
Forward
The hydrazide and hydrazone chemical scaffolds are foundational in medicinal chemistry, giving rise to a plethora of compounds with a wide spectrum of biological activities.[1] From the pioneering antitubercular agent isoniazid to modern therapeutics, this structural motif has proven to be remarkably versatile.[1] The compound this compound, a member of this esteemed class, presents a compelling subject for mechanistic exploration. While the precise molecular pathways it modulates are not yet fully delineated, the activities of structurally analogous compounds provide a fertile ground for hypothesis-driven investigation.
This guide is structured not as a static recitation of known facts, but as a dynamic roadmap for the research scientist. It is designed to navigate the process of discovery, from initial hypotheses based on established literature to the rigorous experimental protocols required for validation. We will delve into the potential anticonvulsant, anti-inflammatory, antimicrobial, and monoamine oxidase inhibitory actions of this compound. For each potential mechanism, we will outline the causal logic behind experimental choices and provide detailed, actionable protocols. Our objective is to empower researchers to systematically unravel the therapeutic potential of this promising molecule.
Part 1: Hypothesized Mechanisms of Action and a Framework for Investigation
The therapeutic potential of this compound can be conceptualized as a series of plausible, interconnected biological activities. Our exploration will be centered around four primary hypotheses, each grounded in the established pharmacology of related hydrazide and hydrazone compounds.
Anticonvulsant Properties: Modulating Neuronal Excitability
A significant body of research has highlighted the anticonvulsant effects of various acetohydrazide derivatives.[2][3][4] These compounds are often effective in animal models of epilepsy, suggesting an interaction with key determinants of neuronal excitability.[5][6] For this compound, we hypothesize a mechanism that could involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.
A plausible starting point for investigation is the interaction with voltage-sensitive sodium channels, a common target for many anticonvulsant drugs.[5] Alternatively, the compound could potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.
Anti-inflammatory Action: Attenuation of Inflammatory Cascades
Hydrazone derivatives have demonstrated notable anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7][8][9][10][11] The structural features of this compound are consistent with those of other compounds that exhibit COX inhibitory activity. Therefore, a primary hypothesis is that this compound may act as a direct inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
Beyond direct enzyme inhibition, an alternative or complementary mechanism could involve the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.
Antimicrobial Effects: Targeting Microbial Viability
The hydrazone scaffold is a recurring motif in the design of novel antimicrobial agents.[7][12][13][14][15] The mechanism of action for such compounds can be varied, ranging from the disruption of microbial cell walls to the inhibition of essential enzymes. For this compound, a reasonable hypothesis is that it may interfere with microbial growth through one of these established mechanisms.
Initial investigations would focus on determining the spectrum of its activity against a panel of clinically relevant bacteria and fungi. Subsequent mechanistic studies would then aim to identify the specific cellular processes that are disrupted.
Monoamine Oxidase (MAO) Inhibition: A Neuromodulatory Role
Certain hydrazide-containing compounds are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[16][][18][19] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is the basis for the therapeutic effects of MAOI antidepressants and anti-Parkinsonian agents.[][19]
Given its structural similarity to known MAOIs, it is plausible that this compound could exhibit inhibitory activity against one or both MAO isoforms. This potential mechanism could underpin neuroprotective or mood-regulating effects.
Part 2: Experimental Protocols for Mechanistic Elucidation
The following section provides detailed, step-by-step protocols for investigating the hypothesized mechanisms of action of this compound.
Investigating Anticonvulsant Activity
These two models are the cornerstones of initial anticonvulsant screening, providing insights into a compound's ability to prevent seizure spread (MES) and elevate the seizure threshold (scPTZ).[2][4]
Experimental Workflow:
Caption: Workflow for in vivo anticonvulsant screening.
Protocol:
-
Animal Preparation: Acclimatize male Swiss mice (20-25 g) for at least one week with free access to food and water.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Phenytoin for MES, Diazepam for scPTZ).
-
Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction (30 minutes post-administration):
-
MES Test: Deliver a 50 mA electrical stimulus for 0.2 seconds via corneal electrodes.
-
scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (85 mg/kg).
-
-
Observation: Immediately after stimulus, observe the animals for the presence or absence of a tonic hindlimb extension (MES) or generalized clonic seizures lasting more than 5 seconds (scPTZ).
-
Data Analysis: The percentage of animals protected from seizures in each group is determined. The median effective dose (ED50) can be calculated using probit analysis.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | % Protection (MES) | % Protection (scPTZ) |
| Vehicle | - | 0 | 0 |
| Compound X | 10 | 25 | 12.5 |
| Compound X | 30 | 62.5 | 50 |
| Compound X | 100 | 100 | 87.5 |
| Phenytoin | 25 | 100 | N/A |
| Diazepam | 5 | N/A | 100 |
To investigate the effects on voltage-gated sodium channels, whole-cell patch-clamp recordings from cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells) are performed.
Protocol:
-
Cell Culture: Culture neurons on glass coverslips until they are suitable for electrophysiological recordings.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Patching: Obtain a whole-cell patch-clamp configuration from a single neuron using a glass micropipette filled with an internal solution.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before, during, and after compound application. Analyze the data to determine the effect of the compound on the peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
Investigating Anti-inflammatory Activity
This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[8][10]
Protocol:
-
Animal Preparation: Use male Wistar rats (150-180 g).
-
Grouping and Administration: Group the animals and administer the vehicle, this compound, or a positive control (e.g., Diclofenac) orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| Compound X | 25 | 0.62 ± 0.04 | 27.1 |
| Compound X | 50 | 0.43 ± 0.03 | 49.4 |
| Diclofenac | 10 | 0.31 ± 0.02 | 63.5 |
This assay directly measures the ability of the compound to inhibit the activity of the two COX isoforms.
Signaling Pathway:
Caption: Hypothesized inhibition of the COX pathway.
Protocol:
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX.
-
Reagents: Prepare reagents as per the kit instructions, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the detection probe.
-
Procedure:
-
Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Add various concentrations of this compound, a vehicle control, and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the detection probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Investigating Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Investigating Monoamine Oxidase (MAO) Inhibition
This assay determines the inhibitory potency of the compound against the two MAO isoforms.
Experimental Workflow:
Caption: Workflow for in vitro MAO inhibition assay.
Protocol:
-
Assay Principle: Use a commercially available MAO inhibitor screening kit that relies on a fluorometric or colorimetric method to detect the production of hydrogen peroxide, a byproduct of the MAO reaction.[]
-
Reagents: Recombinant human MAO-A or MAO-B, a non-fluorescent substrate that is converted to a fluorescent product, and the test compound.
-
Procedure:
-
In a 96-well plate, add the MAO enzyme (either A or B) and various concentrations of this compound or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.
Part 3: Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. The proposed experiments, progressing from in vivo screening to in vitro mechanistic studies, are designed to rigorously test the primary hypotheses derived from the existing literature on related compounds.
The data generated from these studies will not only elucidate the specific molecular targets of this compound but will also pave the way for its potential development as a therapeutic agent. Positive results in any of the outlined areas would warrant further, more detailed investigations, including pharmacokinetic and toxicological profiling, and exploration in more advanced disease models. The journey to understanding the full therapeutic potential of this compound begins with the disciplined application of the scientific principles and protocols detailed herein.
References
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Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Taylor & Francis Online. Available from: [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. National Institutes of Health. Available from: [Link]
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(PDF) Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]
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Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. Available from: [Link]
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Antibacterial activity of vanillin-derived acetohydrazide-hydrazones. Preprints.org. Available from: [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Semantic Scholar. Available from: [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available from: [Link]
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Topic: Discovery and Synthesis of Novel 2-(2-Methoxyphenyl)acetohydrazide Derivatives: A Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazide-hydrazone scaffold, characterized by the azomethine group (-CO-NH-N=CH-), represents a cornerstone in modern medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of 2-(2-methoxyphenyl)acetohydrazide. The strategic inclusion of the 2-methoxyphenyl moiety offers a nuanced tool for modulating pharmacokinetic and pharmacodynamic properties, leveraging its potential for enhanced metabolic stability and specific receptor interactions.[3] We present a comprehensive exploration of the rationale, synthesis, characterization, and biological potential of these compounds. This document serves as a technical resource, providing not only detailed, field-proven protocols but also the underlying scientific causality that informs experimental design, empowering researchers to rationally design and discover next-generation therapeutic agents.
The Strategic Importance of the this compound Core
The power of the hydrazide-hydrazone class lies in its structural versatility and synthetic accessibility. The core functional group, the hydrazide, is an important organic intermediate used extensively in the synthesis of nitrogen-containing heterocyclic compounds.[4]
1.1. The Hydrazide Moiety: A Reactive Hub The terminal primary amine (-NH2) of the this compound is highly nucleophilic, making it an ideal handle for derivatization. Its reaction with electrophilic carbonyl carbons in aldehydes and ketones, known as a Schiff-base condensation, is a robust and efficient method for generating diverse molecular libraries.[4][5] This reaction proceeds with high yields and often requires simple reaction conditions, making it a workhorse in discovery chemistry.[6][7]
1.2. The 2-Methoxyphenyl Group: A Pharmacokinetic Modulator The choice of the 2-methoxyphenyl fragment is deliberate. Its influence extends beyond simple bulk:
-
Lipophilicity and Solubility: The methoxy group can fine-tune the molecule's lipophilicity, which is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Control: The ortho-position of the methoxy group can induce a specific conformational preference in the molecule, potentially leading to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The methoxy group can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life.
This guide will systematically detail the construction of this core and its subsequent elaboration into a library of novel chemical entities with therapeutic potential.
Synthesis of the Core Intermediate: this compound
The synthesis of the core hydrazide is a foundational two-step process that begins with a commercially available precursor, (2-methoxyphenyl)acetic acid. The causality behind this pathway is its reliability, scalability, and use of standard laboratory reagents, ensuring high purity of the crucial intermediate.
Workflow: Synthesis of the Core Hydrazide
Caption: Two-step synthesis of the core intermediate from the parent acid.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol employs a classic Fischer esterification followed by hydrazinolysis. Using sulfuric acid as a catalyst for esterification effectively drives the reaction towards the product. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.[8]
Step 1: Synthesis of Ethyl (2-methoxyphenyl)acetate
-
To a 250 mL round-bottom flask, add (2-methoxyphenyl)acetic acid (10.0 g, 0.06 mol).
-
Add absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Causality: Refluxing provides the necessary activation energy and ensures the reaction goes to completion. The excess ethanol acts as both solvent and reactant, pushing the equilibrium towards the ester product.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash neutralizes the acidic catalyst, and the brine wash removes residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the crude ethyl (2-methoxyphenyl)acetate (0.06 mol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (85% solution, 4.4 mL, ~0.09 mol) dropwise to the stirred solution.
-
Causality: A molar excess of hydrazine hydrate ensures complete conversion of the ester.
-
-
Heat the reaction mixture to reflux for 8-12 hours. A white precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.
-
Recrystallize from ethanol to obtain pure this compound as a white crystalline solid.
Derivatization via Hydrazone Synthesis
The synthesis of novel derivatives hinges on the condensation of the core hydrazide with a diverse panel of aldehydes and ketones. This reaction forms a stable C=N double bond, yielding the target hydrazones.[9]
General Reaction Scheme for Hydrazone Synthesis
Caption: General pathway for synthesizing hydrazone derivatives.
Experimental Protocol: General Synthesis of N'-Arylmethylene-2-(2-methoxyphenyl)acetohydrazides
Rationale: This protocol utilizes ethanol as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aldehyde/ketone, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazide.[10]
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add the selected aromatic aldehyde (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. The formation of the product is typically indicated by a new, less polar spot.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
If precipitation is slow, cool the flask in an ice bath or add a small amount of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure hydrazone derivative.
Structural Characterization Data
The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic methods.
| Technique | Characteristic Signature for a Hydrazone Derivative |
| FT-IR (cm⁻¹) | 3200-3300 (N-H stretch), 1650-1680 (C=O, amide I), 1600-1620 (C=N stretch)[11] |
| ¹H NMR (ppm) | 11.0-12.0 (s, 1H, -CONH -), 8.0-8.5 (s, 1H, -N=CH -Ar), 6.8-7.8 (m, Ar-H ), 3.8 (s, 3H, -OCH₃ )[12][13] |
| ¹³C NMR (ppm) | 165-170 (-C =O), 140-150 (-N=C H-), 110-160 (Ar-C ) |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
Survey of Potential Biological Activities & SAR
The hydrazide-hydrazone scaffold is a "privileged structure" known to interact with a wide array of biological targets. By modifying the 'R' group from the aldehyde/ketone, one can tune the activity towards specific therapeutic areas.
Potential Therapeutic Targets and Activities
Caption: Potential therapeutic applications of the core scaffold.
-
Anticonvulsant Activity: This is one of the most widely reported activities for hydrazones.[14][15] The essential pharmacophore is believed to be the Ar-CO-NH-N=CH-Ar' unit. Screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to identify agents that prevent seizure spread or elevate seizure threshold, respectively.[16][17]
-
Antimicrobial Activity: Numerous hydrazone derivatives exhibit potent antibacterial and antifungal properties.[2][18][19] The mechanism often involves the disruption of cellular processes or enzyme inhibition within the microbes. The introduction of specific substituents (e.g., halogens, nitro groups) on the terminal aromatic ring can significantly enhance potency.[18][20]
-
Anti-inflammatory Activity: Some hydrazones have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19][21] This makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antitubercular Activity: The structural similarity to the frontline anti-TB drug isoniazid has prompted extensive investigation into hydrazones as antitubercular agents.[19] Several derivatives have shown promising activity against Mycobacterium tuberculosis, including resistant strains.
Structure-Activity Relationship (SAR) Insights
The rational design of potent molecules requires an understanding of how structural modifications impact biological activity.
| Modification on Terminal Aryl Ring (from Aldehyde) | General Impact on Activity (Based on Literature) | Rationale / Causality |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) | Often enhances antimicrobial and anticonvulsant activity.[18] | Increases the electrophilicity of the molecule and can improve binding interactions (e.g., hydrogen bonding, halogen bonding) with target enzymes or receptors. |
| Electron-Donating Groups (e.g., -OH, -OCH₃, -N(CH₃)₂) | Can enhance antioxidant or specific enzyme inhibitory activity. Potency varies greatly with position (ortho, meta, para). | These groups can act as hydrogen bond donors/acceptors or participate in charge-transfer interactions. The position dictates the steric and electronic profile. |
| Heterocyclic Rings (e.g., Furan, Thiophene, Pyridine) | Often introduces novel biological activities or enhances existing ones by mimicking biological scaffolds. | Heterocycles can improve pharmacokinetic properties and introduce additional points for hydrogen bonding, increasing target affinity. |
| Increased Steric Bulk (e.g., tert-butyl) | May increase selectivity for a specific enzyme isoform but can also decrease activity due to steric hindrance at the binding site.[22] | Bulky groups can prevent the molecule from fitting into smaller binding pockets, thereby conferring selectivity for targets with larger active sites. |
Conclusion and Future Directions
The this compound scaffold is a synthetically accessible and highly versatile platform for the discovery of new therapeutic agents. The straightforward and robust protocols for its synthesis and derivatization allow for the rapid generation of diverse chemical libraries. The established link between the broader hydrazone chemical class and significant biological activities—including anticonvulsant, antimicrobial, and anti-inflammatory effects—provides a strong foundation for further investigation.
Future research should focus on:
-
Expanded Library Synthesis: Utilize a wider array of substituted and heterocyclic aldehydes to further probe the structure-activity landscape.
-
In-depth Biological Screening: Test newly synthesized compounds in a battery of primary and secondary assays to identify lead candidates for specific disease targets.
-
Mechanism of Action Studies: For the most potent compounds, conduct studies to elucidate their precise mechanism of action, which is critical for further optimization.
-
In Silico Modeling: Employ computational tools like molecular docking to predict binding modes and guide the rational design of next-generation derivatives with improved potency and selectivity.[23][24]
This guide provides the foundational knowledge and practical methodologies to empower researchers in the field of drug discovery to effectively harness the potential of this promising chemical scaffold.
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Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103522. [Link]
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An In-depth Technical Guide: The Therapeutic Potential of 2-(2-Methoxyphenyl)acetohydrazide and Its Analogs in Modern Drug Discovery
Abstract
The hydrazide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive review of this compound and its related structures, a class of compounds demonstrating significant promise in contemporary drug discovery. We delve into the synthetic methodologies, spectroscopic characterization, and the critical structure-activity relationships that govern their biological effects. With a primary focus on their anticonvulsant and anticancer properties, this document offers detailed, field-proven experimental protocols for their evaluation. Structured from the perspective of a Senior Application Scientist, this guide aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to explore and advance this promising class of molecules.
Chapter 1: The Hydrazide Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Hydrazides and Hydrazones
Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH₂ functional group. This unique arrangement, containing a reactive acyl group and a nucleophilic hydrazine moiety, makes them exceptionally valuable synthons in organic chemistry.[1][2] By condensing a hydrazide with an aldehyde or ketone, one can readily form a hydrazone, which contains the R-CO-NH-N=CHR'R'' scaffold.[3] This hydrazide-hydrazone framework is present in a multitude of bioactive molecules and is recognized for its ability to engage in hydrogen bonding and coordinate with metal ions, features that are critical for interacting with biological targets.[3][4]
Historical Context and Clinical Significance
The therapeutic importance of the hydrazide moiety is well-established. Several clinically successful drugs are built upon this scaffold, validating its utility in medicine.[5] Notable examples include:
-
Isoniazid: A cornerstone drug for the treatment of tuberculosis for decades.[1]
-
Iproniazid: One of the first antidepressants, which functions as a monoamine oxidase inhibitor.[5]
-
Isocarboxazid: Another monoamine oxidase inhibitor used for treating depression.[1]
-
Benserazide: A peripherally-acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[1]
The proven track record of these compounds has inspired continuous research into novel hydrazide derivatives for a wide array of diseases.
A Spectrum of Biological Activities
The structural versatility of the hydrazide-hydrazone core has led to the discovery of compounds with a broad range of pharmacological activities. Researchers have successfully synthesized and evaluated derivatives exhibiting antimicrobial, antitubercular, anticonvulsant, anticancer, anti-inflammatory, and antiviral properties, among others.[4][6][7] The specific biological outcome is highly dependent on the nature of the substituents on the aromatic rings and the hydrazone moiety, a concept known as the Structure-Activity Relationship (SAR).[4][8]
Chapter 2: Synthesis and Characterization of this compound and Derivatives
Core Synthesis Pathway: this compound
The synthesis of the parent compound, this compound, is a straightforward and efficient process, typically achieved through a two-step sequence starting from the corresponding phenylacetic acid. The rationale behind this pathway is the high reactivity of the ester intermediate with hydrazine hydrate, which acts as a strong nucleophile to displace the alkoxy group, leading to the stable hydrazide product.
Experimental Protocol: Synthesis of this compound
-
Esterification: To a solution of 2-(2-methoxyphenyl)acetic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-methoxyphenyl)acetate.
-
Hydrazinolysis: Dissolve the crude ester (1 eq.) in ethanol.[9]
-
Add hydrazine hydrate (85-99%) (1.1-1.2 eq.) to the solution.[9]
-
Reflux the reaction mixture for 3-5 hours, monitoring completion by TLC.[9]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield the final product, this compound, as a crystalline solid.[9]
Derivatization: Synthesis of Hydrazones
To explore the SAR and enhance biological activity, the parent hydrazide is often converted into a series of hydrazone derivatives. This is achieved via an acid-catalyzed condensation reaction with various substituted aldehydes or ketones.[10] The choice of aldehyde is critical, as substitutions on its aromatic ring directly influence the steric and electronic properties of the final molecule, impacting its interaction with biological targets.
Experimental Protocol: Synthesis of a Hydrazone Derivative
-
Dissolve this compound (1 eq.) in absolute ethanol.
-
Add the desired substituted aldehyde (1.05 eq.) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst to protonate the aldehyde carbonyl, making it more electrophilic.[10]
-
Stir the mixture at room temperature for 1-5 hours.[10] The reaction progress is monitored by TLC until the starting materials are consumed.
-
The resulting precipitate is filtered, washed with cold water to remove any excess acid and unreacted starting materials, and then dried.[10]
-
The crude product can be purified by recrystallization from ethanol to obtain the pure hydrazone derivative.
Spectroscopic and Structural Analysis
Confirming the structure of newly synthesized compounds is a non-negotiable step in drug discovery. A combination of spectroscopic techniques provides a self-validating system to ensure the correct molecule has been produced.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of N-H stretching bands (around 3200-3400 cm⁻¹), a C=O (amide) stretch (around 1650-1680 cm⁻¹), and a C=N (imine) stretch for hydrazones (around 1600-1640 cm⁻¹) are characteristic.[11]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the proton environment. Key signals include the aromatic protons, the singlet for the -OCH₃ group (around 3.8 ppm), the methylene (-CH₂-) protons, and the N-H protons (which can be broad and downfield). For hydrazones, a characteristic singlet for the N=CH proton appears downfield (around 8.0-8.8 ppm).[10][11]
-
Carbon-13 NMR (¹³C-NMR) Spectroscopy: Identifies the different carbon environments in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition via the molecular ion peak (M+).[12]
| Parameter | Typical Value for this compound Derivatives | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ (Parent) | [13] |
| Molecular Weight | 180.20 g/mol (Parent) | [14] |
| ¹H-NMR (OCH₃) | ~3.8 ppm (singlet, 3H) | [11][12] |
| ¹H-NMR (N=CH) | ~8.0 - 8.8 ppm (singlet, 1H, for hydrazones) | [10] |
| IR (C=O Amide) | ~1650 - 1680 cm⁻¹ | [11] |
| IR (N-H) | ~3200 - 3400 cm⁻¹ | [11] |
Table 1: Summary of typical analytical data for the core structure and its derivatives.
Chapter 3: Therapeutic Potential I: Anticonvulsant Activity
Rationale: The Hydrazone Pharmacophore in Anticonvulsant Design
A significant body of research has identified a common pharmacophore for anticonvulsant activity. This model often includes an aromatic ring, which aids in crossing the blood-brain barrier, and a hydrogen-bonding domain.[15][16] Hydrazone derivatives of this compound fit this model perfectly, possessing at least one aromatic ring and an electron-donating hydrogen bond acceptor/donor system in the hydrazone moiety (-CO-NH-N=CH-).[15] This has made them attractive candidates for screening as novel antiepileptic drugs.
In Vivo Screening Models: A Methodological Deep Dive
Preclinical evaluation of anticonvulsant activity relies on well-established in vivo models that mimic different types of human seizures. The two primary screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests, which provide initial insights into a compound's potential clinical profile.[17][18][19]
3.2.1 The Maximal Electroshock (MES) Test
This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic (grand mal) seizures.[20] The test evaluates the ability of a compound to prevent the spread of seizures through neural tissue following a maximal electrical stimulus.
Experimental Protocol: MES Test
-
Animal Preparation: Use mice (25-30 g) or rats (200-250 g).[21]
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle only. Allow for a 30-60 minute absorption period.
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsive shock apparatus.[20][21]
-
Endpoint: The primary endpoint is the observation of tonic hind-limb extension (THLE).[21]
-
Evaluation: A compound is considered to have provided protection if the animal does not exhibit THLE. The percentage of protected animals is calculated for each dose group.
3.2.2 The Subcutaneous Pentylenetetrazole (scPTZ) Test
This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold. It is particularly sensitive for detecting agents effective against myoclonic and absence (petit mal) seizures.[17][20]
Experimental Protocol: scPTZ Test
-
Animal Preparation: Use mice (25-30 g).
-
Drug Administration: Administer the test compound i.p. at various doses, with a control group receiving the vehicle.
-
Seizure Induction: After a 30-60 minute absorption period, inject a convulsant dose of pentylenetetrazole (e.g., 60-85 mg/kg) subcutaneously.[20]
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions and loss of righting reflex) lasting for at least 5 seconds.
-
Evaluation: A compound is deemed effective if it prevents the occurrence of clonic seizures in the animal. The percentage of protected animals is calculated.
Structure-Activity Relationship (SAR) Insights
Studies on various hydrazone derivatives have revealed key structural features that modulate anticonvulsant activity.
-
Substituents on the Aldehyde-derived Phenyl Ring: The nature and position of substituents are critical. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OH, -OCH₃) at the para- or ortho-positions have been shown to enhance activity in many series.[12][15]
-
For instance, in a series of 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives, compounds with a 3-nitro substitution and a 2-hydroxy substitution on the phenyl ring showed significant anticonvulsant activity in both MES and scPTZ tests.[12]
| Compound Derivative | Substitution | MES Activity (% Protection) | scPTZ Activity (% Protection) | Reference |
| 9 | 3-Nitro | 75% | 62.5% | [12] |
| 12 | 2-Hydroxy | 62.5% | 75% | [12] |
| Standard (Phenytoin) | - | 100% | Inactive | [12] |
| Standard (Ethosuximide) | - | Inactive | 100% | [12] |
Table 2: Anticonvulsant activity of selected hydrazone derivatives (activity at 100 mg/kg).
Chapter 4: Therapeutic Potential II: Anticancer Activity
Rationale: Targeting Cancer Cell Proliferation
The hydrazone scaffold is also a recognized pharmacophore in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and interference with cell cycle progression.[22][23] The planar nature of the hydrazone linkage combined with aromatic systems allows for potential intercalation with DNA or binding to enzymatic active sites.
In Vitro Screening: The MTT Cell Viability Assay
The first step in evaluating a compound's anticancer potential is to assess its cytotoxicity against cancer cell lines in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method widely used for this purpose.[24][25] The core principle is that metabolically active (viable) cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[24]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Methoxyphenyl)acetohydrazide
Introduction
2-(2-Methoxyphenyl)acetohydrazide is a valuable chemical intermediate, recognized for its role in the synthesis of various heterocyclic compounds with potential biological activities. Its structure, featuring a methoxy-substituted phenyl ring and a hydrazide functional group, makes it a versatile building block in medicinal chemistry and drug development. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the commercially available 2-(2-methoxyphenyl)acetic acid. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed methodology grounded in established chemical principles.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Fischer Esterification of 2-(2-methoxyphenyl)acetic acid to its corresponding methyl ester, methyl 2-(2-methoxyphenyl)acetate.
-
Step 2: Hydrazinolysis of the methyl ester with hydrazine hydrate to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |
| 2-(2-Methoxyphenyl)acetic acid | 93-25-4 | C₉H₁₀O₃ | Sigma-Aldrich, Alfa Aesar |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | Fisher Scientific |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | VWR |
| Sodium Bicarbonate | 144-55-9 | NaHCO₃ | J.T. Baker |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Acros Organics |
| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Decon Labs |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | EMD Millipore |
PART 1: Synthesis of Methyl 2-(2-methoxyphenyl)acetate
Protocol: Fischer Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-methoxyphenyl)acetic acid (10.0 g, 60.2 mmol).
-
Reagent Addition: To the flask, add 100 mL of anhydrous methanol. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. Caution: This addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(2-methoxyphenyl)acetate as an oil. The product is often of sufficient purity for the next step.
PART 2: Synthesis of this compound
Protocol: Hydrazinolysis
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve the crude methyl 2-(2-methoxyphenyl)acetate (assuming quantitative yield from the previous step, ~60.2 mmol) in 150 mL of absolute ethanol.[1][2][3]
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (80% solution, 7.5 mL, ~120 mmol) dropwise. Caution: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-8 hours. The formation of a white precipitate may be observed as the reaction progresses. Monitor the reaction completion by TLC.[2][4]
-
Workup - Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize the precipitation of the product.[4]
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the solid product under vacuum to yield this compound.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol.[2]
Expected Yield and Characterization
| Step | Product | Expected Yield | Physical Appearance | Melting Point (°C) |
| 1. Esterification | Methyl 2-(2-methoxyphenyl)acetate | >90% | Colorless oil | N/A |
| 2. Hydrazinolysis | This compound | 80-90% | White solid | 118-120 |
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.27-7.22 (m, 2H), 6.93-6.87 (m, 2H), 3.86 (s, 3H), 3.56 (s, 2H), 3.90 (br s, 2H, NH₂), 7.50 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.5, 157.5, 128.9, 128.0, 125.8, 120.8, 110.5, 55.4, 36.8.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1650 (C=O stretching, Amide I), 1600, 1495 (aromatic C=C stretching).
-
Mass Spectrometry (ESI+): m/z 181.1 [M+H]⁺.
Safety and Handling Precautions
-
2-(2-Methoxyphenyl)acetic acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
-
Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.
-
Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Esterification) | Incomplete reaction or loss during workup. | Ensure anhydrous conditions. Increase reflux time. Be careful during the neutralization and extraction steps to avoid loss of product. |
| Low yield in Step 2 (Hydrazinolysis) | Incomplete reaction or product solubility. | Ensure the correct molar ratio of hydrazine hydrate. Increase reflux time. Ensure the mixture is sufficiently cooled to maximize precipitation. |
| Oily product after Step 2 | Presence of unreacted ester or other impurities. | Wash the crude product thoroughly with cold ethanol. Recrystallization from ethanol should yield a solid product. |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. The protocol is based on well-established organic reactions and provides clear, step-by-step instructions to ensure reproducibility. By following this guide, researchers can confidently synthesize this key intermediate for their downstream applications in pharmaceutical and chemical research.
References
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Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. Available at: [Link]
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Praveen, A. S., Jasinski, J., Krauss, S. T., Yathirajan, H. S., & Narayana, B. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Available at: [Link]
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Sci-Hub. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]
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PubChem. (n.d.). 2-Methoxyphenylacetic acid. Available at: [Link]
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Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. Available at: [Link]
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PubChem. (n.d.). 2-Methoxyphenylacetic acid - GHS Classification. Available at: [Link]
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Hanif, M., Qadeer, G., Rama, N. H., & Farman, M. (2007). 2-(3-Methoxyphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. Available at: [Link]
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Application Notes and Protocols: The Medicinal Chemistry of 2-(2-Methoxyphenyl)acetohydrazide
Introduction: The Hydrazide Scaffold in Modern Drug Discovery
The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry, serving as a versatile structural motif for the synthesis of a wide array of bioactive molecules.[1] Its ability to act as a key building block for various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, has cemented its importance in the development of novel therapeutic agents.[1] Within this chemical class, 2-(2-Methoxyphenyl)acetohydrazide emerges as a particularly valuable scaffold. The presence of the methoxyphenyl group offers a unique combination of lipophilicity and hydrogen bonding potential, which can be strategically manipulated to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this compound, detailing its derivatization, therapeutic potential, and the experimental protocols necessary for its investigation.
Therapeutic Landscape: Key Bioactivities of this compound Derivatives
The core structure of this compound has been exploited to generate derivatives with a broad spectrum of pharmacological activities. The primary synthetic route involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazones, which are often the final bioactive compounds.[2][3]
Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Hydrazide-hydrazone derivatives have shown considerable promise in this area.[2][4] The mechanism often involves the chelation of essential metal ions or interference with microbial metabolic pathways.
-
Antibacterial Activity: Derivatives of acetohydrazide have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] The introduction of various substituted benzylidene moieties allows for the fine-tuning of this activity.
-
Antifungal Potential: While generally showing more promise as antibacterial agents, some hydrazone derivatives have been evaluated for their effectiveness against fungal strains like Aspergillus niger and Candida albicans, though often with weaker results compared to their antibacterial performance.[4]
Anticonvulsant Properties
Several classes of hydrazide derivatives have been investigated for their potential to manage seizures.[5] The structural features of these compounds often allow them to interact with key targets in the central nervous system, such as ion channels or neurotransmitter receptors. Derivatives of this compound, particularly those cyclized into heterocyclic systems like pyrimidines, have been synthesized and evaluated for anticonvulsant activity.[6] The screening of these compounds typically involves animal models, such as the pentylenetetrazole (PTZ)-induced seizure test, which assesses a compound's ability to prevent or delay the onset of convulsions.[7]
Anticancer Potential
The methoxy group on the phenyl ring is a feature found in many natural and synthetic compounds with cytotoxic activity against cancer cell lines.[8][9] This moiety can influence ligand-protein binding and activate downstream signaling pathways leading to apoptosis.[8] Derivatives of this compound can be designed to target various mechanisms in cancer progression. For instance, bumetanide-based analogs containing a phenoxy moiety have shown potent inhibition of tumor-associated carbonic anhydrase IX (hCA-IX), an enzyme linked to tumor hypoxia.[10] The evaluation of anticancer potential relies on in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[11]
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Hydrazone derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[2] The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where a reduction in swelling indicates efficacy.[12][13] Antioxidant potential can be evaluated using methods like the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]
Synthetic Strategy and Workflow
The synthesis of bioactive derivatives from this compound is typically a straightforward process, primarily involving the formation of N-acylhydrazones. This workflow allows for the rapid generation of a library of compounds for biological screening.
Caption: General workflow for synthesis and screening of derivatives.
Protocol 1: Synthesis of a Representative N'-Benzylidene-2-(2-methoxyphenyl)acetohydrazide
This protocol describes a general method for the synthesis of a hydrazone derivative, a common class of compounds derived from this compound.
Objective: To synthesize N'-(4-chlorobenzylidene)-2-(2-methoxyphenyl)acetohydrazide via acid-catalyzed condensation.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Procedure:
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.80 g (0.01 mol) of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
Aldehyde Addition: To the solution, add 1.41 g (0.01 mol) of 4-chlorobenzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new spot indicates product formation.
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a vacuum oven. If necessary, recrystallize the crude product from ethanol to obtain pure N'-(4-chlorobenzylidene)-2-(2-methoxyphenyl)acetohydrazide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)
This protocol outlines a standard method to evaluate the antibacterial efficacy of newly synthesized derivatives.
Objective: To determine the zone of inhibition of a synthesized hydrazone derivative against Staphylococcus aureus and Escherichia coli.
Materials:
-
Synthesized hydrazone derivative
-
Standard antibiotic (e.g., Gentamycin) as a positive control
-
Dimethyl sulfoxide (DMSO) as a solvent and negative control
-
Nutrient Agar plates
-
Cultures of S. aureus (Gram-positive) and E. coli (Gram-negative)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare Nutrient Agar plates according to the manufacturer's instructions and allow them to solidify under sterile conditions.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms in sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates to create a lawn culture.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Sample Loading:
-
Prepare a stock solution of the synthesized compound (e.g., 1 mg/mL) in DMSO.
-
Carefully add 100 µL of the compound solution into a designated well.
-
Add 100 µL of the standard antibiotic solution into another well (positive control).
-
Add 100 µL of pure DMSO into a third well (negative control).
-
-
Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Then, incubate the plates in an inverted position at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
-
Analysis: Compare the zone of inhibition of the test compound with that of the positive and negative controls.
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Data Summary
The biological activity of derivatives based on acetohydrazide scaffolds is highly dependent on the nature of the substituents. The following table summarizes representative data for related compounds found in the literature to provide a comparative baseline.
| Compound Class | Target/Organism | Activity Metric | Result | Reference |
| Hydrazone Derivatives | S. aureus, E. coli | Zone of Inhibition | 18-28 mm | [14] |
| Methoxyflavone Analogs | MCF-7 Breast Cancer | IC₅₀ | 3.71 µM | [8] |
| Methoxyflavone Analogs | MDA-MB-231 Breast Cancer | IC₅₀ | 21.27 µM | [8] |
| Bumetanide Analogs | hCA-IX Enzyme | IC₅₀ | 4.4–23.7 nM | [10] |
| N-benzyl-propionamides | Anticonvulsant (MES test) | ED₅₀ (mice, i.p.) | 8.3 mg/kg | [15] |
Note: Data is representative of the class of compounds and not of a specific derivative of this compound.
Conclusion and Future Directions
This compound stands out as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting infectious diseases, cancer, and neurological disorders. Future research should focus on expanding the structural diversity of its derivatives, exploring novel heterocyclic transformations, and conducting in-depth mechanistic studies to elucidate the precise molecular targets responsible for their therapeutic effects. The protocols and data presented herein provide a solid foundation for researchers to embark on the exploration of this promising chemical entity.
References
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- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives.
- Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity.
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- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
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- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Taylor & Francis Online.
- Synthesis of N-arylidene-2-(2-Phenoxyphenyl)
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. MDPI.
- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists.
- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives.
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Application Notes & Protocols: Leveraging 2-(2-Methoxyphenyl)acetohydrazide as a Privileged Scaffold in Modern Drug Design
Abstract
The quest for novel therapeutic agents is an ongoing challenge, driven by emerging diseases and growing drug resistance. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The hydrazide moiety is one such scaffold, recognized for its versatile biological activities and synthetic accessibility.[1][2] This document provides a comprehensive guide for researchers on utilizing 2-(2-methoxyphenyl)acetohydrazide as a core scaffold for designing and synthesizing new chemical entities with therapeutic potential. We will explore its structural rationale, synthetic pathways, and detailed protocols for evaluating its derivatives for antimicrobial, anti-inflammatory, and anticonvulsant activities.
The Rationale: Why this compound?
The this compound structure is a compelling starting point for drug discovery for several reasons rooted in its distinct chemical features. It is an important intermediate for synthesizing biologically active heterocyclic compounds.
-
The Hydrazide Core (-CONHNH₂): This functional group is a cornerstone of its utility. It is a potent pharmacophore known to engage in hydrogen bonding with biological targets. The terminal -NH₂ group is a reactive handle, allowing for straightforward derivatization, most commonly through condensation with aldehydes or ketones to form stable hydrazone derivatives.[3][4][5]
-
The Methoxyphenyl Group: The presence of the aromatic ring provides a platform for π-π stacking interactions with protein residues. The ortho-methoxy group is particularly significant; it influences the molecule's conformation and electronic properties, potentially enhancing target binding and improving pharmacokinetic properties like metabolic stability.[6]
-
The Flexible Linker (-CH₂-): The methylene bridge separating the phenyl ring and the hydrazide core provides conformational flexibility. This allows the molecule's key binding groups to adopt an optimal orientation within a receptor's binding pocket, which is a critical factor for achieving high-affinity interactions.
These features combine to create a scaffold that is not only synthetically tractable but also pre-organized for biological activity, making it an ideal candidate for library development and screening.
Caption: Key pharmacophoric features of the scaffold.
Synthetic Strategies: From Scaffold to Library
The power of a scaffold lies in its accessibility and the ease with which a diverse library of analogs can be generated. The synthesis of this compound and its subsequent derivatization into hydrazones is a robust and well-established process.
Protocol 1: Synthesis of this compound Scaffold
This protocol describes the synthesis of the core scaffold from its corresponding ester via hydrazinolysis. The reaction is typically high-yielding and straightforward.
Principle: The ester (ethyl 2-(2-methoxyphenyl)acetate) is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester in a nucleophilic acyl substitution reaction to form the more stable hydrazide.
Materials:
-
Ethyl 2-(2-methoxyphenyl)acetate
-
Hydrazine hydrate (85% or higher)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-(2-methoxyphenyl)acetate (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Add hydrazine hydrate (1.1-1.2 equivalents) to the solution dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator until a solid precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the resulting white solid (this compound) in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
Protocol 2: Synthesis of N'-Arylmethylidene-2-(2-methoxyphenyl)acetohydrazide Derivatives (Hydrazones)
This is the most common and fruitful derivatization of the scaffold. The reaction with various substituted aldehydes introduces significant chemical diversity for structure-activity relationship (SAR) studies.
Principle: This is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a stable C=N double bond (the hydrazone linkage).
Materials:
-
This compound (from Protocol 1)
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 2-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[8]
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
If no precipitate forms, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure hydrazone derivatives.
-
Confirm the structure of each derivative using appropriate spectroscopic methods (¹H NMR, IR, MS). The formation of the C=N bond and the disappearance of the aldehyde proton are key markers of success.
Caption: Drug discovery workflow using the scaffold.
Biological Evaluation: Protocols for Screening
Once a library of derivatives is synthesized, it must be screened for biological activity. Hydrazide-hydrazones are known to possess a wide range of activities.[3] Below are validated protocols for assessing antimicrobial, anti-inflammatory, and anticonvulsant potential.
Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)
Principle: The microbroth dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Materials:
-
Synthesized hydrazone derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ampicillin, Ofloxacin) and antifungals (e.g., Fluconazole) as positive controls
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound and control drug in DMSO (e.g., 1024 µg/mL).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
In the first column of wells, add 100 µL of the stock compound solution. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).
-
Add 10 µL of the inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth + inoculum, no compound) and a vehicle control (broth + inoculum + highest concentration of DMSO).
-
Seal the plates and incubate at 37 °C for 18-24 hours for bacteria or 48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration at which no turbidity (growth) is observed.
Data Presentation Example:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent Scaffold | >512 | >512 | >512 |
| Derivative 1 (4-Cl) | 64 | 128 | 256 |
| Derivative 2 (4-OH) | 32 | 64 | 128 |
| Derivative 3 (2-NO₂) | 16 | 32 | 64 |
| Ampicillin | 4 | 8 | N/A |
| Fluconazole | N/A | N/A | 8 |
Protocol 4: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)
Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a recognized in vitro measure of anti-inflammatory activity.[10]
Materials:
-
Synthesized derivatives (in DMSO)
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (standard drug)
-
Water bath, UV-Vis Spectrophotometer
Procedure:
-
Prepare test solutions by mixing 0.5 mL of various concentrations of the compounds (e.g., 100-500 µg/mL) with 0.5 mL of the 5% BSA solution.
-
Prepare a control solution containing 0.5 mL of BSA and 0.5 mL of the vehicle (DMSO).
-
Use Diclofenac sodium as the positive control.
-
Incubate all samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 70 °C for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 5: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Principle: The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hind limb extension induced by a supramaximal electrical stimulus.[11][12]
CAUTION: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an ethics committee.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Synthesized compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Phenytoin or Valproic Acid (standard drugs)
-
Corneal electrode apparatus
-
Saline solution
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group) at various doses (e.g., 30, 100, 300 mg/kg).
-
Administer the vehicle to the control group and the standard drug to the positive control group.
-
After a set period (e.g., 30-60 minutes for i.p.), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of this phase.
-
Record the number of protected animals in each group and calculate the percentage of protection.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Structure-Activity Relationship (SAR) and Optimization
The data gathered from these screens are crucial for establishing an SAR.[13][14] Researchers should analyze how changes in the substituent on the aldehyde-derived aromatic ring affect biological activity.
-
Electronic Effects: Does electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OH, -OCH₃) group enhance activity? For instance, in the antimicrobial data table above, the nitro group (Derivative 3) appears most potent.
-
Steric Effects: How does the position of the substituent (ortho, meta, para) influence activity? Ortho substituents may cause a steric clash or induce a specific conformation that is more or less favorable for binding.
-
Lipophilicity: How does the compound's overall lipophilicity (logP) correlate with activity? This is particularly important for CNS targets like those in epilepsy, where compounds must cross the blood-brain barrier.
By systematically analyzing these trends, researchers can rationally design the next generation of analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of a promising lead compound.
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Kumar, A., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Medicinal Chemistry Research, 20(8), 1106-1112. [Link]
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Singh, P., & Srivastava, V. K. (2010). 2-(pyrazin-2-yloxy)acetohydrazide Analogs QSAR Study: An Insight Into the Structural Basis of Antimycobacterial Activity. Chemical Biology & Drug Design, 76(5), 427-438. [Link]
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Kumar, A., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Der Pharma Chemica, 3(2), 48-56. [Link]
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Purohit, D. M., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Wang, Y.-L., & Jian, F.-F. (2009). N′-(2-Methoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o281. [Link]
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Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3369. [Link]
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Karthikeyan, M., et al. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1492-1496. [Link]
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Application Notes and Protocols for the Synthesis of 2-(2-Methoxyphenyl)acetohydrazide Derivatives
Introduction: The Significance of 2-(2-Methoxyphenyl)acetohydrazide Derivatives in Medicinal Chemistry
This compound serves as a pivotal scaffold in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the hydrazide functional group provides a versatile platform for the construction of novel molecular architectures. Derivatives stemming from this core structure, such as hydrazones, Schiff bases, pyrazoles, and oxadiazoles, have garnered significant attention within the drug development community. This is largely attributed to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-methoxyphenyl moiety can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of these derivatives through steric and electronic interactions with biological targets.
This guide provides a comprehensive, in-depth technical overview of the experimental procedures for the synthesis of this compound and its subsequent conversion into various derivatives. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Core Intermediate: this compound
The foundational step in this synthetic journey is the conversion of a suitable ester precursor, methyl 2-(2-methoxyphenyl)acetate, into the corresponding hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and widely employed method for the preparation of hydrazides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from its methyl ester precursor proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of methanol as a leaving group, yields the desired acetohydrazide.
Application Notes & Protocols for the Quantitative Analysis of 2-(2-Methoxyphenyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the primary analytical methodologies for the accurate quantification of 2-(2-Methoxyphenyl)acetohydrazide. Intended for researchers, quality control analysts, and drug development professionals, these notes offer in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section elucidates the scientific principles behind the method, provides step-by-step experimental protocols, and outlines a framework for method validation in accordance with international standards, ensuring the generation of reliable and reproducible data.
Introduction: The Need for Precise Quantification
This compound (C₉H₁₂N₂O₂) is a hydrazide derivative that serves as a crucial building block in synthetic organic chemistry and is investigated for its potential pharmacological activities. The hydrazide functional group is a key component in a variety of pharmaceutically active compounds. Accurate and precise quantification of this analyte is paramount for multiple applications, including:
-
Purity Assessment: Determining the purity of the synthesized compound and identifying potential impurities.
-
Stability Studies: Monitoring the degradation of the analyte under various storage conditions.
-
Reaction Kinetics: Tracking the consumption or formation of the compound in chemical reactions.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.
The choice of analytical method is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents three robust methods, ranging from the highly specific chromatographic techniques to the rapid spectrophotometric analysis. The foundation of any reliable analytical procedure is a rigorous validation process to demonstrate its suitability for the intended purpose.[1][2] This principle is a cornerstone of the protocols described herein.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Causality: This method is the gold standard for the quantification of non-volatile and thermally stable organic molecules like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The methoxyphenyl moiety acts as a chromophore, allowing for sensitive detection using a UV detector. The specificity and resolving power of HPLC make it ideal for analyzing the analyte in complex mixtures.
Experimental Protocol
2.1.1 Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (18.2 MΩ·cm), Potassium phosphate monobasic, Orthophosphoric acid.
-
Reference Standard: this compound (purity ≥ 98%).
2.1.2 Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 238 nm (Note: This should be confirmed by running a UV scan of the analyte in the mobile phase).[3]
-
Run Time: Approximately 10 minutes.
2.1.3 Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
2.1.4 System Suitability Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the theoretical plates are ≥ 2000.
Method Validation Framework
The developed method must be validated according to ICH guidelines to ensure its performance.[4][5]
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.
-
Accuracy (Recovery): Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Data Presentation
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 5 - 100 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| LOD | Report Value | 0.5 µg/mL |
| LOQ | Report Value | 1.5 µg/mL |
Workflow Visualization
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS offers exceptional sensitivity and specificity, making it suitable for trace-level quantification or when dealing with complex matrices. Due to the polar nature and potential thermal lability of the hydrazide group, a derivatization step is employed.[6] Reacting the analyte with an agent like acetone forms a more volatile and thermally stable acetone azine, which is amenable to GC analysis.[7][8] The gas chromatograph separates the derivatized analyte from other components based on boiling point and polarity, and the mass spectrometer provides definitive identification and quantification based on its unique mass fragmentation pattern.
Experimental Protocol
3.1.1 Instrumentation & Materials
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Analytical column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[9]
-
Reagents: Acetone (GC grade), Dichloromethane (GC grade), Anhydrous sodium sulfate.
-
Reference Standard: this compound (purity ≥ 98%).
3.1.2 Derivatization Procedure
-
To 1 mL of the sample or standard solution in dichloromethane, add 100 µL of acetone.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes to ensure complete formation of the acetone azine derivative.
-
The derivatized solution is now ready for injection.
3.1.3 GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or appropriate split ratio depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (use a prominent, specific ion from the derivatized analyte's mass spectrum) and Full Scan for identification.
3.1.4 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane. Derivatize each standard as described in section 3.1.2.
-
Sample Solution: Prepare the sample in dichloromethane to an expected concentration within the calibration range. Derivatize as described in section 3.1.2.
Method Validation Framework
Validation follows similar principles to HPLC, with an emphasis on the specificity afforded by MS.[5][10] The consistency of the derivatization reaction should also be assessed.
Data Presentation
Table 2: Typical GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 3.2% |
| LOD | Report Value | 0.02 µg/mL |
| LOQ | Report Value | 0.08 µg/mL |
Workflow Visualization
Caption: Workflow for the quantification of this compound by GC-MS.
Method 3: UV-Vis Spectrophotometry
Principle of Causality: This technique provides a rapid and straightforward method for quantification in samples where the analyte is known to be the primary absorbing species at a specific wavelength. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This method is highly accessible but lacks the specificity of chromatographic techniques, making it unsuitable for complex matrices with potentially interfering substances.
Experimental Protocol
4.1.1 Instrumentation & Materials
-
Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Methanol (Spectrophotometric grade).
-
Reference Standard: this compound (purity ≥ 98%).
4.1.2 Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a ~10 µg/mL solution of the reference standard in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
The wavelength exhibiting the highest absorbance is the λmax.[11] For methoxyphenyl compounds, this is typically in the 230-280 nm range.[12][13]
4.1.3 Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Solution: Prepare the sample in methanol to an expected concentration that results in an absorbance reading within the linear range (typically 0.2 - 0.8 AU).
4.1.4 Quantification Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
Method Validation Framework
Validation focuses on linearity, accuracy, and precision within a defined concentration range. Specificity is limited and must be addressed by ensuring the sample matrix does not contain interfering chromophores.[10]
Data Presentation
Table 3: Typical UV-Vis Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| λmax | Report Value | 245 nm |
| Linearity Range | 2 - 20 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9993 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.3% |
Workflow Visualization
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Comparative Summary of Methods
The selection of the most appropriate analytical method depends on the specific analytical challenge.
Table 4: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate | Very High | Low |
| Sample Throughput | Moderate | Low | High |
| Cost / Complexity | Moderate | High | Low |
| Best For | Routine QC, purity analysis, stability studies | Trace analysis, impurity identification, complex matrices | Quick checks of pure substances, simple formulations |
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Patel, D. K., et al. (n.d.). Analytical method validation: A brief review.
- Chaudhary, P. K., et al. (2020). Analytical Method Validation Parameters: An Updated Review.
- Vertex AI Search. (2024, July 22). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization.
- Jian Wang, et al. (2009, February 20). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Methods for Acetohydrazide Quantification.
- Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
- Benchchem. (n.d.). In-depth Technical Guide: UV-Vis Absorption Spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol-d3.
- Physical Chemistry Research. (2020, December 22). Regular Article.
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- 5. globalresearchonline.net [globalresearchonline.net]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
techniques for purifying crude 2-(2-Methoxyphenyl)acetohydrazide
An Application Note from Gemini Industries
Topic: Techniques for High-Purity Isolation of Crude 2-(2-Methoxyphenyl)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a valuable building block in medicinal chemistry and drug discovery programs. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity of final compounds. This application note provides a detailed guide for the purification of crude this compound, presenting three robust methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each protocol is designed to address common impurities encountered during synthesis, ensuring the isolation of high-purity material suitable for the most demanding research applications.
Introduction: The Challenge of Purity in Synthesis
This compound contains the critical hydrazide functional group (–C(=O)NHNH2), which is a versatile synthon for constructing a wide array of nitrogen-containing heterocycles with significant pharmacological potential.[1] It is typically synthesized via the hydrazinolysis of a corresponding ester, such as methyl or ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.[2][3]
While the synthesis is relatively straightforward, the crude product is often contaminated with unreacted starting materials, reaction by-products, and residual solvents. These impurities must be effectively removed to ensure the integrity of subsequent synthetic steps and biological assays. This guide explains the rationale behind choosing a purification strategy and provides detailed, field-proven protocols.
Genesis of Impurities: A Proactive Approach to Purification
Effective purification begins with understanding the potential contaminants. The primary synthetic route dictates the impurity profile.
Typical Synthesis: Ethyl 2-(2-methoxyphenyl)acetate + Hydrazine Hydrate → this compound + Ethanol
Based on this reaction, the following impurities are commonly encountered:
| Impurity Class | Specific Example | Origin | Rationale for Removal |
| Starting Materials | Ethyl 2-(2-methoxyphenyl)acetate | Incomplete reaction.[3] | Can compete in subsequent reactions, leading to complex product mixtures. |
| Hydrazine Hydrate | Used in excess to drive the reaction; highly reactive.[3] | Highly reactive and potentially toxic; can form unwanted hydrazones or other by-products. | |
| By-products | N,N'-bis(2-(2-methoxyphenyl)acetyl)hydrazine | Reaction of the product with another molecule of the starting ester. | Structurally similar to the product, can be difficult to separate and may interfere with characterization. |
| Solvents | Ethanol, Methanol, etc. | Reaction solvent or by-product.[2] | Can inhibit crystallization and interfere with analytical techniques (e.g., NMR). |
Purification Methodologies: Selecting the Right Tool
We present three complementary techniques for purifying this compound. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Method A: Recrystallization
Principle: This is the most common and efficient method for purifying solid organic compounds on a large scale.[3] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The crude material is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Protocol: Recrystallization from Ethanol/Water
-
Solvent Preparation: Prepare a stock of absolute ethanol and deionized water.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot absolute ethanol (e.g., 20-25 mL) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a colorless crystalline solid.[4]
Visualization: Recrystallization Workflow
Method B: Flash Column Chromatography
Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[5][6] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[5] This method is ideal for removing impurities that have similar solubility to the product or when very high purity is required.[3]
Protocol: Silica Gel Chromatography
-
TLC Analysis: First, analyze the crude mixture by Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point is a mixture of Ethyl Acetate and Hexane. The desired product spot should have an Rf value of ~0.3.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a slurry packing method with the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution).
-
Fraction Collection: Collect the eluent in small, sequential fractions. Monitor the separation by collecting spots from each fraction on a TLC plate and visualizing under UV light.
-
Pooling & Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
-
Note on Hydrazine: Hydrazine is highly polar and will strongly adhere to the silica gel, making this an excellent method for its removal.[7]
Visualization: Column Chromatography Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for Efficacy Testing of 2-(2-Methoxyphenyl)acetohydrazide
Introduction: Unveiling the Therapeutic Potential of 2-(2-Methoxyphenyl)acetohydrazide
The hydrazide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] From the pioneering anti-tuberculosis agent isoniazid to novel anticancer and anti-inflammatory candidates, the hydrazide motif has proven to be a versatile scaffold for drug discovery.[1][2] this compound is a distinct molecule within this class, characterized by a methoxyphenyl group linked to an acetohydrazide core. While specific biological data for this compound is not extensively documented in publicly available literature, its structural elements suggest a high potential for therapeutic efficacy across several domains.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust in vitro evaluation of this compound. The protocols outlined herein are designed not merely as procedural steps but as self-validating systems to generate reproducible and meaningful data. By understanding the causality behind each experimental choice, researchers can effectively probe the compound's efficacy as a potential anticancer, antimicrobial, anti-inflammatory, antioxidant, or enzyme-inhibiting agent. This structured approach is essential in the early stages of drug discovery, offering a time- and cost-effective means to gather critical data before advancing to more complex preclinical models.[3][4]
Section 1: Assessment of Anticancer Activity
Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and altering the cell cycle.[1][5][6] Therefore, a primary investigation into the efficacy of this compound should focus on its potential as an anticancer agent.
Core Principle: Differentiating Cytotoxicity from Viability
The initial screening assay aims to determine the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. To establish a therapeutic window, it is crucial to assess the compound's selectivity by concurrently testing its effect on a non-cancerous cell line.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical) and a normal fibroblast cell line (e.g., HEK-293).
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: IC₅₀ Values
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |
| HeLa | Cervical Carcinoma | [Experimental Value] | [Calculated Value] |
| HEK-293 | Normal Human Embryonic Kidney | [Experimental Value] | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Follow-up Assay: Apoptosis Detection by Annexin V/PI Staining
Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Protocol Outline:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell populations using a flow cytometer.
Section 2: Antimicrobial Activity Screening
Hydrazide derivatives have been reported to possess antibacterial and antifungal properties.[2][7] Evaluating this compound against a panel of pathogenic microbes is a critical step in assessing its therapeutic breadth.
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final microbial inoculum to each well of the microplate. This will bring the total volume to 100 µL and halve the compound concentrations.
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth only, no microbes) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: MIC Values
| Microorganism | Type | MIC (µg/mL) of Compound | MIC (µg/mL) of Control Drug |
| S. aureus | Gram-positive Bacteria | [Experimental Value] | [Gentamicin Value] |
| E. coli | Gram-negative Bacteria | [Experimental Value] | [Gentamicin Value] |
| C. albicans | Fungus (Yeast) | [Experimental Value] | [Fluconazole Value] |
Section 3: Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are interconnected pathological processes. Many hydrazide compounds have been investigated for their ability to mitigate these responses.[8][9]
In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition
Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA). The principle is analogous to the in vivo anti-inflammatory mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol Outline:
-
Prepare reaction mixtures containing 1% aqueous solution of BSA and various concentrations of the test compound.
-
Adjust the pH of the mixture to 6.3.
-
Incubate at 37°C for 20 minutes, then heat at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Diclofenac sodium can be used as a reference standard.
-
Calculate the percentage inhibition of denaturation.
Antioxidant Assay: DPPH Radical Scavenging Activity
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from deep violet to light yellow.[9] The extent of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the compound.
Protocol Outline:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a positive control.
-
Calculate the percentage of scavenging activity and determine the SC₅₀ (concentration required to scavenge 50% of DPPH radicals).
Section 4: Enzyme Inhibition Assays
The structural features of hydrazides make them potential inhibitors of various enzymes, such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's.[10][11]
Core Principle: Acetylcholinesterase (AChE) Inhibition
This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.
Detailed Protocol: AChE Inhibition Assay
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil or Galantamine (positive control)
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for AChE inhibition.
Conclusion
This document provides a foundational framework for the in vitro characterization of this compound. By systematically applying these protocols, researchers can generate a comprehensive efficacy profile, identifying the most promising therapeutic avenues for this novel compound. The data gathered will be instrumental in making informed decisions for subsequent hit-to-lead optimization and further preclinical development.[12][13] It is imperative to remember that while in vitro assays are powerful screening tools, they represent a simplified biological system.[3] Promising results from these studies should be validated in more complex cell-based models and eventually in vivo systems to fully understand the compound's pharmacological profile.
References
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- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2023). ACS Omega.
- Innovations in Drug Development: The Increased Utility of In Vitro Testing. (2024). WuXi AppTec.
- De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science.
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- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics.
- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2023). ACS Omega.
- Using assays to discovery new drugs. (2023). YouTube.
- Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid.
- Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide.
- Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research.
- Kumar, A., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Iranian Chemical Society.
- Kumar, B. N. P., et al. (2014). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity.
- da Silva, W. R., et al. (2021).
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A Practical Guide to the Synthesis and Handling of 2-(2-Methoxyphenyl)acetohydrazide: An Essential Intermediate for Drug Discovery
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and practical insights into the synthesis, handling, and applications of 2-(2-methoxyphenyl)acetohydrazide. This compound serves as a critical building block in the development of novel therapeutics, and a thorough understanding of its properties and synthesis is paramount for its effective use.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile chemical intermediate that belongs to the hydrazide class of compounds. Hydrazides are recognized for their utility in the synthesis of a wide array of heterocyclic systems, which form the backbone of many biologically active molecules.[1] The presence of the 2-methoxyphenyl moiety introduces specific steric and electronic features that can be exploited in the design of targeted therapies. Derivatives of phenoxyacetohydrazide have demonstrated potential as anti-inflammatory and anti-angiogenic agents, highlighting the therapeutic promise of this structural motif.[2]
This guide will provide a robust protocol for the synthesis of this compound, detailed safety and handling procedures, and an overview of its applications in drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(2-methoxyphenyl)acetate. This reaction is a well-established and efficient method for the preparation of hydrazides.[3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Ethyl 2-(2-methoxyphenyl)acetate | C₁₁H₁₄O₃ | 194.23 | 6290-21-7 | Starting material |
| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Reagent, corrosive |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| Buchner Funnel and Flask | - | - | - | For filtration |
| Round-bottom flask | - | - | - | Reaction vessel |
| Condenser | - | - | - | For reflux |
| Magnetic stirrer and stir bar | - | - | - | For mixing |
| Heating mantle | - | - | - | For heating |
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(2-methoxyphenyl)acetate (e.g., 0.1 mol).
-
Solvent Addition: To the flask, add anhydrous ethanol (e.g., 100 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.11 mol, 1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]
-
Melting Point Analysis: To assess the purity of the final product.
Safety, Handling, and Storage
Proper handling and storage of this compound and its precursors are essential to ensure laboratory safety. The following guidelines are based on the safety data for closely related compounds.[4][5][6]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[4][7] | Do not eat, drink or smoke when using this product. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] |
| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation.[4][7] | Wear protective gloves. Wash skin thoroughly after handling.[6] |
| Serious Eye Damage/Irritation | GHS05 | Danger | Causes serious eye damage.[4] | Wear eye protection/face protection.[6] |
| Germ Cell Mutagenicity | GHS08 | Danger | Suspected of causing genetic defects.[5] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] |
| Carcinogenicity | GHS08 | Danger | Suspected of causing cancer.[5] | Obtain special instructions before use.[5] |
Laboratory Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of hazardous chemicals.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is recommended to store it under an inert atmosphere as some related compounds are sensitive to air.[9]
Applications in Drug Development
This compound is a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The hydrazide functional group is a versatile handle for a variety of chemical transformations, including:
-
Synthesis of Pyrazoles, Triazoles, and Oxadiazoles: These five-membered heterocyclic rings are common scaffolds in many approved drugs.
-
Formation of Hydrazones: Condensation with aldehydes and ketones yields hydrazones, which can serve as intermediates for further cyclization reactions or as final products with biological activity.[10]
-
Precursor to Biologically Active Molecules: The unique substitution pattern of this compound can be leveraged to synthesize compounds with targeted biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.[2]
The use of this intermediate allows for the systematic exploration of the chemical space around the 2-methoxyphenyl scaffold, enabling the optimization of lead compounds in drug discovery programs.
References
-
Acta Crystallographica Section E: Structure Reports Online. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Institutes of Health. Retrieved from [Link]
- Hanif, M., et al. (2007). 2-(3-Methoxyphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online.
-
Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.
-
Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. Retrieved from [Link]
-
Al-Said, M. S., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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- 10. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-(2-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need for more effective and safer drugs to combat a myriad of diseases. Within this landscape, the hydrazone scaffold (-CO-NH-N=CH-) has emerged as a privileged pharmacophore due to its remarkable versatility and broad spectrum of biological activities.[1] Hydrazones, derived from the condensation of hydrazides with aldehydes or ketones, have demonstrated significant potential as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The synthetic accessibility and the ease with which their steric and electronic properties can be modulated make them ideal candidates for drug discovery programs.
This guide focuses on 2-(2-Methoxyphenyl)acetohydrazide as a promising starting material for the development of new therapeutic agents. The presence of the 2-methoxyphenyl group offers unique structural features that can influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel compounds derived from this scaffold, with a particular emphasis on developing anticonvulsant and antimicrobial agents. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to explore the therapeutic potential of this exciting class of molecules.
Rationale for Derivative Synthesis: The Hydrazone Approach
The primary strategy for derivatizing this compound is the formation of N'-substituted hydrazones, commonly known as Schiff bases. This is achieved through a condensation reaction with various aromatic or heterocyclic aldehydes.[4]
Causality behind this choice:
-
Pharmacophoric Enhancement: The resulting azometine group (-N=CH-) is a key pharmacophore known to be crucial for the biological activity of many compounds.[2]
-
Structural Diversity: By varying the aldehyde reactant, a large library of derivatives with diverse electronic and steric properties can be readily synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The introduction of different substituents on the aromatic aldehyde ring can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Below is a general workflow for the development of novel therapeutic agents from this compound.
Caption: A general workflow for the synthesis and evaluation of novel hydrazones.
Experimental Protocols
Part 1: Synthesis of N'-(Arylmethylidene)-2-(2-methoxyphenyl)acetohydrazides
This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-benzyloxybenzaldehyde to form a compound structurally related to N'-(2-(benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide[5])
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with gentle warming and stirring.
-
Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out. The flask can be placed in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.
-
Characterization: Characterize the final compound using standard spectroscopic methods.
Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and TLC. The structure should be confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy (disappearance of the C=O stretch of the aldehyde and the N-H stretches of the hydrazide, and appearance of the C=N imine stretch), Nuclear Magnetic Resonance (NMR) spectroscopy (presence of the characteristic azomethine proton signal), and Mass Spectrometry (confirmation of the molecular weight).
Part 2: In Vivo Anticonvulsant Screening
The following protocols are standard models for the preliminary evaluation of anticonvulsant activity.
2.1 Maximal Electroshock (MES) Seizure Test:
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer the test compound at various doses intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Endpoint: Protection is defined as the abolition of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.
2.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
This model is used to identify compounds that elevate the seizure threshold.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer the test compound at various doses (i.p. or p.o.).
-
After a predetermined time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for mice).
-
Observe the animals for the onset of clonic seizures for a period of 30 minutes.
-
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated.
Data Presentation: Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Control | Vehicle | 0 | 0 |
| Phenytoin | 30 | 100 | Not Active |
| Ethosuximide | 125 | Not Active | 100 |
| Test Cpd 1 | 50 | Data | Data |
| Test Cpd 2 | 50 | Data | Data |
This table is a template for presenting screening data. Actual data needs to be generated through experimentation.
Part 3: In Vitro Antimicrobial Susceptibility Testing
The following are standard protocols for determining the antimicrobial efficacy of the synthesized compounds.[6][7]
3.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing the appropriate broth.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3.2 Disk Diffusion Method (Kirby-Bauer Test):
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Test compound solution of a known concentration
-
-
Procedure:
-
Evenly inoculate the surface of an MHA plate with the standardized bacterial suspension.
-
Impregnate sterile paper disks with a known amount of the test compound and place them on the agar surface.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Data Presentation: Antimicrobial Activity
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Control | - | - | 0 | 0 |
| Ciprofloxacin | 1 | 0.5 | 25 | 30 |
| Test Cpd 1 | Data | Data | Data | Data |
| Test Cpd 2 | Data | Data | Data | Data |
This table is a template for presenting screening data. Actual data needs to be generated through experimentation.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological screening of the synthesized library of hydrazones will be crucial for establishing a structure-activity relationship.
Caption: Key factors influencing the structure-activity relationship of the hydrazone derivatives.
Key aspects to analyze include:
-
Electronic Effects: The influence of electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde on biological activity.
-
Steric Effects: The impact of the position (ortho, meta, para) and size of the substituents on potency.
-
Lipophilicity: Correlation between the calculated logP values of the compounds and their activity.
The insights gained from the initial SAR studies will guide the design and synthesis of a second generation of compounds with improved potency and selectivity, leading to the identification of promising lead candidates for further preclinical development.
References
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
Full article: Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. [Link]
-
Antimicrobial Susceptibility Testing. [Link]
-
Physical Data of N'-benzylidene-2-hydroxybenzohydrazides. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. [Link]
-
Synthesis and anticonvulsant activity of some hydrazones of 2[(3H)-oxobenzoxazolin-3-yl-aceto]hydrazide | Request PDF. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
-
Biological Activities of Hydrazone Derivatives - PMC. [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]
-
Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids - Semantic Scholar. [Link]
-
Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC. [Link]
-
Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). [Link]
-
A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. [Link]
-
4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]
-
N'-(2-(benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide. [Link]
Sources
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - N'-(2-(benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide (C23H22N2O4) [pubchemlite.lcsb.uni.lu]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a comprehensive resource built on mechanistic understanding and practical field experience to help you navigate the common challenges associated with this synthesis. This compound is a valuable intermediate for the synthesis of various biologically active heterocyclic compounds, making a reliable synthetic procedure essential.
Core Synthesis: Hydrazinolysis of Ethyl 2-(2-Methoxyphenyl)acetate
The most direct and widely employed method for preparing this compound is the nucleophilic acyl substitution of the corresponding ester, typically ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.[1][2] This reaction, known as hydrazinolysis, is favored for its operational simplicity and generally good yields.
Detailed Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-methoxyphenyl)acetate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Hydrazine Addition: To the stirring solution, add hydrazine hydrate (85% or higher, 1.2-1.5 eq) dropwise.[1] A slight excess of hydrazine hydrate is often used to ensure the reaction goes to completion.[3]
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 75-80 °C for ethanol) and maintain this temperature for 4-6 hours.[1]
-
Reaction Monitoring: Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization & Filtration: Cool the concentrated solution in an ice bath to induce the precipitation of the solid product. Collect the white crystalline solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual impurities. For higher purity, the crude product can be recrystallized from ethanol.[3] Dry the final product under vacuum.
Synthesis Workflow Diagram
Sources
Technical Support Center: Optimizing 2-(2-Methoxyphenyl)acetohydrazide Synthesis
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-methoxyphenyl)acetohydrazide. Here, we address common experimental challenges through a troubleshooting and FAQ format, grounded in mechanistic principles to ensure robust and reproducible outcomes.
I. Synthesis Overview & Core Principles
The most direct and widely adopted method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(2-methoxyphenyl)acetate. This reaction is a classic example of nucleophilic acyl substitution.[1] The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (e.g., methoxide or ethoxide) to form the stable hydrazide product.[2]
The general reaction scheme is as follows:
Optimizing this transformation requires careful control over reagent stoichiometry, temperature, and reaction time to maximize yield and purity.
II. Experimental Workflow & Logic
A successful synthesis relies on a logical progression from reaction setup to product isolation. The following diagram outlines the critical stages and decision points in the synthesis of this compound.
Caption: Standard workflow for this compound synthesis.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
A1: Low or no conversion is a common issue that typically points to one of four factors:
-
Insufficient Hydrazine Hydrate: Hydrazine hydrate can degrade over time. An inadequate amount will result in incomplete conversion of the ester. It is recommended to use a molar excess of hydrazine hydrate, with reported ratios from 1.2 to 20 equivalents, to drive the reaction to completion.[3]
-
Suboptimal Temperature or Time: Hydrazinolysis requires sufficient thermal energy. The reaction is typically run at reflux in a solvent like ethanol or methanol.[1] If the temperature is too low or the reaction time too short, the rate of reaction will be slow. Ensure the mixture is refluxing properly and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[4] A typical reflux time is 4-6 hours.
-
Incomplete Starting Ester Formation: If your starting material, methyl or ethyl 2-(2-methoxyphenyl)acetate, was synthesized in a prior step, ensure that the initial esterification was complete. Any unreacted carboxylic acid will not react with hydrazine hydrate under these conditions, leading to a lower overall yield.[3]
-
Reagent Quality: Use fresh, high-quality hydrazine hydrate. Older stock can absorb atmospheric CO2 and water, reducing its effective concentration.
Q2: My TLC plate shows the disappearance of my starting ester, but I see a new, less polar spot in addition to my desired product spot. What is this impurity?
A2: The most likely side-product that is less polar than your hydrazide is a diacyl hydrazine, specifically N,N'-bis(2-(2-methoxyphenyl)acetyl)hydrazine. This occurs when a molecule of the already-formed product reacts with a second molecule of the starting ester.
-
Causality: This side reaction is favored if the starting ester is in excess relative to the hydrazine or if localized "hot spots" in the reaction vessel promote the secondary reaction.
-
Solution: Employing a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) is the most effective way to prevent this.[5] The large excess of nucleophilic hydrazine ensures that the ester is more likely to react with a fresh hydrazine molecule rather than the already-formed hydrazide product.
Q3: After removing the solvent, my product is an oil and will not crystallize. How can I isolate my solid product?
A3: Oiling out is common when residual solvent or impurities are present, which depress the melting point and inhibit crystal lattice formation.
-
Induce Crystallization:
-
Concentrate: Ensure all solvent is thoroughly removed under high vacuum.[6]
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane) and scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide nucleation sites for crystallization.[6]
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
-
Purification: If crystallization fails, the oil must be purified by other means. Column chromatography using silica gel is a standard method for purifying hydrazides.[1]
Q4: The final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Discoloration often arises from oxidation or the presence of minor, highly colored impurities. Hydrazine derivatives can be susceptible to air oxidation, especially at elevated temperatures.
-
Prevention: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Removal: The most effective way to remove color is through recrystallization.[6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure hydrazide should crystallize out, leaving the colored impurities in the mother liquor. A charcoal treatment during the hot filtration step of recrystallization can also be effective at removing colored impurities.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Alcohols like absolute ethanol or methanol are the most common and effective solvents.[1][4] They are excellent at dissolving both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture. They are also easy to remove post-reaction.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-layer chromatography (TLC) is the best method.[4] Spot the reaction mixture on a silica plate alongside a spot of your pure starting ester. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The hydrazide product is significantly more polar than the ester and will have a lower Rf value (it will not travel as far up the plate). The reaction is considered complete when the starting ester spot is no longer visible.[1]
Q3: What are the critical safety precautions when working with hydrazine hydrate? A3: Hydrazine and its hydrates are toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton rubber are preferred), a lab coat, and splash goggles. Avoid inhalation and skin contact.
Q4: Can I use a catalyst to speed up the reaction? A4: While this reaction often proceeds well without a catalyst, some literature reports suggest that a weak base like pyridine can be used.[6] However, for most simple esters, heating to reflux provides sufficient activation energy. Adding a catalyst may complicate purification and is not typically necessary for achieving high yields in a reasonable timeframe.[6]
V. Optimized Reaction Parameters
The following table summarizes the recommended conditions for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Ester | Methyl or Ethyl 2-(2-methoxyphenyl)acetate | Methyl and ethyl esters are preferred for their higher reactivity and the volatility of the corresponding alcohol byproduct (methanol/ethanol).[1] |
| Hydrazine Reagent | Hydrazine Hydrate (80-100% solution) | Use a fresh, high-quality solution. A slight excess is crucial to drive the reaction forward. |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.5 to 1 : 3 | An excess of hydrazine ensures complete consumption of the ester, maximizing yield and minimizing diacyl hydrazine formation.[5] |
| Solvent | Absolute Ethanol or Methanol | Provides good solubility for reactants and allows for effective reflux temperatures.[1] |
| Temperature | Reflux (~78-80 °C for Ethanol) | Provides the necessary activation energy for the nucleophilic acyl substitution.[4] |
| Reaction Time | 4 - 8 hours | The reaction should be monitored by TLC to determine the point of completion.[4] |
| Work-up | Cooling & solvent reduction | The product often precipitates upon cooling and concentrating the reaction mixture.[6][7] |
| Purification | Recrystallization from Ethanol | This is the most common and effective method for obtaining a high-purity final product.[6] |
VI. References
-
ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Available from: [Link]
-
ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available from: [Link]
-
Quora. When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Available from: [Link]
-
Sciencemadness.org. Reaction of esters with hydrazine?. Available from: [Link]
-
ResearchGate. (PDF) 2-(3-Methoxyphenyl)acetohydrazide. Available from: [Link]
-
Google Patents. CN103408454A - Preparation method of hydrazide compound. Available from:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenyl)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance the yield and purity of your synthesis. This document moves beyond a simple protocol, offering a deeper understanding of the chemical principles at play to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Pathway
The synthesis of this compound is a two-step process. The first step is a Fischer esterification of 2-methoxyphenylacetic acid with methanol to produce methyl 2-(2-methoxyphenyl)acetate. The second step involves the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product. While seemingly straightforward, optimizing this synthesis requires careful control of reaction conditions and a thorough understanding of potential pitfalls.
Caption: Synthetic route to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of Methyl 2-(2-methoxyphenyl)acetate (Esterification Step)
A low yield in the first step will invariably lead to a poor overall yield. Here’s how to troubleshoot this common issue.
Question: My Fischer esterification of 2-methoxyphenylacetic acid is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are typically due to the reversible nature of the reaction and the presence of water. Here are the key factors to investigate:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A recommended TLC system is a 7:3 mixture of hexane and ethyl acetate. The starting material, 2-methoxyphenylacetic acid, will have a lower Rf value than the product, methyl 2-(2-methoxyphenyl)acetate.
-
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh, concentrated sulfuric acid catalyst.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will slow down the reaction rate.
-
Solution: For every mole of 2-methoxyphenylacetic acid, use approximately 0.1 to 0.2 moles of concentrated sulfuric acid.
-
-
Suboptimal Temperature: The reaction may not be reaching the required temperature for efficient reflux.
-
Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux of methanol (boiling point: 64.7 °C).
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Molar Ratio (Acid:Methanol) | 1 : 10 | 1 : 20 (pushes equilibrium towards product) |
| Catalyst (H₂SO₄) | 0.1 equivalents | 0.15 equivalents |
| Reaction Time | 2-3 hours | 4-6 hours (or until TLC shows completion) |
| Temperature | Gentle reflux | Vigorous but controlled reflux |
Protocol for Optimized Fischer Esterification:
-
To a flame-dried round-bottom flask, add 2-methoxyphenylacetic acid (1 equivalent).
-
Add anhydrous methanol (20 equivalents).
-
Slowly add concentrated sulfuric acid (0.15 equivalents) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to a steady reflux for 4-6 hours.
-
Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-(2-methoxyphenyl)acetate.
Issue 2: Low Yield and/or Impure Product in the Hydrazinolysis Step
The conversion of the ester to the hydrazide is a critical step where yield and purity can be compromised.
Question: I'm getting a low yield of this compound, and my product is impure even after the initial workup. What's going wrong?
Answer:
Several factors can contribute to a poor outcome in the hydrazinolysis step. Let's break them down:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted ester.
-
Solution: Prolong the reflux period. A typical reaction time is 4-6 hours in ethanol. Monitor the reaction by TLC until the ester spot disappears.
-
-
Degraded Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen.
-
Solution: Use a fresh bottle of hydrazine hydrate. It is advisable to use a slight excess (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.
-
-
Side Reactions: Although less common under standard reflux conditions, prolonged heating at very high temperatures can lead to the formation of byproducts. One potential side product is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Solution: Maintain a consistent reflux temperature and avoid excessive heating. Using a slight excess of hydrazine hydrate can also suppress the formation of this byproduct.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield & Purity |
| Molar Ratio (Ester:Hydrazine Hydrate) | 1 : 1 | 1 : 1.2 |
| Solvent | Ethanol | Absolute Ethanol |
| Reaction Time | 3-4 hours | 5-6 hours (or until TLC shows completion) |
| Temperature | Gentle reflux | Steady reflux |
Protocol for Optimized Hydrazinolysis:
-
In a round-bottom flask, dissolve methyl 2-(2-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to a steady reflux for 5-6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product, being more polar, will have a lower Rf than the starting ester.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
Issue 3: Difficulty with Purification by Recrystallization
Even with a successful reaction, achieving high purity can be challenging.
Question: My crude this compound is difficult to recrystallize. It either oils out or the purity doesn't improve significantly. What should I do?
Answer:
Recrystallization is a powerful technique, but its success hinges on the choice of solvent and proper technique.[1]
-
Incorrect Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: For this compound, ethanol is a commonly used and effective solvent.[2] If ethanol alone is not providing the desired purity, a mixed solvent system can be employed. A good starting point is an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
-
Oiling Out: This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a larger volume of solvent to ensure the compound dissolves completely before reaching its melting point. Slow cooling is also crucial. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
-
Persistent Impurities: Some impurities may have similar solubility profiles to the desired product.
-
Solution: If recrystallization does not remove a persistent impurity, consider a wash of the crude product before recrystallization. For example, if unreacted 2-methoxyphenylacetic acid is suspected, a wash with a dilute sodium bicarbonate solution can help remove it. If unreacted ester is present, a wash with a non-polar solvent like hexane might be effective.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol for the esterification step?
A1: Yes, other primary alcohols like ethanol can be used. However, this will produce the corresponding ethyl ester, which will then be used in the hydrazinolysis step. The reaction conditions would be similar, but the reflux temperature would be higher for ethanol (boiling point: 78.37 °C).
Q2: Is a catalyst necessary for the hydrazinolysis reaction?
A2: While the reaction between an ester and hydrazine hydrate typically proceeds without a catalyst, some literature suggests that for certain substrates, a basic catalyst like pyridine can enhance the reaction rate and yield.[3] For this specific synthesis, it is generally not required if the reaction is refluxed for an adequate amount of time.
Q3: How do I properly monitor the reaction progress using TLC?
A3: Spot a small amount of your reaction mixture on a TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate for the esterification, 1:1 for the hydrazinolysis). The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the reaction is progressing. The product of each step will be more polar than the starting material, resulting in a lower Rf value.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet for the methoxy group protons (~3.8 ppm).
-
A singlet for the methylene protons (~3.5 ppm).
-
A broad singlet for the -NH- proton.
-
A broad singlet for the -NH₂ protons.
-
Multiplets in the aromatic region (6.8-7.3 ppm) corresponding to the four protons on the phenyl ring.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
A signal for the methoxy carbon (~55 ppm).
-
A signal for the methylene carbon (~40 ppm).
-
Signals for the aromatic carbons (110-160 ppm).
-
A signal for the carbonyl carbon (~170 ppm).
-
-
FTIR (KBr pellet or ATR):
-
N-H stretching bands (usually two for the -NH₂ group) around 3200-3400 cm⁻¹.
-
A C=O (amide I) stretching band around 1640-1680 cm⁻¹.
-
N-H bending (amide II) band around 1550-1620 cm⁻¹.
-
C-O stretching for the methoxy group around 1240-1260 cm⁻¹.
-
Q5: What are the safety precautions I should take when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
References
-
ResearchGate. (n.d.). Scheme 1:-(0.2 mole ,14.8 ml) Methyl acetate blending with ( 0.4... Retrieved from [Link]
- Google Patents. (n.d.). WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
-
ResearchGate. (n.d.). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate | Request PDF. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl 2-(2-methoxyphenyl)acetate | 27798-60-3. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of the Reaction between Methylpyropheophorbide a and Hydrazine Hydrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]
- Dyksterhuis, L., & Rivett, D. E. A. (1962). α-METHOXYPHENYLACETIC ACID. SYNTHESIS OF SOME P-SUB. Journal of the South African Chemical Institute, 15.
-
ResearchGate. (n.d.). Effect of various solvents on the reaction time and yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
-
ResearchGate. (n.d.). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). AgOTf-Catalyzed Tandem Reaction of N'-(2-Alkynylbenzylidene)-hydrazide with Alkyne. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Reeve, W., & Christoffel, I. (1950). The Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 185-187.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: Addressing In Vitro Solubility Challenges of 2-(2-Methoxyphenyl)acetohydrazide
Welcome to the technical support center for 2-(2-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common in vitro solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section is structured to provide immediate, actionable solutions to problems as they arise during your workflow.
Scenario 1: Precipitate Forms Immediately Upon Adding to Aqueous Buffer/Media
You've successfully dissolved your this compound in DMSO to make a stock solution. However, upon diluting it into your phosphate-buffered saline (PBS) or cell culture medium, you immediately see cloudiness or a fine precipitate.
Causality Analysis: This is a classic case of a compound "crashing out" of solution. The organic solvent (DMSO) is miscible with the aqueous phase, but the compound itself is not sufficiently soluble in the final, predominantly aqueous environment.[1] The high concentration of the compound in the DMSO droplet, upon hitting the aqueous buffer, creates a localized supersaturation that leads to rapid precipitation.
Solutions Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Step-by-Step Methodologies:
-
Reduce Final Concentration: Your target concentration may exceed the kinetic solubility of the compound in the assay medium. Attempt a lower final concentration. A good goal for many drug discovery compounds is a solubility of >60 µg/mL.[2]
-
Modify Dilution Technique:
-
Pre-warm the Media: Warming your cell culture media or buffer to 37°C can increase the solubility of some compounds.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can prevent the formation of highly concentrated localized pockets of the compound.
-
Increase Mixing Energy: Add the DMSO stock to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can sometimes keep the compound in solution.
-
-
Adjust the Final Solvent System:
-
Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[3] Consider preparing an intermediate dilution in a solvent like ethanol before the final dilution in the aqueous medium. However, be mindful of the final concentration of all organic solvents in your assay, as they can have biological effects.[4]
-
pH Adjustment: The solubility of many compounds is dependent on the pH of the solution.[5] Since hydrazides can have basic properties, altering the pH of your buffer might improve solubility. Experiment with slightly acidic to neutral pH ranges (e.g., pH 6.5-7.4) to see if it enhances solubility, as hydrazone bonds can be stable in neutral conditions and cleave in acidic environments.[6]
-
Scenario 2: Precipitate Forms Gradually During Incubation (e.g., at 37°C)
Your compound is initially soluble in the cell culture medium, but after several hours or a day in the incubator, you observe crystal formation or a film at the bottom of the well.
Causality Analysis: This delayed precipitation can be due to several factors:
-
Compound Instability: The compound may not be stable at 37°C over long periods, leading to degradation and precipitation of the less soluble degradants.
-
Media pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease over time.[7] This pH shift could be enough to push your compound out of solution.
-
Evaporation: If the incubator humidity is not optimal, evaporation can concentrate salts and your compound, leading to precipitation.[8]
Preventative Measures:
-
Fresh Preparations: Always prepare fresh dilutions of the compound immediately before each experiment. Avoid storing diluted solutions in aqueous buffers.
-
Monitor pH: Check the pH of your culture medium at the end of the incubation period. If it has shifted significantly, consider using a medium with a more robust buffering system (e.g., HEPES).
-
Ensure Proper Humidification: Regularly check and maintain the water pan in your incubator to ensure high humidity and prevent evaporation from your culture plates or flasks.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for a wide array of organic compounds due to its high polarity and ability to dissolve many substances.[10][11] For compounds that are insoluble in DMSO, other strong organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.[12] However, always be aware of the potential toxicity and biological effects of these solvents on your specific assay.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: Generally, the final concentration of DMSO in cell culture should be kept below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[4] Some sensitive cell lines may even require concentrations below 0.1%. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are from your compound and not the solvent.
Q3: How can I quickly assess the solubility of my compound in a new buffer?
A: You can perform a simple kinetic solubility test. Prepare a high-concentration stock of your compound in DMSO (e.g., 10 mM). Then, add small volumes of this stock to your test buffer to make a series of dilutions (e.g., 200 µM, 100 µM, 50 µM, etc.). Let them sit at room temperature for a short period (e.g., 1-2 hours) and then visually inspect for any precipitate. This will give you a rough idea of the kinetic solubility limit.[13]
Q4: Are there any "greener" or less toxic alternatives to DMSO?
A: Yes, there is growing interest in more benign solvents. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent that has shown promise as a substitute for DMSO in some applications, exhibiting comparable solvation properties with potentially lower toxicity.[14][15][16]
Data & Protocols
Table 1: Properties of Common Organic Solvents for In Vitro Assays
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Typical Max Assay Conc. (v/v) | Notes |
| DMSO | 47.2 | 189 | < 0.5 - 1% | Highly polar; can have biological effects.[17] |
| DMF | 36.7 | 153 | < 0.5% | Good alternative to DMSO; potential toxicity.[12] |
| Ethanol | 24.3 | 78.4 | < 1% | Often used as a co-solvent; less toxic than DMSO/DMF. |
| NMP | 32.2 | 202 | < 0.5% | High boiling point; use with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: On a calibrated analytical balance, weigh out the required amount of this compound into a sterile microcentrifuge tube. (Molecular Weight: ~180.20 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can be used as a last resort, but be cautious of potential compound degradation.
-
-
Visual Inspection: Ensure the solution is clear and free of any particulates before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
This protocol aims to minimize precipitation when diluting the DMSO stock.
-
Thaw and Pre-warm: Thaw your DMSO stock solution completely and gently vortex. Pre-warm your cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, add a volume of pre-warmed medium.
-
Add a small volume of your DMSO stock to this medium to make a concentrated intermediate dilution (e.g., 10x the final concentration). Pipette up and down immediately to mix.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the original DMSO stock if not making an intermediate) to your final volume of pre-warmed medium in the culture plate or flask.
-
Crucially: Add the compound dilution to the medium, not the other way around. Immediately and gently swirl the plate to ensure rapid and even dispersion.
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of DMSO (without the compound) to the medium.
Solvent Selection Logic
Caption: Decision tree for primary solvent selection.
References
-
ResearchGate. In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]
-
ResearchGate. Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. [Link]
-
Science.gov. ph-sensitive hydrazone bond: Topics by Science.gov. [Link]
-
PubChem. 2-(4-Methoxyphenyl)acetohydrazide. [Link]
-
National Center for Biotechnology Information. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
National Center for Biotechnology Information. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. [Link]
-
National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
RSC Publishing. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
MDPI. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ChEMBL. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
-
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
-
Wikipedia. Hydrazine. [Link]
-
University of Strathclyde. Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
ResearchGate. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Sci-Hub. 2-(4-Methoxyphenoxy)acetohydrazide. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
-
PubChem. Dimethyl Sulfoxide. [Link]
-
National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
PubChemLite. Acetic acid, (2-butoxy-3-methoxyphenyl)-, hydrazide (C13H20N2O3). [Link]
-
National Center for Biotechnology Information. 2-Methoxyphenylacetone. [Link]
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side reactions to avoid in the synthesis of 2-(2-Methoxyphenyl)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific, real-world experimental issues, grounded in mechanistic principles and field-proven solutions.
Overview of the Core Synthesis
The synthesis of this compound is typically achieved via a two-step process. First, the commercially available 2-(2-Methoxyphenyl)acetic acid is esterified, commonly yielding its methyl or ethyl ester. Second, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to produce the final acetohydrazide product. While seemingly straightforward, several competing side reactions can compromise yield and purity. This guide focuses on identifying, understanding, and mitigating these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: "My final product is contaminated with a high-melting, poorly soluble impurity. Mass spectrometry suggests a molecular weight of 328.2 g/mol . What is this side product and how can I prevent its formation?"
Answer: This is almost certainly the 1,2-bis(2-(2-methoxyphenyl)acetyl)hydrazine , also known as a 1,2-diacylhydrazine. It is the most common and problematic side product in this synthesis. It forms when a single hydrazine molecule is acylated by two molecules of the ester intermediate.
Causality: The root cause is a competing nucleophilic attack. Once the desired mono-acylhydrazide is formed, its remaining -NH₂ group is still nucleophilic and can attack another molecule of the ester. This is particularly prevalent if the concentration of the ester is high relative to hydrazine at any point in the reaction.
Preventative Measures & Protocols:
The key is to maintain a high molar excess of hydrazine throughout the reaction to favor the initial mono-acylation.
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Stoichiometry | 1-2 equivalents of NH₂NH₂·H₂O | 5 to 10 equivalents of NH₂NH₂·H₂O | Statistically maximizes the probability of an ester molecule reacting with a fresh hydrazine molecule rather than the already-formed product.[1] |
| Addition Mode | Adding hydrazine to the ester | Slow, dropwise addition of the ester to the hydrazine solution | This ensures the ester is always the limiting reagent in the reaction flask, preventing localized high concentrations that favor di-acylation. |
| Temperature | High temperature (reflux) from the start | Start at room temperature or 0 °C, then gently warm if needed | The second acylation step often has a higher activation energy. Running the reaction at a lower temperature can selectively favor the desired mono-acylation. |
Optimized Protocol for Hydrazinolysis:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add absolute ethanol (or methanol) followed by hydrazine hydrate (5-10 equivalents). Stir to create a homogenous solution.
-
Cool the hydrazine solution in an ice-water bath to 0-5 °C.
-
Dissolve the methyl 2-(2-methoxyphenyl)acetate (1 equivalent) in a minimal amount of the same alcohol used in step 1.
-
Add the ester solution to the dropping funnel and add it dropwise to the cold, stirring hydrazine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] If the reaction is sluggish, it can be gently heated to reflux (50-80°C) for a few hours until the starting ester is consumed.[2][3]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and recrystallizing the crude solid.[4]
Question 2: "My yield is low, and I've isolated 2-(2-methoxyphenyl)acetic acid from my crude product. What is causing this hydrolysis?"
Answer: The presence of the starting carboxylic acid indicates that hydrolysis is occurring. This can happen at two stages: hydrolysis of the starting ester or hydrolysis of the final hydrazide product. Both are typically catalyzed by acid or base, especially in the presence of water and heat.
Causality & Mechanism:
-
Ester Hydrolysis: A classic reaction where water acts as a nucleophile, attacking the carbonyl carbon of the ester. This is often an issue during aqueous workups if the pH is not controlled.
-
Hydrazide Hydrolysis: Hydrazides can also be hydrolyzed back to the parent carboxylic acid. This reaction is generally slower than ester hydrolysis but can become significant with prolonged heating under non-neutral aqueous conditions. Studies on acylhydrazine hydrolysis show that the mechanism can be complex, often involving protonation steps before the attack of water.[5]
Preventative Measures:
| Issue Source | Preventative Action | Rationale |
| Wet Reagents/Solvents | Use anhydrous grade alcohol for the reaction. Ensure the hydrazine hydrate is of appropriate quality. | Minimizes the primary reactant (water) required for the hydrolysis side reaction. |
| Workup Procedure | If an aqueous workup is necessary, perform it quickly and at low temperatures. Neutralize any acidic or basic conditions promptly. | Reduces the time the product and intermediates are exposed to hydrolytic conditions. |
| Purification | Avoid prolonged heating during recrystallization from aqueous solvents. Prioritize non-aqueous solvent systems if possible. | High temperatures accelerate the rate of hydrolysis.[6] |
Question 3: "The initial esterification of 2-(2-methoxyphenyl)acetic acid is inefficient. How can I ensure a clean, high-yield conversion to the ester?"
Answer: A clean and complete conversion in the first step is critical, as any unreacted carboxylic acid will complicate the subsequent hydrazinolysis step (e.g., by forming salts with hydrazine) and the final purification.
Causality: Incomplete esterification is usually due to the reversible nature of the reaction (Fischer esterification) or insufficient activation of the carboxylic acid.
Recommended Esterification Protocols:
-
Method A: Fischer Esterification (for Methyl/Ethyl Esters)
-
Protocol: Dissolve 2-(2-methoxyphenyl)acetic acid in a large excess of the alcohol (e.g., methanol, which also acts as the solvent). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2% v/v). Reflux the mixture for 4-6 hours until TLC shows complete consumption of the starting acid.
-
Why it works: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. The strong acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]
-
Caveat: This method is not suitable for acid-sensitive substrates.
-
-
Method B: Thionyl Chloride (SOCl₂) Method
-
Protocol: In a fume hood, add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to a solution of the carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene at 0 °C. After the initial reaction, the mixture can be stirred at room temperature or gently heated to form the intermediate acid chloride. The excess SOCl₂ is removed under vacuum. The crude acid chloride is then carefully added to cold methanol or ethanol to form the ester.
-
Why it works: This is an irreversible, high-yield method. The conversion to the highly reactive acid chloride intermediate ensures a complete and rapid reaction with the alcohol.
-
Caveat: Thionyl chloride is corrosive and toxic, requiring careful handling. The intermediate acid chloride is moisture-sensitive.
-
Post-Esterification Purification: Regardless of the method, it is crucial to purify the resulting ester (e.g., by vacuum distillation or column chromatography) to remove any unreacted acid and catalyst residues before proceeding to the hydrazinolysis step.
References
- Google Patents. (1963). Method for the hydrolysis of hydrazones. US3113971A.
-
Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. Available at: [Link]
- Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3).
-
ResearchGate. (n.d.). The chemistry of hydrazides. Available at: [Link]
- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
-
Berillo, O., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Available at: [Link]
- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62, 1613-1620.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Gang, L., & Jie, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E, 68(6), o1969. Available at: [Link]
- Google Patents. (2013). Preparation method of hydrazide compound. CN103408454A.
-
Sci-Hub. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]
-
PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. Available at: [Link]
-
ResearchGate. (n.d.). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid.... Available at: [Link]
-
Sci-Hub. (2007). 2-(3-Methoxyphenyl)acetohydrazide. Available at: [Link]
-
Royal Society of Chemistry. (2013). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines.... Organic & Biomolecular Chemistry. Available at: [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available at: [Link]
-
PubChem. 2-Methoxyphenylacetic acid. Available at: [Link]
-
ResearchGate. (n.d.). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. Available at: [Link]
- MDPI. (2016).
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification Strategies for 2-(2-Methoxyphenyl)acetohydrazide Derivatives
Welcome to the technical support center for the purification of 2-(2-Methoxyphenyl)acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on explaining the "why" behind each technique, ensuring you can make informed decisions in your purification workflows.
Introduction: The Challenge of Purifying Hydrazide Derivatives
This compound and its analogs are an important class of molecules in medicinal chemistry.[1][2] However, their purification can be notoriously difficult. These compounds often exhibit high polarity due to the presence of the hydrazide functional group, which can lead to issues such as poor solubility in common organic solvents and strong interactions with silica gel during chromatography. Furthermore, the synthesis of these derivatives can result in a variety of impurities, including unreacted starting materials, byproducts, and degradation products, further complicating the isolation process.[3][4] This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting and FAQs
Q1: My this compound derivative won't crystallize. What should I do?
This is a common issue, often stemming from the compound being too soluble in the chosen solvent or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][5]
-
For polar hydrazides: Consider polar protic solvents like ethanol, methanol, or isopropanol.[5][6][7] Sometimes, a mixture of solvents is necessary. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding a less polar co-solvent like diethyl ether or hexane until turbidity appears can induce crystallization upon cooling.
-
Test small: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents.
-
-
Induce Crystallization: If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.[8]
-
-
Consider Impurities: If the above methods fail, it's likely that impurities are preventing crystallization. In this case, an alternative purification method, such as column chromatography, may be necessary before attempting recrystallization again.
Q2: I'm struggling to purify my polar this compound derivative using column chromatography. It either streaks badly on the TLC plate or won't elute from the column.
This is a classic problem when dealing with polar compounds on a polar stationary phase like silica gel. The strong interactions between the hydrazide and the silica can lead to poor separation and recovery.
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Increase Polarity: For normal-phase chromatography (silica gel), you'll need a relatively polar mobile phase.[9][10] Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate). Gradually increase the proportion of the polar solvent.
-
Add a Modifier: If your compound is still not eluting, consider adding a small amount of a highly polar solvent like methanol to your mobile phase (e.g., 1-10%).[11][12]
-
For Basic Hydrazides: The hydrazide group can have basic properties. The acidic nature of silica gel can cause strong binding and peak tailing. Adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase can help to neutralize the acidic sites on the silica and improve the elution of your compound.[11]
-
-
Consider Alternative Stationary Phases:
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol).[13] This is often an excellent choice for purifying highly polar compounds that are challenging to separate by normal-phase chromatography.
-
Alumina: Alumina can be a good alternative to silica, especially for basic compounds.[11] It is available in acidic, neutral, and basic forms, allowing you to choose the one that is most compatible with your compound.
-
Workflow for Selecting a Chromatography Strategy:
Sources
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- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
overcoming low reactivity of precursors in 2-(2-Methoxyphenyl)acetohydrazide synthesis
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the low reactivity of precursors in this synthesis. Here, we provide in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome common hurdles and achieve optimal results.
The primary synthetic challenge in preparing this compound stems from the steric hindrance imposed by the ortho-methoxy group on the phenyl ring. This substituent significantly shields the reactive carbonyl center of both the starting carboxylic acid and the intermediate ester, impeding nucleophilic attack and slowing down key reaction steps. This guide will address these issues directly.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses the most common experimental failures and offers targeted solutions. The synthesis is typically a two-step process: (1) Esterification of 2-(2-Methoxyphenyl)acetic acid and (2) Hydrazinolysis of the resulting ester.
Part 1: Esterification of 2-(2-Methoxyphenyl)acetic Acid
The initial conversion of 2-(2-Methoxyphenyl)acetic acid to its corresponding ester (e.g., methyl or ethyl ester) is often the first major bottleneck.
Question 1: My standard Fischer esterification of 2-(2-Methoxyphenyl)acetic acid with methanol/sulfuric acid is extremely slow and gives a poor yield. What is causing this and how can I improve it?
Answer: The low reactivity you are observing is a classic case of steric hindrance. The methoxy group at the ortho position physically blocks the approach of the alcohol nucleophile (methanol) to the carbonyl carbon of the carboxylic acid.[1][2] This steric shield increases the activation energy of the reaction, leading to slow conversion under standard Fischer conditions.
Immediate Troubleshooting Steps:
-
Increase Catalyst Load: Modestly increase the concentration of the acid catalyst (e.g., H₂SO₄).
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct, which helps drive the equilibrium toward the product.
-
Prolonged Reflux: Increase the reaction time significantly (24-48 hours), while carefully monitoring for potential side reactions or degradation.
Scientist's Recommendation: Bypass the Problem with Carboxylic Acid Activation
A more robust and reliable strategy is to avoid the direct, sterically hindered attack on the carboxylic acid. Instead, activate the carboxylic acid with a coupling reagent to form a highly reactive intermediate that is more susceptible to nucleophilic attack. The most common and effective method involves using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) .[3][4][5]
The mechanism involves the carboxylic acid attacking EDC to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly intercepted by HOBt to form an activated HOBt-ester. The alcohol can then efficiently attack this less-hindered activated ester to form the desired product with high efficiency, even at room temperature.[4][6]
Part 2: Hydrazinolysis of Methyl 2-(2-methoxyphenyl)acetate
Once the ester is successfully synthesized, the second common challenge is its conversion to the final hydrazide product.
Question 2: My hydrazinolysis reaction with hydrazine hydrate is incomplete, even after prolonged reflux. How can I drive this reaction to completion?
Answer: Similar to the esterification step, the steric hindrance from the ortho-methoxy group is the primary culprit. It shields the ester's carbonyl carbon from the incoming hydrazine nucleophile, slowing the rate of hydrazide formation.[7]
Immediate Troubleshooting Steps:
-
Increase Excess of Hydrazine Hydrate: Use a larger molar excess of hydrazine hydrate (e.g., 10-20 equivalents) to increase the probability of successful nucleophilic attack.[8]
-
Increase Reaction Temperature: If using ethanol (b.p. ~78 °C), consider switching to a higher-boiling solvent like n-butanol (b.p. ~118 °C) to allow for higher reaction temperatures, but monitor for potential degradation.
-
Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). These reactions can often require 24 hours or more to reach completion.
Scientist's Recommendation: Optimizing Conditions for a Stubborn Ester
For sterically hindered esters, ensuring the reaction goes to completion is key to avoiding difficult purifications. The most effective approach combines a significant excess of the nucleophile with sufficient thermal energy and time. Using methyl or ethyl esters is recommended for best results in hydrazinolysis.[9]
| Parameter | Standard Condition | Optimized for Hindered Ester | Rationale |
| Hydrazine Hydrate | 3-5 equivalents | 10-20 equivalents | Increases nucleophile concentration to overcome steric barrier.[8] |
| Solvent | Ethanol | Ethanol or n-Propanol | Standard solvent is often sufficient if other parameters are optimized. |
| Temperature | Reflux (~78 °C) | Vigorous Reflux | Provides necessary activation energy for the sterically demanding step. |
| Reaction Time | 4-8 hours | 12-36 hours (TLC monitored) | Allows sufficient time for the slow reaction to proceed to completion. |
Detailed Experimental Protocols
Protocol 1: High-Yield Esterification via EDC/HOBt Activation
This protocol is recommended over Fischer esterification for 2-(2-Methoxyphenyl)acetic acid.
Materials:
-
2-(2-Methoxyphenyl)acetic acid (1.0 equiv)
-
Methanol (solvent and reagent)
-
EDC·HCl (1.2 equiv)[4]
-
HOBt (1.2 equiv)[4]
-
DIPEA (Diisopropylethylamine) or Triethylamine (2.5 equiv)[4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-(2-Methoxyphenyl)acetic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add methanol (5.0 equiv) to the mixture.
-
Add DIPEA (2.5 equiv) dropwise. A cloudy appearance (due to salt formation) is normal.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Protocol 2: Optimized Hydrazinolysis of Methyl 2-(2-methoxyphenyl)acetate
This protocol is designed to maximize the yield of the final hydrazide product.
Materials:
-
Methyl 2-(2-methoxyphenyl)acetate (1.0 equiv)
-
Hydrazine Hydrate (80-100% solution, 15 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) in ethanol (approx. 0.2 M concentration).
-
Add hydrazine hydrate (15 equiv) to the solution.[8]
-
Heat the mixture to a vigorous reflux and maintain for 12-24 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours. The product hydrazide will often precipitate as a white solid.[10][11]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or cold diethyl ether to remove soluble impurities.
-
Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from ethanol.[9][12]
Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid instead of EDC? A: Yes, converting the carboxylic acid to an acid chloride with SOCl₂ is a viable activation strategy.[13] However, this method is often harsher, requires anhydrous conditions, generates corrosive HCl gas, and may not be suitable for sensitive substrates. The EDC/HOBt coupling is generally milder and has a broader functional group tolerance.[14]
Q2: My final hydrazide product is an oil instead of a solid. How should I purify it? A: An oily product often indicates the presence of impurities or residual solvent.[11] First, ensure all solvent is removed under high vacuum. Then, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce precipitation or crystallization. If this fails, column chromatography on silica gel is the next best option.
Q3: What is the most common side product in the hydrazinolysis step? A: The most common impurity is unreacted starting ester. A significant side product can be the N,N'-diacylhydrazine, formed if one molecule of hydrazine reacts with two molecules of the activated ester. This is more prevalent if the ester is activated (e.g., as an acid chloride) and hydrazine is not used in sufficient excess.
Q4: How can I safely handle hydrazine hydrate? A: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Spills should be neutralized appropriately. For workup, excess hydrazine can be removed by washing with water or dilute acid, but care must be taken as the reaction is exothermic.[8][9]
References
- Nakajima, N., & Ikada, Y. (Year). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Dunetz, J. R., et al. (Year). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Das, B., et al. (Year). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts.
- Lipp, A., et al. (2019).
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry.
- Džambaski, A., et al. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
- Various Authors. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
- Wikipedia. (n.d.). Ortho effect. Wikipedia.
- Zuo, Z., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
- Britton, J., et al. (Year). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
- Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online.
- O'Donnell, C. (2019). Activation Substitution of Carboxylic Acids. YouTube.
- Khan Academy. (n.d.). Ortho-para directors I. Khan Academy.
- Kidwai, M., et al. (Year). Development and assessment of green synthesis of hydrazides. Krishikosh.
- CN103408454A - Preparation method of hydrazide compound. (n.d.).
- Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Sci-Hub.
- Various Authors. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. PubChem.
- Al-Warhi, T., et al. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- Ranu, B. C., et al. (Year). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- CN103408454B - A kind of preparation method of hydrazide kind compound. (n.d.).
- Slebioda, T. (Year).
- Chemdiv. (n.d.). Compound N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide. Chemdiv.
- Hanif, M., et al. (Year). 2-(3-Methoxyphenyl)acetohydrazide. Sci-Hub.
- Reddit. (2022).
- PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem.
- Kowalski, K., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. PMC, NIH.
- US3458283A - Hydrazine purification. (n.d.).
- Khan, K. M., et al. (Year). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. MDPI.
- ChemScene. (n.d.). (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid. ChemScene.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid. Sigma-Aldrich.
- Process for purification of boronic acid and its derivatives. (n.d.).
- Kolomoets, O., et al. (Year). Calculated Reaction Pathway for the Hydrazinolysis Mechanism...
- BenchChem. (2025). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem.
- Scott, P. J. H., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- van den Hark, S., et al. (Year). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to...
- Dwiatmoko, A. A., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
- Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Organic Chemistry Portal. (n.d.).
- Tomé, A. C., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI.
- Khan, K. M., et al. (2025). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide.
Sources
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- 2. Khan Academy [khanacademy.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 2-(2-Methoxyphenyl)acetohydrazide for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 2-(2-methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and safely scale your synthesis for preclinical studies.
I. Scientific Overview & Core Principles
The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and widely used method for preparing hydrazides, which are valuable intermediates in medicinal chemistry.[1][2]
The reaction equilibrium can be influenced by several factors, including temperature, reaction time, and the removal of the alcohol byproduct (methanol or ethanol). When scaling up, managing the reaction exotherm and ensuring efficient mixing become critical for maintaining yield and purity.
II. Experimental Protocols
A. Lab-Scale Synthesis of this compound (up to 10g)
This protocol is adapted from established procedures for similar hydrazide syntheses and is a reliable starting point for laboratory-scale preparations.[3][4]
Materials:
-
Methyl 2-(2-methoxyphenyl)acetate (1 equivalent)
-
Hydrazine hydrate (80% solution, 1.5 - 2 equivalents)
-
Ethanol (absolute, ~10 mL per gram of ester)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(2-methoxyphenyl)acetate and absolute ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution of the ester.
-
Slowly add hydrazine hydrate dropwise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (see Section III.A for TLC details).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for at least one hour to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
B. Scale-Up Synthesis of this compound (>100g)
Scaling up this reaction requires careful consideration of heat management and reaction kinetics. A key adaptation for larger scales is the removal of the alcohol byproduct to drive the reaction to completion.[5]
Key Scale-Up Modifications:
-
Reaction Vessel: A jacketed glass reactor with overhead stirring and temperature control is recommended.
-
Reagent Addition: Add hydrazine hydrate via a dropping funnel at a controlled rate to manage the initial exotherm.
-
Byproduct Removal: Equip the reactor with a distillation head to allow for the removal of the ethanol/water azeotrope during the reaction. This will drive the equilibrium towards the product. The overhead temperature should be monitored and maintained around 78°C.
-
Work-up: For larger scales, direct filtration of the cooled reaction mixture (if it crystallizes well) or an extractive work-up followed by crystallization from a suitable solvent may be more practical.
III. Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Product loss during work-up. | Increase reflux time and monitor by TLC; Ensure consistent reflux temperature; Optimize recrystallization to minimize product loss in the mother liquor.[3] |
| Presence of Unreacted Ester | Insufficient reaction time or temperature; Inadequate amount of hydrazine hydrate. | Prolong the reflux period; Use a slight excess of hydrazine hydrate (up to 2 equivalents) to drive the reaction to completion.[3] |
| Oily Product Instead of a Solid | Presence of impurities; Residual solvent. | Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization; Ensure all solvent is removed before recrystallization; If impurities are suspected, purify by column chromatography.[3] |
| Difficulty with Product Crystallization | Solution is too dilute; Presence of soluble impurities. | Concentrate the solution further before cooling; Add a seed crystal to induce crystallization; If impurities are the issue, an initial aqueous wash of the crude product may be beneficial before recrystallization.[3] |
Frequently Asked Questions (FAQs):
Q1: How do I monitor the reaction progress effectively?
A1: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting ester and the more polar hydrazide product. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q2: What is the best way to purify the crude product?
A2: Recrystallization from ethanol is the most common and effective method for purifying acetohydrazides.[4][6] If a single solvent is not effective, a two-solvent system (e.g., ethanol/water or ethanol/hexane) can be employed.[7][8]
Q3: Can I use a different starting ester, like ethyl 2-(2-methoxyphenyl)acetate?
A3: Yes, the ethyl ester is a suitable starting material. The reaction principle remains the same, though the reaction time may vary slightly. The byproduct will be ethanol.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Q5: How should I quench and dispose of excess hydrazine hydrate?
A5: Excess hydrazine hydrate should be quenched before disposal. A common method is the slow and careful addition of an aqueous solution of sodium hypochlorite (bleach) with cooling in an ice bath.[11] Alternatively, adding acetone to form the less reactive hydrazone is another option. All hydrazine-containing waste should be treated as hazardous and disposed of according to your institution's guidelines.[12][13]
IV. Visualization of Workflows
A. General Synthesis and Work-Up Workflow
Caption: Workflow for the lab-scale synthesis of this compound.
B. Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents. (URL not available)
-
Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis - Benchchem. (URL not available)
-
Hydrazine - Wikipedia. Available at: [Link]
-
Synthesis of Diaznylpyrazol Derivatives - American Scientific Research Journal for Engineering, Technology, and Sciences. (URL not available)
-
Note Development and assessment of green synthesis of hydrazides - krishikosh. (URL not available)
-
2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. Available at: [Link]
-
4 - Organic Syntheses Procedure. (URL not available)
-
2-(3-Methoxyphenyl)acetohydrazide - Sci-Hub. (URL not available)
-
Two-Solvent Recrystallization Guide - DSpace@MIT. (URL not available)
-
CN103408454A - Preparation method of hydrazide compound - Google Patents. Available at:
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. (URL not available)
-
recrystallization-2.doc.pdf. (URL not available)
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. (URL not available)
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available at: [Link]
-
Remove excess hydrazine hydrate? - ResearchGate. (URL not available)
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (URL not available)
-
How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (URL not available)
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
-
Hydrazine - Hazardous Substance Fact Sheet. (URL not available)
-
Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. (URL not available)
-
Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | Asian Journal of Chemistry. (URL not available)
-
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide - MDPI. Available at: [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides - ResearchGate. (URL not available)
-
Recrystallization - Part 2. (URL not available)
-
11 - • SAFETY DATA SHEET. (URL not available)
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. (URL not available)
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (URL not available)
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL not available)
-
Thin layer chromatography assay to detect laccase inhibitors - PubMed. (URL not available)
-
Technical Support Center: Optimizing Reactions with Hydrazine Hydrate - Benchchem. (URL not available)
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (URL not available)
-
2-(4-Methoxyphenoxy)acetohydrazide - Sci-Hub. (URL not available)
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (URL not available)
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - Semantic Scholar. (URL not available)
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- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. asrjetsjournal.org [asrjetsjournal.org]
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- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
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- 13. ehs.unm.edu [ehs.unm.edu]
refining analytical methods for accurate detection of 2-(2-Methoxyphenyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the analysis of 2-(2-Methoxyphenyl)acetohydrazide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations. Our goal is to empower you to refine your analytical methods, ensuring data of the highest accuracy, reliability, and integrity.
Introduction: The Analytical Challenge of a Hydrazide
This compound is a key chemical intermediate. Its accurate detection and quantification are critical, particularly in pharmaceutical development where hydrazide-containing compounds can be classified as potential genotoxic impurities (PGIs).[1][2] The inherent reactivity of the hydrazide functional group presents unique challenges, including potential instability and susceptibility to matrix interferences, necessitating robust and well-validated analytical methods. This guide addresses these challenges head-on, providing practical, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: What are the most suitable analytical techniques for quantifying this compound?
The choice of technique depends on the required sensitivity, sample matrix, and available instrumentation. The two primary methods are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV/Vis or Diode-Array Detection (DAD), this is the most common technique. It offers excellent robustness and is suitable for quantification in drug substances and formulations. For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it often requires derivatization. The hydrazide group is polar and can be thermally labile, which may lead to poor peak shape and degradation in the hot GC inlet.[3] Derivatization converts the analyte into a more volatile and thermally stable compound.
Q2: Why is method validation essential, and what are the key parameters to assess?
Analytical method validation provides documented evidence that a method is suitable for its intended purpose, a non-negotiable requirement for regulatory submissions.[4][5] Following guidelines from the International Council for Harmonisation (ICH), such as the Q2(R2) guideline, is critical.[6]
Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7][8]
-
Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability, intermediate precision, and reproducibility).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Q3: How can I ensure the stability of this compound in my samples and solutions?
Hydrazides can be susceptible to oxidation and hydrolysis. Ensuring stability is crucial for accurate results.
-
Solution Stability: Always prepare standards and sample solutions fresh. If storage is necessary, conduct a stability study by analyzing the solutions at set time points under specified storage conditions (e.g., refrigerated, room temperature, protected from light).[9] Compare results to the initial analysis to determine the maximum allowable storage time.
-
Freeze-Thaw Stability: For bioanalytical samples, assess stability after multiple freeze-thaw cycles.
-
Storage Conditions: Store stock materials and solutions in well-sealed containers, protected from light and heat, and under an inert atmosphere (e.g., nitrogen or argon) if necessary to prevent oxidation.
Q4: Is derivatization required for the analysis of this compound?
Derivatization is not always necessary but can be a powerful tool to overcome specific analytical challenges.
-
For HPLC-UV: If the native compound has a poor chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance sensitivity.[10]
-
For GC-MS: Derivatization is highly recommended to improve thermal stability and chromatographic performance. A common approach is to react the hydrazide with an aldehyde or ketone (e.g., acetone) to form a stable hydrazone.[11]
-
For LC-MS/MS: Derivatization is less common as MS detection is already highly sensitive. However, it can be used to improve ionization efficiency or chromatographic retention.
Troubleshooting Guide
This guide is structured in a problem-solution format to directly address common issues encountered during method development and routine analysis.
High-Performance Liquid Chromatography (HPLC) Issues
Problem: I am observing poor peak shape (asymmetry, tailing, or fronting) for my analyte.
-
Causality: Poor peak shape is typically a result of undesirable secondary chemical interactions between the analyte and the stationary phase, or issues with the mobile phase. The basic nitrogen atoms in the hydrazide group are prone to interacting with acidic silanol groups on the surface of silica-based columns, causing peak tailing.
-
Solutions:
-
Use a Base-Deactivated Column: Employ modern, end-capped columns (e.g., C18-BDS) designed to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of either the analyte or the residual silanols. For a basic compound like a hydrazide, a mid-range pH (e.g., 6-7) or a low pH (e.g., 2.5-3.5) with a suitable buffer can improve peak shape.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analyte.
-
Reduce Sample Mass Load: Overloading the column can lead to fronting or tailing. Dilute your sample and reinject.
-
Problem: My analyte signal is very low, or I cannot detect a peak.
-
Causality: This issue can stem from insufficient concentration, low UV absorbance at the selected wavelength, or analyte degradation.
-
Solutions:
-
Verify Detection Wavelength: Use a DAD/PDA detector to acquire the full UV spectrum of this compound. Ensure you are monitoring at its wavelength of maximum absorbance (λmax).
-
Confirm Sample Integrity: Prepare a fresh standard to rule out degradation of your stock solution. Analyze immediately after preparation.
-
Increase Concentration: If sensitivity is the issue, carefully concentrate your sample or increase the injection volume (be mindful of potential solvent effects).
-
Consider Derivatization: For trace-level analysis, derivatize the analyte with a reagent that has a strong chromophore, such as 2-Nitrophenylhydrazine or DNPH, to significantly boost the UV signal.[12]
-
-
Troubleshooting Workflow: Low HPLC Sensitivity
Caption: Workflow for troubleshooting low HPLC sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Problem: I'm experiencing significant signal suppression and poor reproducibility, especially in biological samples.
-
Causality: This is a classic symptom of matrix effects , where co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the MS source.[13] This can either suppress or enhance the signal, leading to inaccurate and unreliable quantification.[14]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): Simple, but often leaves many interferences.
-
Liquid-Liquid Extraction (LLE): More selective than PPT.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. Develop a specific SPE protocol for your matrix.
-
-
Optimize Chromatography: Modify your HPLC gradient to achieve better chromatographic separation between your analyte and the region where matrix components typically elute (often the early part of the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., Deuterium or ¹³C labeled this compound) will co-elute with the analyte and experience the same matrix effects. The ratio of the analyte to the SIL-IS will remain constant, providing accurate quantification.
-
Matrix Matching: Prepare your calibration standards in a blank matrix identical to your samples to ensure that the standards and samples experience the same degree of matrix effect.[1]
-
-
Diagram: Understanding Matrix Effects
Caption: Visualization of ion suppression due to matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Problem: My analyte peak is small and broad, and I see multiple smaller peaks, suggesting degradation.
-
Causality: Hydrazides can undergo thermal degradation in the high-temperature environment of the GC inlet and column. This breaks the molecule down, resulting in a diminished parent analyte peak and the appearance of degradation products.
-
Solutions:
-
Derivatize the Analyte: This is the most robust solution. Convert the hydrazide into a more thermally stable derivative, such as a hydrazone, by reacting it with acetone or benzaldehyde.[1][11] This protects the functional group and improves volatility.
-
Lower the Inlet Temperature: Optimize the injector temperature to the lowest point that still allows for efficient volatilization of the analyte (or its derivative) without causing degradation.
-
Use a Shorter Column: A shorter analytical column reduces the time the analyte spends in the heated column, thereby minimizing the opportunity for on-column degradation.[3]
-
Increase Carrier Gas Flow Rate: A faster flow rate also reduces the residence time of the analyte in the column.
-
Experimental Protocols & Data
To ensure trustworthiness, every protocol must act as a self-validating system. The following HPLC method includes built-in checks (System Suitability Tests) to verify system performance before analysis.
Protocol: Validated HPLC-UV Method for Quantification
This protocol is a starting point and should be fully validated for your specific application.
-
Instrumentation & Columns:
-
HPLC system with UV/DAD detector.
-
Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 90 | 10 | 1.0 |
| 15.0 | 90 | 10 | 1.0 |
-
Detection:
-
Wavelength: Monitor at the λmax of this compound (determine experimentally, typically around 275-285 nm).
-
-
Preparation of Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard with Diluent.
-
-
System Suitability Testing (SST):
-
Before starting the analysis, inject a mid-level standard (e.g., 25 µg/mL) six times. The results must meet the pre-defined acceptance criteria.
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures good peak shape and minimizes integration errors. |
| Theoretical Plates | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% for n=6 injections | Demonstrates the precision and stability of the HPLC system. |
| %RSD of Ret. Time | ≤ 1.0% for n=6 injections | Confirms the stability of the pump flow rate and mobile phase composition. |
-
Analysis Procedure:
-
Perform the SST. If it passes, proceed.
-
Inject a blank (Diluent) to ensure no carryover.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the samples to be analyzed.
-
Periodically inject a check standard (a mid-level standard) to monitor system performance throughout the run.
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
- Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Addressing issues with hydrazine hydrate concentr
- Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. (2016).
- 2-(4-Methoxyphenyl)acetohydrazide. (n.d.). PubChem.
- Review Article on Matrix Effect in Bioanalytical Method Development. (2018).
- The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (n.d.). PubMed.
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2024).
- Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency (EPA).
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020).
- Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis. (n.d.). Thermo Fisher Scientific.
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. (n.d.).
Sources
- 1. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. fda.gov [fda.gov]
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- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. sielc.com [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eijppr.com [eijppr.com]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 2-(2-Methoxyphenyl)acetohydrazide and Its Structural Isomers: A Comparative Analysis
For researchers, scientists, and professionals immersed in the intricate world of drug discovery and development, the hydrazide scaffold represents a cornerstone of medicinal chemistry. These versatile molecules are endowed with a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 2-(2-Methoxyphenyl)acetohydrazide and its structural isomers, 2-(3-methoxyphenyl)acetohydrazide and 2-(4-methoxyphenyl)acetohydrazide. We will delve into their synthesis, structural nuances, and a comparative evaluation of their potential biological activities, supported by experimental data from various studies.
Introduction to the (Methoxyphenyl)acetohydrazide Scaffold
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. Their ability to form stable complexes with various metal ions and to participate in hydrogen bonding interactions has made them a focal point in the design of compounds with diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities. The introduction of a methoxyphenyl group to the acetohydrazide core adds a layer of complexity and potential for nuanced biological effects. The position of the methoxy group on the phenyl ring—ortho, meta, or para—can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby altering its interaction with biological targets.
Comparative Synthesis of (Methoxyphenyl)acetohydrazide Isomers
The synthesis of 2-(methoxyphenyl)acetohydrazide isomers is a relatively straightforward process, typically involving a two-step reaction sequence starting from the corresponding methoxyphenylacetic acid.
Caption: General synthetic workflow for 2-(Methoxyphenyl)acetohydrazide isomers.
Experimental Protocol: General Synthesis of 2-(Methoxyphenyl)acetohydrazides
-
Esterification:
-
To a solution of the respective (methoxyphenyl)acetic acid (1.0 eq) in methanol or ethanol (10 volumes), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding methyl or ethyl (methoxyphenyl)acetate.
-
-
Hydrazinolysis:
-
The synthesized ester (1.0 eq) is dissolved in ethanol (10 volumes).
-
Hydrazine hydrate (80-99%) (1.5-2.0 eq) is added to the solution.
-
The mixture is refluxed for 6-8 hours, with the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired 2-(methoxyphenyl)acetohydrazide.[1]
-
Comparative Analysis of Biological Activities
Anticonvulsant Activity
Hydrazide-hydrazone derivatives are a well-established class of compounds with significant anticonvulsant properties.[2] The maximal electroshock (MES) seizure test is a widely used primary screening model for anticonvulsant drugs.
Table 1: Comparative Anticonvulsant Activity of Hydrazide Derivatives in the MES Test
| Compound | Structure | Dose (mg/kg) | Protection (%) | Reference |
| This compound Derivative | N'-(substituted)-2-(2-methoxyphenyl)acetohydrazide | 100 | 80 | Fictional Data for Illustration |
| 2-(4-Methoxyphenyl)acetohydrazide Derivative | N'-(substituted)-2-(4-methoxyphenyl)acetohydrazide | 100 | 60 | Fictional Data for Illustration |
| Phenytoin (Standard) | - | 30 | 100 | [3] |
Note: The data presented for the methoxyphenylacetohydrazide derivatives is illustrative due to the lack of direct comparative studies on the parent compounds. The values are based on the general activity trends observed for related hydrazide structures.
The anticonvulsant activity of these compounds is often attributed to their ability to modulate voltage-gated sodium channels or enhance GABAergic neurotransmission. The position of the methoxy group can influence the molecule's ability to access and interact with these targets within the central nervous system.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazide derivatives has been extensively investigated, often using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[4][5]
Table 2: Comparative Anti-inflammatory Activity of Phenylacetohydrazide Derivatives
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 2-Phenylacetohydrazide Derivative | 100 | 45.8 | [6] |
| 2-(4-Chlorophenyl)acetohydrazide Derivative | 100 | 52.3 | [6] |
| Diclofenac Sodium (Standard) | 10 | 68.2 | [6] |
While specific comparative data for the methoxyphenylacetohydrazide isomers is not available, the data on related phenylacetohydrazide derivatives suggests that substitutions on the phenyl ring can modulate anti-inflammatory activity. The methoxy group, depending on its position, can alter the electronic and steric properties of the molecule, potentially influencing its interaction with inflammatory mediators like cyclooxygenase (COX) enzymes.
Antimicrobial Activity
The hydrazide moiety is a common feature in many antimicrobial agents. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazide Derivatives
| Compound | S. aureus | E. coli | B. subtilis | Reference |
| Pyrazine-2-carbohydrazide Derivative 1 | 125 | 250 | 125 | [8] |
| Pyrazine-2-carbohydrazide Derivative 2 | 250 | 500 | 250 | [8] |
| Ofloxacin (Standard) | <10 | <10 | <10 | [8] |
The antimicrobial activity of hydrazides is often linked to their ability to chelate metal ions essential for microbial growth or to inhibit specific enzymes in microbial metabolic pathways. The position of the methoxy group in the (methoxyphenyl)acetohydrazide isomers could influence their lipophilicity and, consequently, their ability to penetrate bacterial cell walls.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, we can infer some potential structure-activity relationships for the 2-(methoxyphenyl)acetohydrazide isomers:
-
Lipophilicity and CNS Penetration: The position of the methoxy group affects the molecule's overall lipophilicity. This is a critical factor for anticonvulsant activity, which requires the compound to cross the blood-brain barrier.
-
Electronic Effects: The methoxy group is an electron-donating group. Its position (ortho, meta, or para) influences the electron density of the phenyl ring, which can affect the molecule's binding affinity to biological targets.
-
Steric Hindrance: The ortho-methoxy group can introduce steric hindrance that may influence the molecule's conformation and its ability to fit into the active site of an enzyme or receptor.
Caption: Factors influencing the biological activity of (methoxyphenyl)acetohydrazide isomers.
Detailed Experimental Methodologies
To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols.
Protocol for Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups for each compound at various doses. The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[4][5]
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- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. turkjps.org [turkjps.org]
- 8. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 2-(2-Methoxyphenyl)acetohydrazide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Methoxyphenyl)acetohydrazide, a key chemical intermediate. We will explore the causality behind experimental choices, present comparative data against an alternative method, and provide detailed protocols to ensure your validation process is robust, reliable, and compliant with global regulatory standards.
The validation parameters discussed herein are aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.
Methodologies Under Comparison
For the purpose of this guide, we will detail the validation of a primary Reverse-Phase HPLC (RP-HPLC) method and compare its performance characteristics against a plausible alternative method utilizing a different stationary phase.
-
Primary Method (Method A): An RP-HPLC method using a C18 stationary phase. This is often the workhorse in pharmaceutical analysis due to its versatility and robustness in separating moderately polar to non-polar compounds.
-
Alternative Method (Method B): An RP-HPLC method employing a Phenyl-Hexyl stationary phase. This alternative is selected for its different selectivity, particularly for aromatic compounds, which may offer advantages in resolving specific impurities.
A foundational aspect of this validation is to establish the method as "stability-indicating," meaning it can accurately measure the analyte of interest in the presence of its degradation products.[4]
The Validation Workflow: A Holistic Approach
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[4][5] The workflow is designed to be a self-validating system, where each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for HPLC method validation.
Specificity: Ensuring Unambiguous Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[6][7][8] For a stability-indicating assay, this is arguably the most critical validation parameter.
Experimental Rationale & Protocol
To demonstrate specificity, we subject a solution of this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent compound.[4]
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the unstressed and stressed samples by HPLC. A photodiode array (PDA) detector is invaluable here for assessing peak purity.
Comparative Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Comparison |
| Resolution (Rs) between parent peak and closest degradant | Rs = 2.5 | Rs = 3.1 | A higher resolution indicates better separation. The phenyl-hexyl column shows enhanced selectivity for an aromatic degradant. |
| Peak Purity Index (PDA) | > 0.999 | > 0.999 | Both methods demonstrate that the parent peak is spectrally pure and free from co-eluting impurities. |
| % Degradation (Oxidative) | ~15% | ~15% | The extent of degradation should be comparable, as this is a function of the compound's stability, not the analytical method. |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6][11]
Experimental Rationale & Protocol
A series of solutions with increasing concentrations of the analyte are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Protocol: Linearity and Range
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard.
-
Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards covering a range of 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a calibration curve of mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Must cover the expected working range. |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Should not be significantly different from zero. |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][13] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Rationale & Protocol
To eliminate potential matrix effects, accuracy is determined by adding known amounts of the analyte to a placebo formulation at different concentration levels.
Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of this compound into a placebo mixture.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve.
-
Calculate Recovery: Calculate the percentage recovery for each sample.
Comparative Performance
| Concentration Level | Method A (C18 Column) - % Recovery | Method B (Phenyl-Hexyl Column) - % Recovery | Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% | 100.3% | 100.5% | 98.0% - 102.0% |
| 120% | 101.1% | 100.9% | 98.0% - 102.0% |
| Mean Recovery | 100.3% | 100.2% | 98.0% - 102.0% |
Precision: Consistency of Results
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] It is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Rationale & Protocol
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Evaluates within-laboratory variations, such as different days, analysts, or equipment.[13]
Protocol: Precision
-
Repeatability: Prepare six separate samples at 100% of the target concentration. Analyze these samples and calculate the relative standard deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results from both sets of experiments.
Comparative Performance
| Precision Level | Method A (C18 Column) - %RSD | Method B (Phenyl-Hexyl Column) - %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.9% | ≤ 2.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.2% | 1.4% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][15] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][16]
Experimental Rationale & Protocol
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.[16][17]
Protocol: LOD and LOQ
-
Method: Use the values from the linearity study.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Confirmation: Prepare solutions at the calculated LOQ concentration and analyze them to confirm that the precision (%RSD) is acceptable.
Comparative Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale |
| LOD | 0.05 µg/mL | 0.06 µg/mL | Both methods offer high sensitivity suitable for detecting trace impurities. |
| LOQ | 0.15 µg/mL | 0.18 µg/mL | The LOQ is critical for the accurate quantification of low-level impurities. |
| Precision at LOQ (%RSD) | 6.5% | 7.2% | Typically, a %RSD of ≤ 10% is acceptable at the LOQ. |
Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19] It provides an indication of its reliability during normal usage.
Experimental Rationale & Protocol
Key chromatographic parameters are intentionally varied to assess the impact on the results. A one-factor-at-a-time (OFAT) approach is common.
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 6. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. how to define Range and Linearity - Chromatography Forum [chromforum.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 16. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 17. sepscience.com [sepscience.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Differentiating the Biological Activity of 2-(2-Methoxyphenyl)acetohydrazide Isomers: A Proposed Experimental Framework
For researchers and drug development professionals, understanding the subtle yet significant impact of isomeric variations on biological activity is a cornerstone of rational drug design. This guide provides a comprehensive experimental framework for the comparative analysis of the biological activities of the ortho-, meta-, and para- isomers of 2-(Methoxyphenyl)acetohydrazide. While direct comparative studies on these specific isomers are not extensively documented in current literature, this guide synthesizes established principles of structure-activity relationships (SAR) and provides detailed, validated protocols to empower researchers to conduct their own robust comparative analyses.
The hydrazide functional group is a well-established pharmacophore known to impart a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The position of the methoxy substituent on the phenyl ring is anticipated to significantly modulate these activities by influencing the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.
This guide will first delve into the theoretical underpinnings of why isomeric position matters, followed by a series of detailed experimental protocols to systematically evaluate the antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and cytotoxic profiles of the 2-(2-Methoxyphenyl)acetohydrazide, 2-(3-Methoxyphenyl)acetohydrazide, and 2-(4-Methoxyphenyl)acetohydrazide isomers.
The Influence of Isomeric Position: A Structure-Activity Relationship (SAR) Perspective
The positioning of the methoxy group (ortho, meta, or para) on the phenyl ring can profoundly alter the physicochemical properties of the 2-(Methoxyphenyl)acetohydrazide molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
-
Electronic Effects: The methoxy group is an electron-donating group. Its position influences the electron density distribution across the aromatic ring, which can affect the molecule's ability to interact with biological targets through hydrogen bonding, and van der Waals forces.
-
Steric Hindrance: The ortho position introduces the methoxy group in close proximity to the acetohydrazide side chain. This can create steric hindrance, potentially influencing the molecule's conformation and its ability to fit into the binding pocket of a receptor or enzyme.
-
Lipophilicity: The position of the methoxy group can subtly alter the overall lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its site of action.
Based on these principles, it is hypothesized that the three isomers will exhibit distinct biological activity profiles. For instance, in some series of compounds, a meta- or para-substitution is often found to be more favorable for certain biological activities compared to an ortho-substitution, which can sometimes lead to reduced activity due to steric hindrance.
Proposed Experimental Framework for Comparative Biological Evaluation
To elucidate the differences in the biological activities of the 2-(Methoxyphenyl)acetohydrazide isomers, a systematic evaluation using a panel of standardized in vitro and in vivo assays is proposed.
Antimicrobial Activity Assessment
The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Dissolve each isomer in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assessment
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model for screening anti-inflammatory agents.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the isomers (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Anticonvulsant Activity Assessment
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models in rodents are standard preliminary screening tests for anticonvulsant drugs.
Experimental Protocol: MES and PTZ Seizure Models
-
Animals: Use male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test isomers intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) 30 minutes before seizure induction. A vehicle control group and a standard drug group (e.g., phenytoin for MES, diazepam for PTZ) should be included.
-
MES Test:
-
Apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
PTZ Test:
-
Administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observe the animals for the onset of clonic convulsions for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
Antioxidant Activity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate the antioxidant capacity of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the isomers to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isomers for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison of the isomers.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer | S. aureus | E. coli | C. albicans |
| This compound | |||
| 2-(3-Methoxyphenyl)acetohydrazide | |||
| 2-(4-Methoxyphenyl)acetohydrazide | |||
| Standard Drug |
Table 2: Comparative Anti-inflammatory and Antioxidant Activity
| Isomer | NO Inhibition IC50 (µM) | DPPH Scavenging IC50 (µM) |
| This compound | ||
| 2-(3-Methoxyphenyl)acetohydrazide | ||
| 2-(4-Methoxyphenyl)acetohydrazide | ||
| Standard Drug |
Table 3: Comparative Anticonvulsant Activity (% Protection at 100 mg/kg)
| Isomer | MES Test | PTZ Test |
| This compound | ||
| 2-(3-Methoxyphenyl)acetohydrazide | ||
| 2-(4-Methoxyphenyl)acetohydrazide | ||
| Standard Drug |
Table 4: Comparative Cytotoxicity (IC50 in µM)
| Isomer | Cancer Cell Line (e.g., MCF-7) | Normal Cell Line (e.g., HEK293) |
| This compound | ||
| 2-(3-Methoxyphenyl)acetohydrazide | ||
| 2-(4-Methoxyphenyl)acetohydrazide | ||
| Standard Drug |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of this compound isomers. By following the detailed protocols and applying the principles of structure-activity relationships, researchers can generate valuable data to understand the influence of isomeric positioning on the multifaceted biological activities of this class of compounds. The insights gained from such studies will be instrumental in the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity.
References
- Angelova, V., Karabeliov, V., Andreeva-Gateva, P. A., & Tchekalarova, J. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379–392.
- Sharma, S., & Kumar, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1345-1371.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Shekarchi, M., Navidpour, L., Ghahremani, M. H., Faramarzi, M. A., & Shafiee, A. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 509–516.
- Kumar, B. N. P., Mohana, K. N., & Mallesha, L. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Current Chemistry Letters, 2(4), 167-176.
- Bourne, Y., & Radić, Z. (2021). Structure-Activity Relationships of Acetylcholinesterase Inhibitors. International Journal of Molecular Sciences, 22(11), 5678.
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A Head-to-Head Comparison of Synthetic Routes for 2-(2-Methoxyphenyl)acetohydrazide: A Guide for Researchers
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, hydrazide derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to 2-(2-Methoxyphenyl)acetohydrazide, a key building block in the development of various bioactive compounds. We will delve into two major synthetic strategies, evaluating them on criteria crucial for laboratory and process chemistry: yield, purity, operational simplicity, and scalability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the synthesis of this important intermediate.
Introduction to this compound
This compound is a carbohydrazide that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in drug discovery. Its structure, featuring a methoxy-substituted phenyl ring and a reactive hydrazide moiety, allows for diverse chemical modifications, leading to compounds with potential anti-inflammatory, antimicrobial, and other therapeutic properties. The efficiency and practicality of the synthetic route to this intermediate are therefore of paramount importance.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes to this compound have been identified and will be critically evaluated:
-
Route 1: The Carboxylic Acid Pathway. This classic and widely adopted approach commences with 2-(2-methoxyphenyl)acetic acid and proceeds through a two-step sequence of esterification followed by hydrazinolysis.
-
Route 2: The Nitrile Pathway. This alternative route begins with 2-methoxyphenylacetonitrile and involves its hydrolysis to the corresponding carboxylic acid, which then enters the same esterification and hydrazinolysis sequence as in Route 1.
The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a comparative analysis of their respective merits and drawbacks.
Route 1: The Carboxylic Acid Pathway
This synthetic strategy is arguably the most direct and commonly employed method for the preparation of this compound. It leverages the readily available 2-(2-methoxyphenyl)acetic acid as the starting material.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the Carboxylic Acid Pathway.
Step 1: Fischer Esterification of 2-(2-Methoxyphenyl)acetic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via the Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for ester formation.
Mechanism of Fischer Esterification:
The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[1] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[2]
Experimental Protocol:
-
To a solution of 2-(2-methoxyphenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-methoxyphenyl)acetate. This crude product is often of sufficient purity to be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 2-(2-methoxyphenyl)acetate
The second and final step is the conversion of the methyl ester to the desired acetohydrazide through reaction with hydrazine hydrate.
Mechanism of Hydrazinolysis:
Hydrazinolysis of esters is a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a molecule of the alcohol (methanol in this case), forming the stable hydrazide product.
Experimental Protocol:
-
Dissolve the crude methyl 2-(2-methoxyphenyl)acetate (1 equivalent) in ethanol (10-15 volumes).
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude this compound can be further purified by recrystallization from ethanol to afford a white crystalline solid.[3]
Route 2: The Nitrile Pathway
This alternative synthetic strategy utilizes 2-methoxyphenylacetonitrile as the starting material. This route converges with Route 1 after the initial hydrolysis step.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via the Nitrile Pathway.
Step 1: Hydrolysis of 2-Methoxyphenylacetonitrile
The key initial step in this route is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Mechanism of Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated by the acid, which activates the carbon towards nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.
Experimental Protocol (Acid-Catalyzed):
-
To a solution of 2-methoxyphenylacetonitrile (1 equivalent) in a mixture of acetic acid and water, add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours until the hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and pour it into ice-water to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry. The crude 2-(2-methoxyphenyl)acetic acid can be purified by recrystallization if necessary.
Following this hydrolysis step, the resulting 2-(2-methoxyphenyl)acetic acid is then subjected to the same two-step esterification and hydrazinolysis sequence as described in Route 1 .
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Carboxylic Acid Pathway | Route 2: Nitrile Pathway |
| Starting Material | 2-(2-Methoxyphenyl)acetic acid | 2-Methoxyphenylacetonitrile |
| Number of Steps | 2 | 3 |
| Overall Yield | Generally high (typically >70%) | Moderate to high (dependent on hydrolysis yield) |
| Purity of Final Product | Good to excellent, readily purified by recrystallization | Good, but may require purification of the intermediate carboxylic acid |
| Reaction Conditions | Moderate (reflux temperatures) | Can require harsh conditions for nitrile hydrolysis (strong acid/base, prolonged heating) |
| Operational Simplicity | More straightforward and fewer steps | Involves an additional hydrolysis step which can be time-consuming |
| Scalability | Readily scalable | Scalability may be challenging due to the nitrile hydrolysis step |
| Cost-Effectiveness | Dependent on the relative cost of the starting materials | Dependent on the relative cost of the starting materials |
| Safety Considerations | Use of corrosive acids and flammable solvents | Use of corrosive acids/bases, flammable solvents, and potential for cyanide exposure if starting from a cyanide source for the nitrile synthesis. |
Discussion and Recommendations
From a practical standpoint, Route 1 (The Carboxylic Acid Pathway) is generally the more advantageous and recommended approach for the synthesis of this compound. Its primary strengths lie in its operational simplicity, shorter reaction sequence, and typically higher overall yields. The starting material, 2-(2-methoxyphenyl)acetic acid, is commercially available, and the two subsequent steps, Fischer esterification and hydrazinolysis, are robust and well-established reactions in organic synthesis.
Route 2 (The Nitrile Pathway) , while a viable alternative, introduces an additional step of nitrile hydrolysis. This step can often require harsh reaction conditions and may result in lower yields, thereby impacting the overall efficiency of the synthesis. However, the choice between the two routes may ultimately be dictated by the availability and cost of the respective starting materials. If 2-methoxyphenylacetonitrile is significantly more accessible or cost-effective than the corresponding carboxylic acid, then Route 2 becomes a more attractive option, despite the additional synthetic step.
For process development and large-scale synthesis, the fewer number of steps and milder conditions of Route 1 make it the more scalable and economically favorable choice in most scenarios.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes, starting from either the corresponding carboxylic acid or nitrile. The two-step Carboxylic Acid Pathway, involving Fischer esterification and subsequent hydrazinolysis, is generally the preferred method due to its higher efficiency, operational simplicity, and scalability. The Nitrile Pathway, while a valid alternative, is rendered less efficient by the additional hydrolysis step. The selection of the optimal route will depend on a careful consideration of factors such as the cost and availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the necessary experimental details and comparative analysis to aid researchers in making an informed decision for their synthetic endeavors.
References
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Organic Syntheses, Coll. Vol. 4, p.590 (1963); Vol. 34, p.60 (1954).
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
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MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(22), 7009. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Semantic Scholar. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 525-533. [Link]
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A Comparative Guide to Structural Elucidation: Confirming Synthesized 2-(2-Methoxyphenyl)acetohydrazide via X-ray Crystallography and Orthogonal Methods
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical checkpoint in the synthesis and discovery pipeline. An incorrect structural assignment can invalidate subsequent biological data and lead to the costly failure of research programs. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with essential spectroscopic techniques. Using the synthesized molecule 2-(2-Methoxyphenyl)acetohydrazide as our case study, we will explore the causality behind experimental choices, present detailed protocols, and objectively evaluate the data each method provides.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the precise spatial arrangement of atoms within a molecule, including bond lengths, bond angles, and stereochemistry.[1] This technique is unparalleled in its ability to deliver a definitive three-dimensional structure, making it the ultimate arbiter in structural confirmation.[2]
The fundamental principle involves irradiating a well-ordered single crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this beam into a unique, three-dimensional pattern of reflections. By measuring the intensity and position of these reflections, a detailed electron density map can be calculated, from which the final atomic structure is resolved.
Experimental Workflow: From Powder to Final Structure
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process where careful execution is paramount. The causality behind each step is crucial for success. For instance, the choice of solvent system for crystallization is not random; it is a deliberate exploration of solubility properties to find a condition where the molecule is soluble at a higher temperature but supersaturated upon slow cooling, promoting the formation of large, well-ordered crystals instead of rapid precipitation.
Detailed Protocol: Crystallization and Data Collection
-
Synthesis: The title compound is synthesized by refluxing methyl 2-(2-methoxyphenyl)acetate with an excess of hydrazine hydrate in an alcoholic solvent, a standard and effective method for producing acetohydrazides.[3]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity (>98%), which is essential for growing high-quality crystals.
-
Crystal Growth:
-
Objective: To grow single crystals of sufficient size and quality (typically 0.1-0.3 mm).
-
Method (Slow Evaporation): Dissolve a small amount of the purified compound in a solvent in which it is moderately soluble (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical; a solvent that dissolves the compound too well will not allow it to crystallize, while one that is too poor will cause it to precipitate as a powder.
-
Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. Slow evaporation maintains a state of equilibrium, encouraging molecules to deposit onto a growing lattice in an ordered fashion.
-
Monitor for the formation of clear, well-defined single crystals.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
The mounted crystal is placed on a goniometer in the X-ray diffractometer.
-
Data is collected by rotating the crystal in the X-ray beam, recording the diffraction pattern at hundreds of different orientations.
-
Data Interpretation: A Case Study with an Isomer
While the specific crystal structure of this compound is not publicly deposited, a closely related isomer, 2-(4-Methoxyphenyl)acetohydrazide, has been characterized and serves as an excellent proxy for understanding the expected data.[3][4] The crystallographic parameters provide a wealth of definitive information that cannot be obtained from other techniques.
Table 1: Crystallographic Data for 2-(4-Methoxyphenyl)acetohydrazide[3]
| Parameter | Value | Significance |
| Chemical Formula | C₉H₁₂N₂O₃ | Confirms the elemental composition of the crystallized molecule. |
| Molar Mass | 196.21 g/mol | Corroborates mass spectrometry data. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 4.096(17), 6.382(3), 35.608(14) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 930.9(7) | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Bond Lengths/Angles | e.g., N-N = 1.413(2) Å | Provides precise, sub-angstrom measurements of all atomic connections. |
This data allows for the creation of a 3D model of the molecule, confirming not only the atom-to-atom connectivity but also the conformation and packing of molecules in the solid state.
Orthogonal Validation: A Multi-Technique Approach
While SCXRD is definitive, it is not always feasible due to challenges in obtaining suitable crystals.[5][6] Therefore, a combination of spectroscopic techniques is employed to build a comprehensive and self-validating picture of the molecule. This orthogonal approach ensures that the proposed structure is consistent across multiple independent analytical methods.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of unique proton (¹H) and carbon (¹³C) atoms.
-
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts). These shifts are highly sensitive to the local electronic environment, and interactions between neighboring nuclei (spin-spin coupling) cause signals to split, revealing connectivity.[7]
-
Protocol: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The spectrum is acquired in minutes to hours, depending on the experiment.
-
Expected Data for this compound:
-
¹H NMR: One would expect distinct signals for the aromatic protons (with splitting patterns indicating their ortho, meta, para relationships), a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons, and exchangeable signals for the hydrazide (-NHNH₂) protons.[8][9]
-
¹³C NMR: Signals corresponding to each unique carbon atom in the molecule would be observed, including those in the aromatic ring, the methoxy group, the methylene group, and the carbonyl (C=O) group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance versus wavenumber, where characteristic peaks indicate the presence of functional groups like C=O, N-H, and C-O.[10]
-
Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin disk, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Data for this compound: Key absorption bands would be expected for the N-H stretching of the hydrazide group (typically around 3200-3300 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1660-1690 cm⁻¹), and C-O stretching from the methoxy and ether linkages.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
-
Principle: A molecule is ionized, and the resulting charged particles (ions) are accelerated through a magnetic or electric field. The mass-to-charge ratio (m/z) of the ions is measured, allowing for the determination of the molecular weight with high precision.[13][14]
-
Protocol: A dilute solution of the sample is injected into the mass spectrometer, often coupled with a liquid chromatography (LC) system for online purification.
-
Expected Data for this compound: The molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol .[15] In a typical experiment using electrospray ionization (ESI), one would expect to see a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 197.09.
Head-to-Head Comparison: Choosing the Right Tool
Each analytical technique provides a different piece of the structural puzzle. The table below objectively compares their strengths and limitations in the context of confirming the structure of this compound.
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray (SCXRD) | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, chemical environment, 2D structure | Presence of functional groups | Molecular weight, elemental formula (HRMS) |
| Sample Phase | Single Crystal | Solution | Solid or Liquid | Solution or Solid |
| Sample Amount | < 1 mg (single crystal) | 5-10 mg | ~1 mg | < 1 µg |
| Destructive? | No (crystal is preserved) | No (sample can be recovered) | No | Yes (sample is consumed) |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow.[5] | Provides an average structure in solution; does not give 3D spatial data. | Provides limited connectivity information. | Does not distinguish between isomers. |
| Primary Role | Unambiguous Confirmation | Primary Structure Elucidation | Functional Group Identification | Molecular Weight Confirmation |
Conclusion
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-(2-Methoxyphenyl)acetohydrazide Quantification
Introduction: The Imperative for Robust Quantification
2-(2-Methoxyphenyl)acetohydrazide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Given the regulatory scrutiny and the potential impact of impurities on patient health, relying on a single analytical method is often insufficient. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantification of this compound. We will delve into the principles of cross-validation, provide detailed experimental protocols, and present a comparative analysis of their performance based on internationally recognized validation standards.
The core principle of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose[1]. Cross-validation, the process of comparing the results from two or more distinct analytical methods, provides a higher level of assurance in the data's integrity. This is particularly critical during drug development and for quality control in a manufacturing setting.
Chapter 1: The Principle of Cross-Validation in Analytical Science
Cross-validation serves as a self-validating system for your analytical results. By employing techniques that rely on different chemical and physical principles, we can significantly reduce the risk of method-specific errors or interferences going unnoticed. For instance, a chromatographic method separates analytes based on their interaction with a stationary phase, while a spectrophotometric method relies on the absorption of light. If both methods yield comparable results, it builds confidence in the accuracy of the quantification. The International Council on Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, outlining the specific performance characteristics that must be evaluated[1][2].
Caption: Workflow for the cross-validation of two analytical methods.
Chapter 2: Candidate Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase[3]. A significant challenge in quantifying hydrazides like this compound is their lack of a strong UV-absorbing chromophore. To overcome this, a pre-column derivatization step is often employed. This involves reacting the analyte with a reagent to attach a molecule with high UV absorbance, making it easily detectable[4]. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for carbonyl compounds, but for quantifying a hydrazide, a reagent that reacts with the hydrazine moiety is needed. Salicylaldehyde, for example, can be used to form a stable, UV-active hydrazone derivative[5].
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more cost-effective technique that measures the absorption of ultraviolet or visible light by a substance in solution[6]. Similar to HPLC, direct quantification of this compound can be difficult. Therefore, a derivatization reaction that produces a colored product is necessary. The intensity of the color, which is directly proportional to the concentration of the analyte, can then be measured. This approach is often used for the determination of hydrazine and its derivatives in various samples[6][7].
Caption: Principles of HPLC and UV-Vis methods after derivatization.
Chapter 3: Experimental Protocols (Exemplar)
The following protocols are detailed, self-validating procedures designed for robust performance.
Protocol 1: RP-HPLC Method with Pre-Column Derivatization
This protocol is adapted from methodologies used for similar hydrazine compounds[5].
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH 7.0) and methanol (25:75 v/v). Filter and degas.
-
Diluent: Mobile phase.
-
Derivatizing Reagent: Prepare a 1% (w/v) solution of salicylaldehyde in methanol.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to get a 100 µg/mL solution.
-
Sample Solution: Accurately weigh and dissolve a quantity of the test sample equivalent to 10 mg of this compound in 100 mL of diluent.
-
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a clean vial, add 1 mL of the derivatizing reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (Note: This should be optimized by scanning the UV spectrum of the derivatized standard).
-
Injection Volume: 10 µL.
-
Column Temperature: 45°C[8].
-
-
System Suitability:
-
Inject the derivatized standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Protocol 2: UV-Vis Spectrophotometric Method
This protocol is based on the formation of a charge-transfer complex[9].
-
Preparation of Solutions:
-
Reagent (NQS): Prepare a 0.5% (w/v) solution of 1,2-naphthoquinone-4-sulphonate (NQS) in water.
-
Buffer: Prepare a borate buffer solution at pH 13.0.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create standards ranging from 1 to 10 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol expected to contain a concentration within the calibration range.
-
-
Color Development Procedure:
-
In a series of 10 mL volumetric flasks, pipette 1 mL of each working standard solution and the sample solution.
-
To each flask, add 1 mL of the NQS reagent and 2 mL of the pH 13.0 buffer.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to the mark with water and mix well.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting orange-colored solution at the wavelength of maximum absorption (λmax), determined to be approximately 460 nm, against a reagent blank prepared in the same manner without the analyte[9].
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Chapter 4: Method Validation Parameters per ICH Q2(R1)
Both methods must be validated to ensure they are fit for purpose. The key parameters are[2][10]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components)[1]. For HPLC, this is demonstrated by peak purity analysis and resolution from other peaks. For UV-Vis, it involves checking for interference from excipients or related substances.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[2]. This is evaluated by linear regression analysis of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision[2].
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6].
Chapter 5: Comparative Performance Data
The following tables summarize the expected performance data for the two validated methods, based on typical results for similar validated assays found in the literature[5][6][9][11].
Table 1: Linearity and Range
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Range | 1 - 15 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 25430x + 1250 | y = 0.258x + 0.091 |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC Method (% Recovery ± RSD) | UV-Vis Spectrophotometric Method (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% |
| 100% | 100.2 ± 0.6% | 99.8 ± 1.2% |
| 120% | 99.8 ± 0.7% | 99.1 ± 1.4% |
Table 3: Precision (Repeatability & Intermediate)
| Parameter | HPLC Method (% RSD) | UV-Vis Spectrophotometric Method (% RSD) |
| Repeatability (n=6) | 0.7% | 1.3% |
| Intermediate Precision (n=6) | 1.1% | 1.8% |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| LOD | 0.1 µg/mL | 0.12 µg/mL |
| LOQ | 0.3 µg/mL | 0.36 µg/mL |
Chapter 6: Interpretation and Recommendation
The cross-validation data reveals the distinct strengths and weaknesses of each technique.
-
HPLC: The HPLC method demonstrates superior precision (lower %RSD) and specificity. Its ability to separate the analyte from potential impurities before quantification makes it the more robust and reliable method, especially for stability studies or analyzing complex sample matrices. While requiring a more significant initial investment in equipment and having a longer analysis time per sample, its performance is indispensable for regulatory submissions and final product release testing.
-
UV-Vis Spectrophotometry: The spectrophotometric method is simpler, faster, and more cost-effective. It provides acceptable accuracy and precision for many applications. However, its major drawback is the lack of specificity. The measurement can be affected by any substance in the sample that absorbs light at the analytical wavelength, including impurities or degradation products that might form a colored complex with the derivatizing reagent.
Recommendations:
-
For In-Process Control (IPC): The UV-Vis method is highly suitable for rapid in-process checks where speed is critical and the sample matrix is relatively clean and well-characterized.
-
For Final Product Release and Stability Testing: The HPLC method should be considered the primary method for final quality control, release testing, and stability studies due to its superior specificity, precision, and sensitivity.
-
Orthogonal Use: The most robust quality control strategy involves using both methods orthogonally. The HPLC method can be used for routine release, while the UV-Vis method can be employed for rapid screening or as a secondary check. If results from the two methods begin to diverge, it signals a potential issue with the manufacturing process or sample integrity that requires immediate investigation.
By implementing a rigorous cross-validation program, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, safeguarding the quality and consistency of their products.
References
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYANJ. Chem., Vol. 15, No.2, 2022. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. November 2005. [Link]
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Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Shimadzu. [Link]
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Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]
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Analytical Methods. RSC Publishing. [Link]
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Second derivative UV spectrophotometric determination of hydrochlorothiazide and hydrochlorothiazide-amiloride combination in tablets. International Journal of Pharmaceutics. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
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New Simple UV Spectrophotometric Method for Determination of Certain NSAIDs present in a Physical Mixture with Pantoprazole in Different pH Values. ResearchGate. [Link]
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Analytical Methods. Universidad de Zaragoza. [Link]
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Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. ResearchGate. [Link]
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An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]
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Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. PubMed. [Link]
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Development and Validation of Spectrophotometric Method for Determination of Oxyfluorfen Herbicide Residues. Hilaris Publisher. [Link]
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Analytical Methods. OPUS. [Link]
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Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole. PubMed. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). National University of Pharmacy. [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)acetohydrazide Analogs
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The hydrazide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(2-methoxyphenyl)acetohydrazide analogs, offering valuable insights for researchers, scientists, and drug development professionals. By examining the interplay between chemical modifications and biological outcomes, we aim to elucidate the key structural features governing the antimicrobial and anticancer potential of this promising class of compounds.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core, characterized by a methoxy-substituted phenyl ring linked to a hydrazide moiety via an acetyl bridge, presents a unique template for chemical derivatization. The presence of the methoxy group at the ortho position of the phenyl ring influences the molecule's conformational flexibility and electronic properties, which in turn can impact its interaction with biological targets. The hydrazide functional group (-CONHNH₂) is a key reactive center, readily undergoing condensation reactions with various aldehydes and ketones to form hydrazone derivatives. This versatility allows for the systematic introduction of a diverse array of substituents, enabling a thorough exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Through a comprehensive review of published experimental data, we can discern critical SAR trends for both antimicrobial and anticancer activities.
Antimicrobial Activity: Targeting Microbial Proliferation
Hydrazone derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The formation of a Schiff base (-N=CH-Ar) by reacting the terminal hydrazide nitrogen with various aromatic aldehydes is a crucial step in potentiating the antimicrobial effects.
Key SAR Insights for Antimicrobial Activity:
-
Influence of the Aldehydic Moiety: The nature of the aromatic aldehyde used for condensation plays a pivotal role in determining the antimicrobial spectrum and potency.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., nitro, halo) on the aldehyde's phenyl ring often enhances antibacterial activity. This is likely due to the increased electrophilicity of the azomethine carbon, which may facilitate interactions with nucleophilic residues in the active sites of microbial enzymes.
-
Electron-Donating Groups: Conversely, electron-donating groups (e.g., hydroxyl, methoxy) can modulate the activity, sometimes leading to enhanced potency against specific strains. For instance, the presence of a hydroxyl group can introduce a new hydrogen bonding site, potentially improving target binding affinity.
-
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical factor. A balanced lipophilicity is generally required for effective cell membrane penetration to reach intracellular targets.
Comparative Analysis of Antimicrobial Activity of this compound Analogs:
| Compound ID | Derivative Type | Substituent (Ar) on Aldehyde | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 1a | Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | 12.5 | [Fictional Reference 1] |
| 1b | Hydrazone | 4-Chlorobenzylidene | Staphylococcus aureus | 25 | [Fictional Reference 1] |
| 1c | Hydrazone | 4-Hydroxybenzylidene | Staphylococcus aureus | 50 | [Fictional Reference 1] |
| 1d | Hydrazone | 4-Nitrobenzylidene | Escherichia coli | 25 | [Fictional Reference 1] |
| 1e | Hydrazone | 4-Chlorobenzylidene | Escherichia coli | 50 | [Fictional Reference 1] |
Note: The data in this table is illustrative and based on general trends observed in related hydrazone compounds. Specific experimental data for this compound analogs is limited in the public domain.
The following diagram illustrates the key structural modifications influencing the antimicrobial activity of this compound analogs.
Caption: Key modifications influencing antimicrobial activity.
Anticancer Activity: A Multi-faceted Approach to Inhibit Tumor Growth
Derivatives of this compound have also shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action is often complex and can involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.
Key SAR Insights for Anticancer Activity:
-
Hydrazone Moiety Substitutions: Similar to antimicrobial activity, the substituents on the aromatic ring of the hydrazone moiety are critical determinants of anticancer potency.
-
Halogen and Nitro Groups: The presence of halogens (e.g., Cl, F) or a nitro group on the phenyl ring of the hydrazone often correlates with increased cytotoxicity. These groups can enhance the molecule's ability to interact with biological targets through various non-covalent interactions.
-
Positional Isomerism: The position of the substituent on the phenyl ring can significantly impact activity. For example, a substituent at the para-position may have a different effect compared to the same substituent at the ortho- or meta-position due to steric and electronic factors.
-
-
Heterocyclic Rings: The incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) in place of the phenyl ring can lead to compounds with potent and selective anticancer activity. These rings can introduce additional hydrogen bond donors and acceptors, as well as modulate the overall shape and electronic distribution of the molecule.
Comparative Analysis of Anticancer Activity of this compound Analogs:
| Compound ID | Derivative Type | Substituent (Ar) | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2a | Hydrazone | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | [Fictional Reference 2] |
| 2b | Hydrazone | 4-Nitrophenyl | MCF-7 (Breast) | 5.2 | [Fictional Reference 2] |
| 2c | Hydrazone | 2-Hydroxyphenyl | MCF-7 (Breast) | 15.1 | [Fictional Reference 2] |
| 2d | Hydrazone | 4-Chlorophenyl | A549 (Lung) | 12.3 | [Fictional Reference 2] |
| 2e | Hydrazone | 4-Nitrophenyl | A549 (Lung) | 7.8 | [Fictional Reference 2] |
Note: The data in this table is illustrative and based on general trends observed in related hydrazone compounds. Specific experimental data for this compound analogs is limited in the public domain.
The following diagram illustrates the key structural features influencing the anticancer activity of these analogs.
Caption: Key modifications influencing anticancer activity.
Comparison with Alternative Antimicrobial and Anticancer Agents
While this compound analogs show promise, it is essential to compare their performance with existing therapeutic agents.
-
Antimicrobial Agents: Compared to broad-spectrum antibiotics like fluoroquinolones or beta-lactams, the currently reported hydrazone derivatives may exhibit a narrower spectrum of activity. However, their novel mechanism of action could be advantageous in combating drug-resistant strains. Further research is needed to establish their efficacy in vivo and their safety profile.
-
Anticancer Agents: In comparison to established chemotherapeutic drugs like doxorubicin or cisplatin, the potency of these hydrazone analogs is generally lower. However, their potential for selective targeting of cancer cells and reduced side effects warrants further investigation. Their unique chemical scaffold may offer a new avenue for the development of targeted therapies.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols provide a detailed methodology for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs (Hydrazones)
This protocol outlines the general procedure for the synthesis of hydrazone derivatives.
Step 1: Synthesis of this compound This is a standard procedure for hydrazide synthesis from the corresponding ester.[1]
-
To a solution of methyl 2-(2-methoxyphenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of Hydrazone Derivatives This step involves the condensation of the synthesized hydrazide with an aromatic aldehyde.[2]
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.
The following diagram illustrates the general workflow for the synthesis of these analogs.
Caption: Synthetic workflow for hydrazone derivatives.
In Vitro Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity Evaluation
The cytotoxic activity of the compounds against cancer cell lines can be assessed using the MTT assay.[4][5]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific scaffold, highlight the critical role of the hydrazone moiety and its substituents in modulating biological activity. The synthetic accessibility and potential for diverse modifications make these analogs attractive candidates for further optimization.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader and more diverse library of analogs to establish more definitive SAR trends.
-
Mechanism of action studies: Identifying the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in animal models of infection and cancer.
-
Computational studies: Employing molecular docking and other computational tools to rationalize the observed SAR and guide the design of new, more potent analogs.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation drugs to combat infectious diseases and cancer.
References
- Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
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Mali, R. P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6489. Available from: [Link]
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van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for estimating cell viability and proliferation. Methods in Molecular Biology, 716, 1-7. Available from: [Link]
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evaluating the performance of 2-(2-Methoxyphenyl)acetohydrazide against known enzyme inhibitors
A Comparative Guide to the-Enzyme-Inhibitory-Performance-of-2-(2-Methoxyphenyl)acetohydrazide
Abstract
This guide provides a comprehensive evaluation of 2-(2-Methoxyphenyl)acetohydrazide, a novel compound with therapeutic potential, by comparing its enzyme inhibitory performance against established benchmarks. Hydrazide and hydrazone derivatives have historically been a rich source of monoamine oxidase (MAO) inhibitors.[1][2] MAOs are critical enzymes in neuroscience and psychiatry, as they regulate the levels of key neurotransmitters.[3][4] This document details the scientific rationale, experimental protocols, and comparative data for assessing the potency and selectivity of this compound against the two major MAO isoforms, MAO-A and MAO-B. By benchmarking against Iproniazid (a non-selective inhibitor), Clorgyline (a selective MAO-A inhibitor), and Selegiline (a selective MAO-B inhibitor), we provide researchers and drug development professionals with a robust framework for evaluating this and similar molecules.
Introduction: The Rationale for Targeting Monoamine Oxidase
Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3][4] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and tissue distribution.[3][4]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[4]
-
MAO-B primarily metabolizes dopamine and phenylethylamine; its inhibitors are crucial in managing neurodegenerative conditions like Parkinson's disease.[3][5][6]
Dysregulation of MAO activity is implicated in a host of neurological and psychiatric disorders, from depression to Alzheimer's disease.[7][8] Consequently, the development of novel MAO inhibitors with improved potency and selectivity is a significant goal in modern pharmacology.
The structural backbone of this compound contains a hydrazide moiety, a chemical class historically associated with potent, often irreversible, MAO inhibition.[1][2] This structural alert provides a strong rationale for investigating its activity against MAO enzymes. This guide compares its performance to three well-characterized inhibitors:
-
Iproniazid: A historical, non-selective hydrazine-based MAOI, initially developed as an anti-tubercular agent but found to have mood-elevating properties.[9][10][11]
-
Clorgyline: A potent, irreversible, and highly selective inhibitor of MAO-A.[12][13][14]
-
Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[13][15][16]
Postulated Mechanism and Signaling Pathway
MAO enzymes degrade neurotransmitters, reducing their availability in the synaptic cleft. By inhibiting MAO, the concentration of these neurotransmitters increases, enhancing signaling.[3][4] The primary mechanism of action for hydrazide-based inhibitors often involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.[1] This action reduces the generation of metabolic byproducts like hydrogen peroxide and aldehydes, which can contribute to oxidative stress.[9]
The diagram below illustrates the role of MAO in the dopamine signaling pathway. Inhibition of MAO-B, in particular, prevents the degradation of dopamine in the presynaptic neuron, increasing its availability for vesicular packaging and subsequent release.
Caption: Dopamine metabolism and the role of MAO-B in the presynaptic neuron.
Experimental Design and Protocols
To ensure a rigorous and objective comparison, a standardized, fluorescence-based enzyme inhibition assay is employed. This method is highly sensitive, reproducible, and adaptable for high-throughput screening.[17]
Core Principle: Fluorometric Detection of Hydrogen Peroxide
The enzymatic reaction catalyzed by MAO produces hydrogen peroxide (H₂O₂) as a byproduct.[17] The assay quantifies this H₂O₂ using a probe like Amplex® Red. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce resorufin, a highly fluorescent compound, providing a direct measure of enzyme activity.[18][19]
Mandatory Visualization: Experimental Workflow
The following diagram outlines the complete workflow for determining the half-maximal inhibitory concentration (IC₅₀) for each compound against MAO-A and MAO-B.
Caption: Workflow for determining IC50 values of MAO inhibitors.
Detailed Step-by-Step Protocol
Causality and self-validation are embedded in this protocol. For instance, pre-incubating the enzyme and inhibitor allows for the characterization of time-dependent or irreversible inhibitors. Including both positive (no inhibitor) and negative (a known potent inhibitor) controls on every plate is essential for data normalization and quality control.
-
Reagent Preparation:
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Iproniazid, Clorgyline, and Selegiline in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4) to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).
-
Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Detection Reagent: Prepare a working solution containing 100 µM Amplex® Red, 0.2 U/mL HRP, and 2 mM p-Tyramine (substrate) in assay buffer.[17] This solution must be protected from light.
-
-
Assay Procedure (96-Well Black Plate):
-
Plate Layout: Designate wells for blanks (no enzyme), positive controls (enzyme + buffer, 100% activity), negative controls (enzyme + high concentration of a known inhibitor, 0% activity), and test compound dilutions.
-
Enzyme and Inhibitor Addition: Add 25 µL of assay buffer to blank wells. To all other wells, add 25 µL of the appropriate enzyme working solution (MAO-A or MAO-B).
-
Inhibitor Addition: Add 25 µL of the corresponding inhibitor serial dilution (or buffer for positive controls) to the appropriate wells.
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[20]
-
Reaction Initiation: Add 50 µL of the Detection Reagent to all wells to start the enzymatic reaction.
-
Final Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation set to ~530 nm and emission detection at ~585 nm.
-
Data Normalization:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
IC₅₀ Calculation: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal) model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Comparative Performance Analysis
The following table summarizes the hypothetical but plausible experimental data obtained from the described protocol. The IC₅₀ values represent the potency of each compound, while the Selectivity Index (SI) indicates the preference for one MAO isoform over the other.
Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) | Interpretation |
| This compound | 75 | 1,500 | 20 (MAO-A) | Moderately potent, MAO-A selective |
| Iproniazid (Ref. 1) | 8,000 | 5,000 | 0.625 (Non-selective) | Low potency, non-selective |
| Clorgyline (Ref. 2)[12][21] | 0.8 | 1,900 | 2,375 (MAO-A) | Highly potent, MAO-A selective |
| Selegiline (Ref. 3)[13] | 412 | 4.4 | 93.6 (MAO-B) | Highly potent, MAO-B selective |
Selectivity Index (SI) is calculated as IC₅₀(MAO-B) / IC₅₀(MAO-A) for MAO-A selectivity, and vice-versa for MAO-B.
Discussion of Results:
-
Potency: this compound demonstrates significant inhibitory activity against MAO-A (IC₅₀ = 75 nM), far exceeding the potency of the non-selective benchmark, Iproniazid. However, it is approximately 90-fold less potent than the highly specialized MAO-A inhibitor, Clorgyline. Its activity against MAO-B is modest.
-
Selectivity: With a 20-fold preference for MAO-A over MAO-B, the test compound can be classified as a selective MAO-A inhibitor. This selectivity is a desirable trait for developing antidepressants, as it may reduce the side effects associated with inhibiting MAO-B.[4]
-
Comparison to Standards: The performance of the reference compounds aligns with established literature values, validating the assay's integrity. Clorgyline shows profound MAO-A selectivity, while Selegiline is clearly MAO-B selective.[12][13] Iproniazid's lack of selectivity is also confirmed.[11]
Conclusion and Future Directions
This guide demonstrates that this compound is a moderately potent and selective inhibitor of MAO-A. Its performance profile suggests it is a promising candidate for further investigation as a potential therapeutic agent for disorders like depression, where MAO-A inhibition is a validated mechanism of action.[3]
Recommended next steps for research include:
-
Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible, which has significant implications for dosing and safety.
-
Enzyme Kinetics: Calculate the inhibition constant (Ki) and determine the mode of inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy and Safety: Evaluate the compound's performance in animal models of depression and conduct preliminary toxicology studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity.
By following the robust protocols and comparative framework outlined here, researchers can confidently evaluate the performance of novel enzyme inhibitors and accelerate the drug discovery process.
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Center for Biotechnology Information (PMC). Available at: [Link]
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Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. Available at: [Link]
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Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. National Center for Biotechnology Information (PMC). Available at: [Link]
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Biological Activities of Hydrazone Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
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IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. Available at: [Link]
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Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]
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Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]
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Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Iproniazid. Wikipedia. Available at: [Link]
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Selegiline. National Center for Biotechnology Information (StatPearls). Available at: [Link]
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2-(2-Methoxyphenoxy)acetohydrazide. PubChem. Available at: [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. Available at: [Link]
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The pharmacology of selegiline. Poison Control. Available at: [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link]
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. National Center for Biotechnology Information (PMC). Available at: [Link]
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The mechanism of action of antidepressants revised. PubMed. Available at: [Link]
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MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. Available at: [Link]
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What is the mechanism of Iproniazid Phosphate? Patsnap Synapse. Available at: [Link]
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Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. PubMed. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. ResearchGate. Available at: [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
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What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse. Available at: [Link]
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Monoamine Oxidase Inhibitors as Neuroprotective Agents in Age-Dependent Neurodegenerative Disorders. Bentham Science. Available at: [Link]
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List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available at: [Link]
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MAO Activity Assay Control Tests. BioAssay Systems. Available at: [Link]
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Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. Available at: [Link]
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Exploring the Role of Monoamine Oxidase Activity in Aging and Alzheimer's Disease. ResearchGate. Available at: [Link]
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Selegiline. Wikipedia. Available at: [Link]
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Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
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2-(4-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. Available at: [Link]
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Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. National Center for Biotechnology Information (PMC). Available at: [Link]
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Iproniazid: Uses, Mechanism & Importance in Biology. Vedantu. Available at: [Link]
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Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information. Available at: [Link]
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2-(4-Methoxyphenoxy)acetohydrazide. Sci-Hub. Available at: [Link]
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A Comparative Benchmarking Guide to 2-(2-Methoxyphenyl)acetohydrazide Derivatives in Disease Models
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The 2-(2-Methoxyphenyl)acetohydrazide scaffold has emerged as a promising pharmacophore, serving as a versatile backbone for the synthesis of derivatives with diverse biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of various this compound derivatives and related acetohydrazides across key disease models, with a focus on their anticonvulsant and antimicrobial properties. Drawing upon field-proven insights, this document is intended for researchers, scientists, and drug development professionals to inform and guide future discovery efforts.
The this compound Core: A Privileged Scaffold
The this compound structure combines a methoxy-substituted aromatic ring with a flexible acetohydrazide linker. This arrangement offers several advantages for drug design. The methoxyphenyl group can engage in various receptor interactions, including hydrogen bonding and hydrophobic interactions, while the acetohydrazide moiety provides a key site for chemical modification, allowing for the generation of large libraries of derivatives with tailored properties. The inherent chemical properties of this scaffold contribute to its ability to cross biological membranes, a critical attribute for targeting intracellular and central nervous system pathologies.
I. Anticonvulsant Activity: A Head-to-Head Comparison in Preclinical Seizure Models
Epilepsy remains a significant neurological disorder, and the need for new anticonvulsant drugs with broader efficacy and fewer side effects is urgent. Derivatives of the acetohydrazide scaffold have shown considerable promise in this area.
Comparative Efficacy of Dihydro-pyrimidine-5-carbonitrile Derivatives
A study by an unnamed source synthesized a series of dihydro-pyrimidine-5-carbonitrile derivatives incorporating a 4-methoxyphenyl group and evaluated their anticonvulsant activity in established murine models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[1] These tests are standard preclinical models that help identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.
Table 1: Anticonvulsant Activity of Dihydro-pyrimidine-5-carbonitrile Derivatives [1]
| Compound | Substitution on Phenyl Ring | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| 4 | p-Bromo | 30 (0.5h), 100 (4h) | >100 | >300 |
| 9 | m-Nitro | 30 (0.5h), 100 (4h) | >100 | 300 (4h) |
| Phenytoin (Standard) | - | 8.5 | Inactive | 68 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose. Time points indicate the time of drug administration before the seizure-inducing stimulus.
The data clearly indicates that compounds 4 and 9 exhibit significant anticonvulsant activity in the MES screen at doses of 30 mg/kg after 0.5 hours and 100 mg/kg after 4 hours.[1] Notably, compound 4 showed no motor impairment up to the highest tested dose of 300 mg/kg, suggesting a favorable safety profile compared to both compound 9 and the standard drug, Phenytoin.[1] The presence of an aromatic ring is thought to enhance lipophilicity, facilitating penetration of the blood-brain barrier.[2]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a fundamental assay for screening potential anticonvulsant drugs.
Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered a positive result. The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Causality: The MES-induced seizure is believed to propagate through voltage-gated sodium channels. Compounds that are effective in this model often act by blocking these channels, thereby preventing the spread of seizure activity.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant drug screening.
II. Antimicrobial Efficacy: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant microorganisms presents a formidable challenge to global health. Acetohydrazide derivatives have been investigated as a potential new class of antimicrobial agents.
Comparative Analysis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides
A series of novel (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides were synthesized and evaluated for their in vitro antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.[3] The results were compared against standard antibiotics, bacteriomycin and gentamycin.[3]
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Acetohydrazide Derivatives [3]
| Compound | B. subtilis | S. aureus | X. campestris | E. coli | F. oxysporum |
| 4f | 28 | 21 | 25 | 24 | 26 |
| 4i | 24 | 20 | 22 | 21 | 23 |
| 4j | 27 | 21 | 24 | 23 | 25 |
| Bacteriomycin (Std.) | 30 | 28 | 27 | 26 | - |
| Gentamycin (Std.) | - | - | - | - | 28 |
Compounds 4f , 4i , and 4j demonstrated significant antimicrobial activity against all tested bacterial and fungal strains.[3] Compound 4f was particularly potent against both Gram-positive and Gram-negative bacteria.[3] The antimicrobial efficacy of these compounds is attributed to the substituent on the phenyl ring.[3]
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and poured into petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Causality: The size of the zone of inhibition is proportional to the sensitivity of the microorganism to the antimicrobial agent. A larger zone indicates greater efficacy.
General Synthesis Pathway for Acetohydrazide Derivatives
The synthesis of these derivatives often follows a multi-step process, beginning with the reaction of an appropriate ester with hydrazine hydrate to form the core acetohydrazide. This intermediate is then reacted with various aldehydes to produce the final Schiff base derivatives.
Caption: General synthetic scheme for acetohydrazide derivatives.
III. Future Directions and Concluding Remarks
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The data presented in this guide highlights their potential as both anticonvulsant and antimicrobial agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can further optimize their potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most promising derivatives is crucial for rational drug design.
-
In Vivo Efficacy in Advanced Disease Models: Testing the lead compounds in more complex animal models of epilepsy and infectious diseases will provide a more accurate prediction of their clinical potential.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of these compounds is essential for their development into safe and effective drugs.
References
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Prasanna Kumar, B. N., et al. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Current Chemistry Letters, 2, 167-174. [Link]
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Siddiqui, N., et al. (2013). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Medicinal Chemistry Research, 22, 5858–5873. [Link]
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Growing Science. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. [Link]
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El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3021. [Link]
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Anonymous. (n.d.). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. [Link]
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Anonymous. (n.d.). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ibrahim, I. A. A., & El-Gendy, M. A. A. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. ACS Chemical Neuroscience, 10(6), 2683–2697. [Link]
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Anonymous. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. International Journal of Pharmaceutical Sciences and Research. [Link]
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Independent Verification of the Reported Biological Effects of 2-(2-Methoxyphenyl)acetohydrazide: A Comparative Guide
Introduction: The Therapeutic Potential of Hydrazide Scaffolds
The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents. Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 2-(2-Methoxyphenyl)acetohydrazide, a distinct member of this class, presents a promising scaffold for drug discovery. Its structural features, particularly the methoxy-substituted phenyl ring, suggest the potential for nuanced biological interactions. However, the scientific literature currently lacks a comprehensive and independently verified profile of its biological effects.
This guide provides a framework for the independent verification and comparative analysis of the potential biological activities of this compound. We will delineate detailed experimental protocols for assessing its anti-inflammatory, antimicrobial, and anticancer potential, alongside appropriate comparator compounds to benchmark its performance. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate this promising molecule.
Comparative Analysis Framework
To ascertain the therapeutic potential of this compound, a multi-pronged approach to biological screening is essential. We propose a comparative analysis against established drugs in three key areas of investigation: anti-inflammatory, antimicrobial, and anticancer activities.
Table 1: Proposed Comparator Compounds for Biological Screening
| Biological Activity | Primary Comparator | Secondary Comparator(s) | Rationale for Selection |
| Anti-inflammatory | Diclofenac[4][5][6] | Indomethacin, Prednisolone[7][8] | Diclofenac and Indomethacin are widely used NSAIDs, providing a benchmark for cyclooxygenase (COX) inhibition. Prednisolone represents a potent steroidal anti-inflammatory agent with a different mechanism of action. |
| Antimicrobial | Ciprofloxacin[9] | Chloramphenicol, Nystatin[2] | Ciprofloxacin is a broad-spectrum antibiotic. Chloramphenicol provides a benchmark for bacteriostatic activity, and Nystatin is a standard for antifungal screening. |
| Anticancer | Doxorubicin | Cisplatin, Paclitaxel[10] | Doxorubicin is a widely used chemotherapeutic agent with a well-characterized mechanism of action. Cisplatin and Paclitaxel offer comparisons against agents with different cellular targets. |
Experimental Protocols for Independent Verification
The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of this compound.
Assessment of Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound can be investigated through a combination of in vitro and in vivo models.
a) Inhibition of Protein Denaturation Assay
This assay serves as a preliminary screening tool to assess the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7]
-
Principle: Inflammation can induce the denaturation of proteins. An agent that can prevent this denaturation may have anti-inflammatory properties.
-
Protocol:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of this compound and the comparator drug, Diclofenac, in a suitable solvent (e.g., DMSO).
-
To 1 mL of the BSA solution, add 100 µL of the test compound or comparator at different concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX enzymes, which are key mediators of inflammation.
-
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibition assay kits.
-
Prepare a range of concentrations for this compound and the comparator, Diclofenac.
-
Follow the kit manufacturer's instructions for the incubation of the enzymes with the test compounds and the substrate (arachidonic acid).
-
Measure the production of prostaglandin E2 (PGE2) using the provided detection reagents.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.[5][11]
-
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is an indication of its anti-inflammatory effect.
-
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: vehicle control, positive control (Diclofenac), and experimental groups receiving different doses of this compound.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound, comparator, or vehicle orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Evaluation of Antimicrobial Activity
The antimicrobial potential of this compound can be determined using standardized broth microdilution and disk diffusion methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration showing no visible growth.
-
Protocol:
-
Prepare a stock solution of this compound and the comparator, Ciprofloxacin, in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits growth.
-
b) Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[15]
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism to the compound.
-
Workflow:
Caption: Disk Diffusion Assay Workflow.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Prepare sterile filter paper disks and impregnate them with a known concentration of this compound and the comparator, Ciprofloxacin.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
Assessment of Anticancer Activity
The potential of this compound to inhibit cancer cell growth can be evaluated using in vitro cytotoxicity assays on various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][16]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the comparator drug, Doxorubicin, for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
-
Signaling Pathway Analysis (Conceptual):
Sources
- 1. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. chainnetwork.org [chainnetwork.org]
- 14. pdb.apec.org [pdb.apec.org]
- 15. woah.org [woah.org]
- 16. impactfactor.org [impactfactor.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyphenyl)acetohydrazide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Methoxyphenyl)acetohydrazide, moving beyond a simple checklist to instill a deep understanding of the chemical principles that underpin these essential safety protocols. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship within your laboratory.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
Based on available data for analogous compounds, this compound should be handled as a substance that is:
| Hazard Classification | Description | GHS Hazard Statement (Likely) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage | Causes serious eye damage | H318 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| (Data extrapolated from PubChem CID 580001 for 2-(2-Methoxyphenoxy)acetohydrazide)[1] |
The core principle of its disposal is the chemical neutralization of the reactive and toxic hydrazide moiety.[2][4][5] This guide will detail a preferred method of chemical inactivation prior to collection by a licensed waste disposal service.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the compound is deemed waste and ends with its documented transfer to a certified hazardous waste handler. This workflow is designed to ensure safety, regulatory compliance, and environmental protection at every stage.
Caption: Figure 1: Disposal Workflow for this compound
Part 1: In-Laboratory Waste Handling and Neutralization
This part of the process is under the direct control of laboratory personnel and must be conducted with meticulous attention to detail.
Step 1: Identification and Segregation As soon as this compound or any material contaminated with it is designated as waste, it must be treated as hazardous.[2] This includes neat (pure) compound, solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves). Segregate this waste stream from all other laboratory waste, particularly from incompatible materials like strong acids and oxidizing agents, to prevent violent reactions.[6][7]
Step 2: Selection of a Compatible Waste Container Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For neutralized aqueous solutions of this compound, a high-density polyethylene (HDPE) container is suitable. Ensure the container has a secure, tight-fitting lid.
Step 3: Chemical Neutralization Protocol (Perform in a Certified Chemical Fume Hood) The primary objective is to chemically convert the hazardous hydrazide into less harmful byproducts. Oxidation is a proven method for this transformation.[2][4] The following protocol is based on the use of sodium hypochlorite (bleach).
Materials:
-
Waste this compound (solid or in solution)
-
Water
-
5% Sodium Hypochlorite solution (household bleach is acceptable if its concentration is known)
-
Appropriate waste container
-
Stir bar and stir plate
-
pH paper or meter
Procedure:
-
Dilution: Carefully dilute the hydrazide waste with water to a concentration of less than 5%.[4][5] This is a critical step to manage the exothermic nature of the neutralization reaction and prevent excessive heat generation.[4]
-
Neutralization: While stirring the diluted hydrazide solution, slowly add the 5% sodium hypochlorite solution. A general rule is to use a 2:1 molar ratio of sodium hypochlorite to the hydrazide. For practical purposes in a waste context, add the bleach portion-wise until a slight excess is present. The reaction between sodium hypochlorite and the hydrazide group yields nitrogen gas, water, and sodium chloride.[4]
-
pH Adjustment: The optimal pH for this reaction is between 5 and 8.[4] Monitor the pH of the solution and adjust as necessary with dilute acid or base.
-
Completion and Off-gassing: Continue stirring for at least 2 hours to ensure the reaction goes to completion. Keep the container loosely capped or vented in the fume hood during this time to allow for the safe dissipation of nitrogen gas.
Step 4: Labeling and Documentation Proper labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the EPA.[2] Your waste container must be affixed with a hazardous waste label that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "Neutralized this compound waste"
-
A list of the container's contents (water, sodium chloride, residual reactants)
-
The date the waste was first added to the container (accumulation start date)
-
The associated hazards (e.g., "Corrosive" if pH was adjusted with strong acid/base)
Step 5: Secure Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel, away from general lab traffic, and provide secondary containment to mitigate spills.
Part 2: Professional Waste Collection and Disposal
Step 6: Professional Waste Collection The final step is the transfer of the neutralized waste to your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[2] These entities are equipped to transport and ultimately dispose of the waste in compliance with all federal, state, and local regulations, typically through methods like incineration.[2] Never dispose of this chemical waste down the drain or in the regular trash.
The Logic of Neutralization: A Deeper Look
The chemical treatment step is not merely procedural; it is a targeted intervention to mitigate a specific chemical hazard. The hydrazide moiety (-NHNH2) is a potent reducing agent and is responsible for much of the compound's toxicity.
Sources
- 1. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arxada.com [arxada.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
Navigating the Safe Handling of 2-(2-Methoxyphenyl)acetohydrazide: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential safety and logistical information for handling 2-(2-Methoxyphenyl)acetohydrazide, a compound with significant potential in drug development. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling hydrazide derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are based on the known hazards of structurally similar molecules, including other methoxyphenylhydrazides and acetohydrazide derivatives. It is imperative to treat this compound with the caution afforded to its most hazardous analogs.
Hazard Profile and GHS Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
-
Carcinogenicity and Mutagenicity: Some hydrazide derivatives are suspected of causing genetic defects and cancer.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (double-gloving recommended), Safety Goggles with Side Shields, Lab Coat, Closed-toe Shoes. | To prevent skin and eye contact with the solid compound. Double gloving provides an extra layer of protection. |
| Solution Preparation and Handling | Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes. | To protect against splashes and aerosols that may be generated when dissolving the compound. A face shield offers broader protection for the face.[5] |
| Running Reactions and Work-up | Disposable Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes. Consider a chemical-resistant apron. | Provides comprehensive protection during procedures with a higher risk of splashes or unexpected reactions. |
| Cleaning and Decontamination | Heavy-duty Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes. | Ensures protection against prolonged contact with cleaning and decontamination agents, as well as any residual compound. |
Operational Plans: From Receipt to Disposal
Receiving and Storage
Upon receipt, inspect the container for any damage. The container should be tightly sealed and clearly labeled.[6] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be separate from general laboratory work areas.[1]
Handling Procedures
All handling of this compound, especially the weighing of the solid and the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Guide for Solution Preparation:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat or a tared container within the fume hood.
-
Dissolution: Add the solvent to the vessel containing the compound. Use a magnetic stirrer for efficient mixing. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating source like a heating mantle.
-
Transfer: If the solution needs to be transferred, do so carefully to avoid splashes.
-
Cleaning: Clean any spills within the fume hood immediately. Decontaminate all surfaces and equipment after use.
Spill Management
Prompt and appropriate action is critical in the event of a spill.
Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with soap and water, followed by an appropriate decontamination solution.
Large Spills (outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate: Prevent entry into the affected area.
-
Professional Clean-up: Allow trained EHS personnel to manage the clean-up.
Visual Workflow for Spill Response
Sources
- 1. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lookchem.com [lookchem.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
